molecular formula C9H7FN2O2 B1407252 Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 1234616-72-8

Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Cat. No.: B1407252
CAS No.: 1234616-72-8
M. Wt: 194.16 g/mol
InChI Key: ZVLYVFAFWIZUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLYVFAFWIZUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in contemporary drug discovery. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] This document details a multi-step synthesis commencing from commercially available starting materials, leveraging a palladium-catalyzed Sonogashira coupling and a subsequent intramolecular cyclization as the key transformations. The rationale behind the selection of reagents and reaction conditions is discussed in depth, providing researchers and drug development professionals with the necessary insights for successful and scalable synthesis.

Introduction: The Significance of the 5-Fluoro-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution can enhance solubility and bioavailability, making it an attractive scaffold in drug design.[2] The introduction of a fluorine atom at the 5-position can further modulate the physicochemical properties of the molecule, such as pKa and metabolic stability, often leading to improved pharmacokinetic profiles. The methyl ester at the 2-position provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).[5]

Derivatives of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against a range of biological targets, including various kinases, making them valuable intermediates in the development of novel therapeutics for oncology and inflammatory diseases.[1][3][4] This guide will delineate a reliable synthetic route to this compound, empowering researchers to access this important molecular entity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach centered around the formation of the pyrrole ring onto a pre-functionalized pyridine core. The key bond disconnections are in the pyrrole ring, leading back to a 2-amino-3-alkynyl-5-fluoropyridine intermediate. This intermediate can be readily accessed via a Sonogashira cross-coupling reaction between a 2-amino-3-halopyridine and a suitable alkyne.

Retrosynthesis target This compound intermediate1 2-Amino-5-fluoro-3-(3-methoxy-3-oxoprop-1-yn-1-yl)pyridine target->intermediate1 Intramolecular Cyclization starting_material1 2-Amino-3-bromo-5-fluoropyridine intermediate1->starting_material1 Sonogashira Coupling starting_material2 Methyl propiolate intermediate1->starting_material2 Sonogashira Coupling Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Amino-3-bromo-5-fluoropyridine 2-Amino-3-bromo-5-fluoropyridine Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate 2-Amino-3-bromo-5-fluoropyridine->Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate Methyl propiolate Methyl propiolate Methyl propiolate->Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate Pd(PPh3)4 (cat.) Pd(PPh3)4 (cat.) CuI (cat.) CuI (cat.) Et3N, THF Et3N, THF Room Temperature Room Temperature Intramolecular_Cyclization cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_product Product Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate This compound This compound Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate->this compound TFA, TFAA TFA, TFAA Acetonitrile Acetonitrile Reflux Reflux

References

An In-depth Technical Guide to the NMR Spectroscopic Signature of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is of significant interest due to its presence in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position and a methyl carboxylate group at the 2-position imparts unique electronic properties that are crucial for its interaction with biological targets and are clearly reflected in its NMR spectra.

While direct experimental spectra for this specific molecule are not widely published in peer-reviewed literature, this guide will provide a comprehensive, predictive analysis based on established NMR principles and extensive data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important molecule.

Molecular Structure and Numbering

The systematic numbering of the 1H-pyrrolo[2,3-b]pyridine ring system is crucial for the unambiguous assignment of NMR signals. The structure and numbering scheme for this compound are presented below.

Figure 1: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, and the methyl ester protons. The chemical shifts and coupling patterns are significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the methyl carboxylate group. The predicted data, based on analysis of similar structures, is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale and Comparative Insights
NH (H1)12.0 - 12.5br s-The N-H proton of the pyrrole ring in 7-azaindole derivatives typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. This is consistent with data reported for various 1H-pyrrolo[2,3-b]pyridine derivatives.[1]
H37.1 - 7.3d~2.0 - 3.0The H3 proton is adjacent to the electron-withdrawing carboxylate group and is expected to show a small coupling to the N-H proton.
H48.0 - 8.2ddJ(H4-F5) = ~9.0-10.0, J(H4-H6) = ~2.0-3.0H4 is ortho to the pyridine nitrogen and will be shifted downfield. It will exhibit a doublet of doublets splitting due to coupling with the adjacent fluorine at C5 and a smaller meta-coupling to H6.
H68.3 - 8.5ddJ(H6-F5) = ~4.0-5.0, J(H6-H4) = ~2.0-3.0H6 is also significantly deshielded by the adjacent pyridine nitrogen. It will appear as a doublet of doublets due to coupling with the fluorine at C5 and a meta-coupling to H4.
OCH₃3.8 - 4.0s-The methyl ester protons will appear as a sharp singlet in the typical range for such functional groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, F, O) and the overall aromatic system. The fluorine atom will induce characteristic C-F couplings, which are invaluable for signal assignment. The predicted ¹³C NMR data are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale and Comparative Insights
C2128 - 132~5-10The presence of the electron-withdrawing carboxylate group will shift this carbon downfield. A small C-F coupling is expected.
C3105 - 109~2-5This carbon is shielded and will appear at a relatively upfield chemical shift.
C3a145 - 149~10-15A quaternary carbon at the fusion of the two rings.
C4118 - 122~20-25This carbon is ortho to the fluorine and will show a significant C-F coupling.
C5155 - 160 (d)¹J(C-F) = ~230-250The carbon directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant, a characteristic feature for fluorinated aromatic compounds.[2]
C6140 - 144~10-15This carbon is deshielded by the adjacent pyridine nitrogen.
C7a148 - 152~2-5A quaternary carbon adjacent to the pyridine nitrogen.
C=O160 - 165-The carbonyl carbon of the ester group will be in the typical downfield region for this functionality.
OCH₃52 - 55-The methyl carbon of the ester group.

Experimental Protocols

NMR Sample Preparation

A standardized protocol for NMR sample preparation is critical for obtaining high-quality, reproducible data.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this class of compounds due to its excellent dissolving power for polar organic molecules and its high boiling point, which minimizes evaporation.

  • Sample Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended for standard ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: To remove any particulate matter, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following represents a typical workflow for acquiring a comprehensive NMR dataset for structural elucidation.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis 1H_NMR 1D ¹H NMR 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR Carbon Backbone COSY 2D COSY 13C_NMR->COSY H-H Correlations HSQC 2D HSQC COSY->HSQC One-bond C-H Correlations HMBC 2D HMBC HSQC->HMBC Long-range C-H Correlations Processing Fourier Transform, Phase Correction, Baseline Correction HMBC->Processing Assignment Peak Picking & Integration Processing->Assignment Interpretation Structural Elucidation Assignment->Interpretation Sample_Prep Sample Preparation Sample_Prep->1H_NMR Initial Survey

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Advanced 2D NMR Correlation Spectroscopy

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, a COSY spectrum would be expected to show a correlation between H4 and H6.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. This is a powerful tool for assigning the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and for piecing together the molecular fragments. For instance, the methyl protons of the ester group would show an HMBC correlation to the carbonyl carbon and to C2.

Conclusion

The NMR spectroscopic data of this compound provides a detailed fingerprint of its unique electronic and structural features. The predicted ¹H and ¹³C chemical shifts, along with the characteristic C-F and H-F coupling constants, offer a robust framework for the structural verification of this important heterocyclic compound. The application of 2D NMR techniques is essential for the complete and unambiguous assignment of all NMR signals. This guide, grounded in the established principles of NMR spectroscopy and data from analogous structures, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel 7-azaindole derivatives for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Privileged Scaffold

The 7-azaindole scaffold, the core of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, is a cornerstone in modern medicinal chemistry, lauded as a "privileged structure."[1] Its significance lies in its role as a bioisostere of the indole nucleus, offering a strategic advantage in fine-tuning the physicochemical properties of drug candidates, such as their solubility, pKa, and hydrogen bonding capacity. These modulations are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhancing target binding affinity. Consequently, derivatives of 7-azaindole are prevalent in numerous FDA-approved drugs and clinical candidates, particularly within the domain of kinase inhibitors.[1]

A thorough investigation of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the specific crystal structure for this compound has not yet been publicly deposited. This guide, therefore, serves a dual purpose: to present a predictive analysis of its likely solid-state structure based on high-quality data from closely related analogues and to provide a comprehensive, field-proven methodology for its synthesis, crystallization, and ultimate structure determination via single-crystal X-ray diffraction.

Part 1: Synthesis of this compound

The synthesis of 7-azaindole derivatives is well-documented in the chemical literature. A robust and adaptable synthetic route to the title compound is presented below, drawing from established protocols for similar heterocyclic systems.

Proposed Synthetic Pathway

Synthetic Pathway A Starting Material: 2-amino-5-fluoropyridine B Intermediate 1: 2-amino-3-iodo-5-fluoropyridine A->B NIS, MeCN C Intermediate 2: Methyl 2-(trimethylsilyl)ethynyl-5-fluoro-pyridin-2-amine B->C Methyl propiolate, Pd(PPh3)2Cl2, CuI, Et3N, THF D Product: This compound C->D TBAF, THF Crystallization Workflow cluster_methods Crystallization Methods Start Purified Compound Solvent Solvent Screening (e.g., Ethanol, Acetone, DCM/Hexane) Start->Solvent Prep Prepare Saturated Solution Solvent->Prep Filter Filter Solution (0.22 µm) Prep->Filter Evap Slow Evaporation Vial with perforated cap Filter->Evap Vapor Vapor Diffusion Vial in sealed jar with anti-solvent Filter->Vapor Incubate Incubate in a vibration-free environment Evap->Incubate Vapor->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor Harvest Harvest Suitable Crystals Monitor->Harvest End Proceed to X-ray Diffraction Harvest->End SC-XRD Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Structure Solution cluster_val Validation & Deposition Mount 1. Crystal Mounting Mount a suitable crystal on a goniometer head. Center 2. Crystal Centering Align the crystal in the X-ray beam. Mount->Center Collect 3. Data Collection Collect diffraction data at a specific temperature (e.g., 100 K). Center->Collect Integrate 4. Data Integration & Scaling Process raw diffraction images. Collect->Integrate Solve 5. Structure Solution Determine initial atomic positions (e.g., using direct methods). Integrate->Solve Refine 6. Structure Refinement Optimize the atomic model against the experimental data. Solve->Refine Validate 7. Structure Validation Check the quality and correctness of the final model. Refine->Validate CIF 8. CIF File Generation Create a Crystallographic Information File (CIF). Validate->CIF Deposit 9. Database Deposition Deposit the structure in a public database (e.g., CCDC). CIF->Deposit

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Fluoro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Fluoro-7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer both biological relevance and tunable physicochemical properties is paramount. Among these, the azaindole framework has emerged as a "privileged structure."[1][2] Azaindoles, which are bioisosteres of naturally occurring indoles and purines, are created by replacing a carbon atom in the benzene portion of the indole ring with a nitrogen atom.[1][3] This seemingly minor alteration introduces significant changes in the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, making it a valuable tool for drug optimization strategies.[1][4]

There are four primary isomers of azaindole, with the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) isomer being particularly prominent in a vast number of biologically active molecules and approved therapeutics, such as the BRAF kinase inhibitor Vemurafenib.[2][5] The 7-azaindole core effectively mimics the hydrogen bond donor-acceptor pattern of the adenine base in ATP, making it an exceptional hinge-binding motif for kinase inhibitors.[1]

This guide focuses specifically on the 5-fluoro-7-azaindole core. The strategic incorporation of a fluorine atom—the most electronegative element—at the 5-position is a widely used tactic in drug design. Fluorination can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity by altering its electronic properties and creating favorable intermolecular interactions.[6] This document provides a comprehensive overview of the physical and chemical properties of 5-fluoro-7-azaindole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Properties

The introduction of the fluorine atom at the C5 position imparts distinct characteristics to the 7-azaindole scaffold. These properties are fundamental to its behavior in both chemical reactions and biological systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the parent compound, 5-fluoro-7-azaindole.

PropertyValueSource
Molecular Formula C₇H₅FN₂[5][7]
Molar Mass 136.13 g/mol [5][8]
Melting Point 112-113 °C[5]
Density 1.35 g/cm³[5]
pKa (Predicted) 13.04 ± 0.40 (Pyrrole N-H)[5]
Appearance Off-white to light brown solid[9]
Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. The ¹H NMR spectrum will show distinct signals for the protons on the pyrrole and pyridine rings. The ¹⁹F NMR will exhibit a singlet (or a doublet if coupled to a nearby proton) characteristic of the aryl fluoride.

  • Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch of the pyrrole ring, typically observed in the 3300–2500 cm⁻¹ region, which is often broadened due to hydrogen bonding.[10][11] The C-F stretching vibration will also be present.

  • UV-Vis Absorption: The UV absorption spectrum of 7-azaindole is characterized by two main electronic transitions, analogous to the Lb and La bands in indole.[12][13] These transitions are sensitive to solvent polarity and substitution on the ring.

Tautomerism and Hydrogen Bonding

A defining feature of 7-azaindole is its ability to form stable, hydrogen-bonded dimers.[10] The N1-H of the pyrrole ring on one molecule forms a strong hydrogen bond with the N7 of the pyridine ring on a second molecule, and vice versa.[10][11] This dimerization is crucial for its function as an ATP mimic in kinase active sites.[1]

In the gas phase and nonpolar solvents, this dimerization can facilitate excited-state double proton transfer (ESDPT), leading to the formation of a tautomer.[13][14] While this phenomenon is extensively studied for its photophysical properties, the ground-state tautomer is significantly less stable, with a high energy barrier preventing isomerization under normal conditions.[14] The presence of substituents, like fluorine, and the surrounding solvent environment can modulate these dynamics.[10][15]

Part 2: Chemical Reactivity and Functionalization

The 7-azaindole nucleus possesses a unique reactivity profile stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This duality allows for selective functionalization at various positions.[16][17]

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring is the primary site for electrophilic attack. The C3 position is the most nucleophilic and therefore the most common site for reactions such as:

  • Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[1]

  • Friedel-Crafts Acylation: Reaction with acyl chlorides in the presence of a Lewis acid (e.g., AlCl₃) installs a ketone at the C3 position.[18] This is a key step in the synthesis of many kinase inhibitors.[1]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on cross-coupling reactions to build molecular complexity. The 5-fluoro-7-azaindole scaffold can be functionalized using these methods, often after initial halogenation.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of a halogenated azaindole (e.g., 3-iodo-5-fluoro-7-azaindole) with boronic acids or esters is a robust method for introducing aryl or heteroaryl groups.[1]

  • Sonogashira Coupling: This reaction couples terminal alkynes to a halogenated azaindole, providing a route to alkynylated derivatives.[19]

N-Functionalization

The pyrrole nitrogen (N1) can be deprotonated with a suitable base and subsequently reacted with various electrophiles to install substituents. N-protection, for instance with a benzenesulfonyl group, is sometimes employed to modulate reactivity during subsequent synthetic steps.[1]

Part 3: Synthetic Methodologies

The synthesis of functionalized 5-fluoro-7-azaindole derivatives is a critical aspect of their application in drug discovery. The following protocol describes a representative workflow for the C3-acylation and subsequent elaboration, a common strategy for creating libraries of potential kinase inhibitors.[1]

Experimental Protocol: Synthesis of C3-Functionalized Derivatives

Objective: To synthesize a library of C3-amide derivatives starting from 5-fluoro-7-azaindole, based on a reported synthesis of Cdc7 inhibitors.[1]

Step 1: C3-Acylation

  • Dissolve 5-fluoro-7-azaindole (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trichloroacetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the C3-trichloroacetylated intermediate.

Step 2: Hydrazide Formation

  • Dissolve the intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (2.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Remove the solvent under reduced pressure and purify the resulting hydrazide derivative by column chromatography or recrystallization.

Step 3: Amide Library Synthesis

  • To the purified hydrazide, add 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate.[1]

  • In parallel, prepare a series of primary amines (1.2 eq each) in separate reaction vessels.

  • Add the activated hydrazide intermediate to each amine.

  • Utilize standard peptide coupling conditions (e.g., adding a coupling agent like HATU and a base like DIPEA) to facilitate the condensation reaction.

  • Stir each reaction at room temperature until completion.

  • Purify each final amide derivative using preparative HPLC to yield the target library of compounds.

Visualization of Synthetic Workflow

G cluster_0 Synthesis of C3-Amide Derivatives A 5-Fluoro-7-Azaindole B C3-Trichloroacetyl Intermediate A->B Trichloroacetyl chloride C Hydrazide Derivative B->C Hydrazine hydrate D Activated Intermediate (with CDI) C->D CDI F Final Amide Library (C3-Functionalized) D->F E Primary Amines (R-NH2) E->F Peptide Coupling G cluster_1 Generic Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor KinaseA Kinase A (e.g., PI3K, JAK) Receptor->KinaseA Activates KinaseB Kinase B (e.g., AKT) KinaseA->KinaseB Phosphorylates Response Cellular Response (Proliferation, Survival) KinaseB->Response Inhibitor 5-Fluoro-7-Azaindole Inhibitor Inhibitor->KinaseA INHIBITS

References

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active molecules and approved therapeutics.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding sites of various enzymes have made it a cornerstone for the development of targeted therapies.[3] This guide provides a comprehensive technical overview of the discovery of novel pyrrolo[2,3-b]pyridine compounds, delving into synthetic strategies, key biological targets, structure-activity relationship (SAR) insights, and detailed experimental protocols. We aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this fertile area of drug discovery.

The Significance of the Pyrrolo[2,3-b]pyridine Core

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle change imparts distinct physicochemical properties, including altered hydrogen bonding capacity, dipole moment, and metabolic stability, which can be advantageous for drug design.[4] The presence of the pyridine nitrogen introduces an additional hydrogen bond acceptor, enhancing the molecule's ability to interact with biological targets, particularly kinases.[3] Consequently, pyrrolo[2,3-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[5][6]

Synthetic Strategies for Pyrrolo[2,3-b]pyridine Analogs

The functionalization of the 7-azaindole core is crucial for modulating the pharmacological properties of the resulting compounds.[1] Advances in synthetic organic chemistry have provided a diverse toolkit for the regioselective modification of this scaffold.

Core Synthesis Methodologies

A common and effective method for constructing the pyrrolo[2,3-b]pyridine core involves the cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid.[7] This approach allows for the generation of a variety of substituted 1H-pyrrolo[2,3-b]pyridines.[5][7]

Another powerful technique involves the Rh(III)-catalyzed coupling of 2-aminopyridine with alkynes. This method, often assisted by a silver oxidant to regenerate the catalyst, enables the direct formation of the 7-azaindole ring system.[2]

Late-Stage Functionalization

The ability to modify the scaffold in the later stages of a synthetic sequence is highly desirable in drug discovery for the rapid generation of analogs. Metal-catalyzed cross-coupling and C-H bond functionalization reactions have become indispensable tools for the late-stage diversification of 7-azaindoles.[8] For instance, 6-bromo-7-azaindole can be readily converted to 6-amino or 6-ethynyl substituted analogs through substitution or palladium-catalyzed cross-coupling reactions, respectively.[9]

Representative Synthetic Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol describes the synthesis of a key intermediate used in the development of various pyrrolo[2,3-b]pyridine-based inhibitors.

Step 1: Reaction Setup

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (18.5 g, 0.14 mol) in anhydrous N,N-dimethylformamide (DMF, 150 mL), maintain the temperature at 52 °C.

  • Slowly add methanesulfonyl chloride (32 mL, 0.41 mol) dropwise to the reaction mixture.

Step 2: Reaction Progression

  • After the addition is complete, heat the reaction mixture to 72 °C.

  • Maintain this temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the mixture with a 5 M sodium hydroxide (NaOH) solution until a solid precipitate forms.

  • Filter the solid and wash it with cold water.

  • Dry the solid under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine as an orange solid (16 g, 75% yield).[10]

Key Biological Targets and Therapeutic Applications

The versatility of the pyrrolo[2,3-b]pyridine scaffold has led to the discovery of potent inhibitors for a wide range of biological targets, with a particular emphasis on protein kinases.

Kinase Inhibition in Oncology

The pyrrolo[2,3-b]pyridine core is a prominent feature in several FDA-approved and investigational kinase inhibitors for cancer therapy.[11]

  • BRAF Inhibitors: Based on the structure of approved BRAF inhibitors, novel pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, demonstrating potent inhibitory effects against the V600E mutant of BRAF.[11] Certain compounds have shown IC50 values as low as 0.080 µM.[11]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[12] Compound 4h from one such study exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and demonstrated anti-proliferative and pro-apoptotic activity in breast cancer cell lines.[12]

  • Other Kinase Targets: The 7-azaindole scaffold has also been successfully employed to develop inhibitors of Traf2- and NCK-interacting kinase (TNIK), Focal Adhesion Kinase (FAK), Cell Division Cycle 7 (Cdc7) kinase, Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinase 1 (JAK1).[10][13][14][15][16]

Signaling Pathway Visualization: Targeting the JAK/STAT Pathway

The following diagram illustrates the inhibition of the JAK/STAT signaling pathway, a key therapeutic strategy in inflammatory diseases and some cancers, by a pyrrolo[2,3-b]pyridine-based JAK1 inhibitor.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_dimer JAK Dimer JAK1->JAK_dimer Dimerization & Autophosphorylation STAT STAT JAK_dimer->STAT Recruitment & Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcriptional Regulation Inhibitor Pyrrolo[2,3-b]pyridine JAK1 Inhibitor Inhibitor->JAK1 Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

Neurodegenerative Diseases: Targeting GSK-3β in Alzheimer's Disease

Glycogen synthase kinase-3β (GSK-3β) is a key therapeutic target in Alzheimer's disease (AD) due to its role in tau protein hyperphosphorylation.[6] Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective GSK-3β inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 0.22 nM).[6] These compounds have been shown to reduce tau hyperphosphorylation and promote neurite outgrowth in cellular models of AD.[6]

Other Therapeutic Areas

The therapeutic potential of 7-azaindole derivatives extends to other areas, including:

  • Fungicidal Activity: Certain 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridines have shown significant fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[9]

  • Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, a target for inflammatory diseases.[17]

Structure-Activity Relationship (SAR) Studies: A Causal Approach

Systematic SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

SAR of Pyrrolo[2,3-b]pyridine-based Kinase Inhibitors

For many kinase inhibitors, the 7-azaindole core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. The substitutions at various positions on the scaffold then dictate the overall activity and selectivity.

Position of SubstitutionGeneral Effect on ActivityRationale
N1 Can modulate solubility and cell permeability. N-methylation has been explored in JAK1 inhibitors.[16]The pyrrole nitrogen can be a site for metabolic modification. Alkylation can block this and alter physicochemical properties.
C2 Often a point for introducing side chains that interact with the solvent-exposed region.This position allows for the introduction of larger groups to pick up additional interactions and fine-tune properties.
C3 A key position for introducing groups that project into the ATP-binding pocket.Substituents here can influence potency and selectivity by interacting with specific residues in the kinase active site.
C4 Substitution here can influence the electronics of the ring system and provide vectors for further substitution.The introduction of electron-withdrawing or -donating groups can impact the pKa of the ring nitrogens.
C5 A common site for linking to larger moieties that can occupy the ribose pocket or other regions of the active site.This position is often used to attach groups that enhance potency and selectivity.
C6 Can be modified to improve pharmacokinetic properties or introduce additional binding interactions.Halogenation or amination at this position can alter metabolic stability and solubility.

Experimental Workflow: From Hit Identification to Lead Optimization

The following diagram outlines a typical workflow for the discovery and optimization of novel pyrrolo[2,3-b]pyridine-based inhibitors.

Drug_Discovery_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization Screening High-Throughput Screening or Fragment Screening Hit_Validation Hit Validation & Biophysical Characterization Screening->Hit_Validation Synthesis Synthesis of Analogs (SAR Exploration) Hit_Validation->Synthesis Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (Target Engagement & Functional Effects) Biochemical_Assay->Cellular_Assay Cellular_Assay->Synthesis Iterative Optimization ADME_Tox In Vitro ADME/Tox Profiling (Metabolic Stability, CYP Inhibition) Cellular_Assay->ADME_Tox PK_Studies In Vivo Pharmacokinetic (PK) Studies ADME_Tox->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Disease Models) PK_Studies->Efficacy_Studies

Caption: A generalized workflow for drug discovery.

Future Perspectives

The pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable starting point for the design of novel therapeutics. Future research will likely focus on:

  • Novel Biological Targets: Exploring the potential of 7-azaindole derivatives against emerging drug targets.

  • Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.

  • Targeted Drug Delivery: Incorporating the pyrrolo[2,3-b]pyridine core into antibody-drug conjugates (ADCs) or other targeted delivery systems to improve therapeutic efficacy and reduce systemic toxicity.

  • Advanced Synthetic Methodologies: Developing more efficient and sustainable synthetic methods for the construction and functionalization of the 7-azaindole ring system.

The rich history and continued success of the pyrrolo[2,3-b]pyridine scaffold in drug discovery underscore its importance in the ongoing quest for new and effective medicines. The insights and methodologies presented in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

Initial Biological Screening of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its structural resemblance to purine has made it a successful mimic of the adenine core of ATP, leading to the development of numerous kinase inhibitors.[1] The strategic introduction of a fluorine atom at the 5-position, a common tactic in drug design, can significantly enhance metabolic stability, binding affinity, and overall potency by altering the electronic properties of the molecule.[2][3] This guide outlines a comprehensive initial biological screening cascade for a novel derivative, Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, to elucidate its therapeutic potential across key areas of unmet medical need: oncology, infectious diseases, and inflammatory conditions.

Compound Profile: this compound

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous 7-azaindole derivatives.[4][5] A potential approach involves a multi-step synthesis commencing with a suitable fluorinated pyridine precursor, followed by the construction of the fused pyrrole ring and subsequent esterification. The purity and structural integrity of the synthesized compound must be rigorously confirmed by standard analytical techniques (NMR, LC-MS, and elemental analysis) prior to initiating any biological evaluation.

The Strategic Rationale for a Tri-Pronged Screening Approach

Given the broad spectrum of activities reported for the 7-azaindole scaffold, a targeted yet comprehensive initial screening strategy is paramount. This guide proposes a tri-pronged approach to efficiently probe the compound's bioactivity profile:

  • Cytotoxicity Screening: To assess the compound's potential as an anticancer agent.

  • Antimicrobial Screening: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

  • Kinase Inhibition Screening: To determine its potential as a modulator of key cellular signaling pathways implicated in a variety of diseases.

This parallel screening workflow allows for a rapid and cost-effective initial assessment, guiding subsequent, more focused investigations.

Screening_Workflow Compound This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Kinase Kinase Inhibition Screening (Luminescence-Based Assay) Compound->Kinase Anticancer Anticancer Lead Cytotoxicity->Anticancer Antibacterial Antibacterial Lead Antimicrobial->Antibacterial Antifungal Antifungal Lead Antimicrobial->Antifungal Kinase_Inhibitor Kinase Inhibitor Lead Kinase->Kinase_Inhibitor

Figure 1: A high-level overview of the proposed initial biological screening workflow.

In Vitro Cytotoxicity Screening

The initial evaluation of a novel compound's anticancer potential begins with assessing its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][7][8]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Replace the culture medium in the 96-well plates with the media containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent such as doxorubicin (positive control).[4][10]

    • Incubate the plates for 48-72 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[11]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)8.50.9
A549 (Lung Cancer)12.31.2
HCT116 (Colon Cancer)6.80.7

Table 1: Hypothetical IC₅₀ values for this compound against various cancer cell lines.

Antimicrobial Susceptibility Testing

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of clinically relevant microorganisms.[12][13]

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution and Plate Preparation:

    • Perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[12][14]

    • The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control (no compound), a sterility control (no inoculum), and positive controls with known antibiotics (e.g., ampicillin, ciprofloxacin for bacteria; amphotericin B for fungi).[3][15]

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.[12]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[13]

Data Presentation: Hypothetical Antimicrobial Activity
MicroorganismTest Compound MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Staphylococcus aureus80.51N/A
Escherichia coli16>640.25N/A
Candida albicans4N/AN/A0.5

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) values for this compound.

In Vitro Kinase Inhibition Screening

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[16] A luminescence-based assay that quantifies ATP consumption during the kinase reaction is a high-throughput and sensitive method to screen for kinase inhibitors.[17][18]

Experimental Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound to be tested.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add the test compound at various concentrations.

    • Add a reaction mixture containing a specific kinase (e.g., a panel of cancer-relevant kinases such as EGFR, VEGFR2, and CDK2), its corresponding substrate peptide, and ATP in a kinase assay buffer.

    • Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control. Staurosporine, a broad-spectrum kinase inhibitor, serves as an excellent positive control.[19][20]

    • Incubate the plate at 30°C for 60 minutes.[17]

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.[18]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation: Hypothetical Kinase Inhibition Data
Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
EGFR2505
VEGFR2858
CDK2>10,00015
PI3Kα15020

Table 3: Hypothetical IC₅₀ values for this compound against a panel of protein kinases.

Potential Signaling Pathway Involvement

The inhibition of kinases such as PI3K and receptor tyrosine kinases like VEGFR2 suggests that this compound may interfere with critical cell signaling pathways, such as the PI3K/Akt/mTOR and the MAPK/ERK pathways, which are frequently dysregulated in cancer.[21]

Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K activates Ras Ras RTK->Ras Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound Test Compound Compound->RTK Compound->PI3K

Figure 2: A simplified representation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, highlighting potential points of inhibition by the test compound.

Conclusion and Future Directions

This in-depth technical guide provides a robust framework for the initial biological screening of this compound. The proposed tri-pronged approach allows for a comprehensive and efficient evaluation of its potential as an anticancer, antimicrobial, or kinase-modulating agent. The hypothetical data presented herein suggests that this compound may exhibit promising activity, particularly in the realms of oncology and mycology.

Positive "hits" from this initial screen will warrant further investigation, including:

  • Secondary Screening: Confirmation of activity in orthogonal assays and expansion of the screening panel (e.g., additional cancer cell lines, microbial strains, or kinases).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessment of the compound's therapeutic potential in relevant animal models of disease.

By following this structured and scientifically rigorous screening cascade, researchers can effectively and efficiently unlock the therapeutic promise held within novel chemical entities such as this compound.

References

The Strategic Placement of Fluorine: A Deep Dive into the Structure-Activity Relationship of 5-Fluoropyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Fluorinated Heterocycles in Drug Discovery

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the myriad of heterocyclic scaffolds, pyrrolopyridines, also known as azaindoles, have emerged as privileged structures in drug discovery, particularly as kinase inhibitors.[1][2] This guide focuses on a specific and increasingly important subclass: 5-fluoropyrrolopyridines. We will dissect the structure-activity relationships (SAR) that govern their biological function, providing insights into how the strategic placement of a fluorine atom on the pyrrolopyridine core can unlock enhanced potency and selectivity.

The pyrrolopyridine scaffold is a versatile framework found in numerous biologically active compounds, including natural products and synthetic drugs used in anticancer therapy.[3] Its ability to form key hydrogen bonding interactions, particularly with the hinge region of kinases, makes it an ideal starting point for inhibitor design. The introduction of a fluorine atom, specifically at the 5-position, can further enhance these interactions and fine-tune the electronic properties of the molecule.

The Pivotal Role of the 5-Fluoro Substituent: More Than Just an Inert Blocker

The substitution of a hydrogen atom with fluorine at the 5-position of the pyrrolopyridine ring is a strategic decision rooted in fundamental principles of medicinal chemistry. The high electronegativity of fluorine can alter the electron distribution within the aromatic system, influencing the pKa of nearby nitrogen atoms and modulating the strength of hydrogen bonds.[4] This can lead to improved binding affinity and selectivity for the target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's in vivo half-life.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The biological activity of a 5-fluoropyrrolopyridine is not solely dictated by the fluorine atom. The substituents at other positions of the bicyclic core play a crucial role in defining its potency, selectivity, and pharmacokinetic properties.

The N1 Position: A Gateway to Diverse Functionalities

The nitrogen atom of the pyrrole ring (N1) is a common site for modification. Bulky and flexible side chains at this position can be tailored to occupy specific hydrophobic pockets within the target protein. SAR studies on related heterocyclic compounds have shown that the nature of the substituent at this position can dramatically impact biological activity. For instance, the introduction of solubilizing groups can improve a compound's pharmacokinetic profile.

The C4 and C6 Positions: Fine-Tuning Selectivity and Potency

Substitutions at the C4 and C6 positions of the pyrrolopyridine ring are critical for modulating kinase selectivity and overall potency. These positions are often solvent-exposed, providing an opportunity to introduce larger functional groups that can interact with specific residues outside the primary binding site. For example, in the development of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, modifications at these positions have been shown to be crucial for achieving high potency.[5][6]

The C7 Nitrogen: A Key Interaction Point

The nitrogen atom in the pyridine ring (C7 in the 7-azaindole nomenclature) is a critical hydrogen bond acceptor that often interacts with the hinge region of kinases.[1] The presence of the 5-fluoro substituent can modulate the basicity of this nitrogen, thereby influencing the strength of this key interaction.

Targeting the Kinome: 5-Fluoropyrrolopyridines as Kinase Inhibitors

The primary therapeutic application of 5-fluoropyrrolopyridine derivatives has been in the realm of kinase inhibition.[1] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridine scaffold serves as an excellent ATP-competitive inhibitor, mimicking the adenine core of ATP to bind to the enzyme's active site.

The following diagram illustrates a simplified signaling pathway that can be targeted by a 5-fluoropyrrolopyridine kinase inhibitor:

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Activates Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activate Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Promote 5-Fluoropyrrolopyridine Inhibitor 5-Fluoropyrrolopyridine Inhibitor 5-Fluoropyrrolopyridine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits Synthesis_Workflow A Starting Material (e.g., 2-amino-5-fluoropyridine) B Introduction of Pyrrole Ring Precursor A->B C Cyclization to form Pyrrolopyridine Core B->C D Functionalization at N1-position C->D E Functionalization at C4/C6-positions D->E F Final Product (5-Fluoropyrrolopyridine Derivative) E->F

References

The Strategic Deployment of the 7-Azaindole Core: A Technical Guide to Commercially Available Analogs of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole, a ubiquitous component of biologically active molecules, allows it to act as a bioisostere, effectively mimicking the natural ligand interactions with various protein targets. The strategic incorporation of a nitrogen atom in the six-membered ring introduces unique electronic properties and a crucial hydrogen bond acceptor site, enhancing its binding affinity and selectivity for a multitude of enzymes and receptors. This guide focuses on a specific, synthetically accessible derivative, Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and its commercially available analogs, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics. The 5-fluoro substitution offers a valuable tool for modulating physicochemical properties such as pKa and lipophilicity, often leading to improved metabolic stability and cell permeability. The methyl ester at the 2-position serves as a versatile synthetic handle, enabling further chemical elaborations to explore structure-activity relationships (SAR).

Commercially Available Analogs: A Toolkit for Lead Discovery

A diverse array of analogs of the core this compound scaffold are commercially available, providing researchers with a readily accessible starting point for screening campaigns and initial SAR studies. These analogs feature modifications at key positions, including the 5-position of the pyridine ring, the pyrrole nitrogen, and the ester moiety at the 2-position. The following table summarizes a selection of these commercially available compounds, highlighting their structural diversity.

Compound NameStructureKey FeaturesPotential Applications
This compound5-fluoro substitution for metabolic stability; Methyl ester for further functionalization.Core scaffold for kinase inhibitors, anti-inflammatory agents.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidCarboxylic acid at C2 for amide coupling.Building block for diverse compound libraries.
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylateEster at C5 for exploring pyridine ring substitutions.Intermediate for synthesizing PGDH and complement inhibitors.
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromo at C5 for cross-coupling reactions.Precursor for highly substituted 7-azaindoles.
4-Chloro-1H-pyrrolo[2,3-b]pyridineChloro at C4 for nucleophilic substitution or cross-coupling.Scaffold for kinase inhibitors.

Synthetic Strategies: Building the 7-Azaindole Core and its Analogs

The construction and functionalization of the 7-azaindole scaffold are well-established in the chemical literature, offering a variety of robust synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Core Scaffold Synthesis

A common and effective method for constructing the 7-azaindole nucleus is through the cyclization of appropriately substituted aminopyridines. For instance, a domino reaction between 2-fluoro-3-methylpyridine and an arylaldehyde can selectively yield 7-azaindoles or 7-azaindolines depending on the choice of alkali-amide base.[1] This approach allows for the introduction of substituents on the pyrrole ring.

Functionalization of the 7-Azaindole Ring

Once the core is assembled, further diversification can be achieved through a range of modern cross-coupling and C-H activation reactions. This allows for the systematic exploration of the chemical space around the scaffold to optimize biological activity.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for introducing alkynyl moieties onto the 7-azaindole ring. These alkynes can then be further elaborated. For example, 2-arylamino-3-iodopyridines can undergo Sonogashira coupling followed by cyclization to afford N-arylated 7-azaindoles.[[“]]

  • Buchwald-Hartwig Amination: This palladium-catalyzed amination is a versatile method for forming carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at halogenated positions of the 7-azaindole core.[3] This is particularly useful for synthesizing analogs with amino substituents, which can act as key pharmacophoric features.

  • Directed Ortho-Metalation: This strategy allows for the regioselective functionalization of the pyridine ring of the 7-azaindole scaffold. By using a directing group, typically on the pyrrole nitrogen, a specific ortho position can be deprotonated with a strong base, and the resulting organometallic intermediate can be quenched with various electrophiles to introduce a wide range of substituents.[4]

Synthetic_Strategies cluster_Core Core Scaffold Synthesis cluster_Functionalization Functionalization Start Substituted Aminopyridines Cyclization Cyclization Reactions Start->Cyclization e.g., Domino Reaction Core 7-Azaindole Core Cyclization->Core Core2 7-Azaindole Core Sonogashira Sonogashira Coupling Core2->Sonogashira C-C bond formation Buchwald Buchwald-Hartwig Amination Core2->Buchwald C-N bond formation Metalation Directed Ortho-Metalation Core2->Metalation C-X bond formation Analogs Diverse Analogs Sonogashira->Analogs Buchwald->Analogs Metalation->Analogs

Caption: Synthetic workflow for 7-azaindole analogs.

Biological Significance and Therapeutic Potential

The 7-azaindole scaffold is a prominent feature in a multitude of biologically active compounds, with a significant number of derivatives having entered clinical trials or reached the market. The versatility of this core allows it to target a wide range of protein families, with a particular emphasis on protein kinases.

Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in the development and progression of numerous cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5][6] These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting cell proliferation and survival.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gene Expression Inhibitor 7-Azaindole Analog (FGFR Inhibitor) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and inhibition.

Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, particularly in immune cells. Inhibition of PDE4B leads to an increase in cAMP, which in turn suppresses the production of pro-inflammatory cytokines. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors, highlighting their potential as anti-inflammatory agents.[7]

Chemokine Receptor 2 (CCR2) Antagonism

The chemokine receptor CCR2 and its ligand CCL2 play a crucial role in the recruitment of monocytes to sites of inflammation. Antagonists of CCR2 can therefore modulate the inflammatory response. The 7-azaindole scaffold has been successfully employed in the design of potent CCR2 antagonists.

Experimental Protocols

To facilitate the exploration of 7-azaindole analogs, this section provides a detailed, exemplary protocol for a key biological assay.

In Vitro FGFR1 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of FGFR1 kinase and the inhibitory potential of test compounds.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (7-azaindole analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution or control. b. Add 2.5 µL of a solution containing the FGFR1 enzyme and the Poly(Glu,Tyr) substrate in kinase buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the background luminescence (no-enzyme control) from all other readings. c. Calculate the percent inhibition for each compound concentration relative to the vehicle control. d. Determine the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Assay_Workflow Start Prepare Reagents (Compound, Enzyme, Substrate, ATP) Reaction Kinase Reaction (Incubate at 30°C) Start->Reaction Stop_Deplete Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Stop_Deplete Detect Add Kinase Detection Reagent (Generate Luminescence) Stop_Deplete->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis (Calculate % Inhibition, IC₅₀) Read->Analyze

Caption: Workflow for the in vitro FGFR1 kinase assay.

Conclusion

The this compound core and its commercially available analogs represent a rich starting point for the development of novel therapeutics. The inherent biological relevance of the 7-azaindole scaffold, coupled with the well-established synthetic methodologies for its elaboration, provides a robust platform for medicinal chemists. This guide has provided an in-depth overview of the commercially available analogs, key synthetic strategies for their generation, their biological significance with a focus on kinase inhibition, and a detailed experimental protocol to facilitate their evaluation. As our understanding of the intricate roles of various signaling pathways in disease continues to grow, the strategic deployment of privileged scaffolds like the 7-azaindole will undoubtedly remain a cornerstone of successful drug discovery endeavors.

References

Spectroscopic Blueprint: An In-Depth Technical Guide to the IR and MS Characterization of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of innovation. Heterocyclic compounds, particularly those incorporating the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, represent a class of molecules with immense therapeutic potential.[1][2] Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1234616-72-8) is one such molecule of interest, with its unique arrangement of functional groups suggesting a potential for diverse biological activity.[3][4] This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound, with a focus on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Our approach is rooted in the principle of self-validating protocols, ensuring that every experimental choice is justified and every piece of data is rigorously interpreted.

Molecular Overview and Analytical Strategy

Compound: this compound Molecular Formula: C₉H₇FN₂O₂ Molecular Weight: 194.16 g/mol [3]

The analytical strategy for this molecule is twofold: Infrared spectroscopy will be employed to confirm the presence of key functional groups and to probe the vibrational modes of the heterocyclic core. Mass spectrometry, on the other hand, will provide definitive information on the compound's molecular weight and offer insights into its structural integrity through fragmentation analysis.

Infrared (IR) Spectroscopic Characterization: A Vibrational Fingerprint

Infrared spectroscopy is a powerful, non-destructive technique that provides a unique "vibrational fingerprint" of a molecule.[5] By measuring the absorption of infrared radiation at various frequencies, we can identify the specific chemical bonds and functional groups present in the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

For a solid sample such as this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its minimal sample preparation requirements and high-quality, reproducible data.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Protocol:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small, representative sample of the compound directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting interferogram using a Fourier transform to obtain the final infrared spectrum. Perform a baseline correction if necessary.

Diagram: ATR-FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Start Start Sample Place Sample on ATR Crystal Start->Sample Pressure Apply Pressure Sample->Pressure Background Collect Background Spectrum Pressure->Background Acquire Acquire Sample Spectrum Background->Acquire FFT Fourier Transform Acquire->FFT Baseline Baseline Correction FFT->Baseline End Final IR Spectrum Baseline->End

Caption: Workflow for ATR-FTIR analysis.

Predicted IR Spectrum and Interpretation

The following table outlines the predicted characteristic absorption bands for this compound, based on established group frequencies for similar heterocyclic systems.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Insights
3400 - 3200N-H StretchPyrrole N-HA broad to medium intensity band is expected, characteristic of the N-H stretching vibration in the pyrrole ring. The broadness is often due to hydrogen bonding in the solid state.
3150 - 3000C-H StretchAromatic C-HWeak to medium intensity bands corresponding to the C-H stretching vibrations of the pyrrolo[2,3-b]pyridine ring system.
2990 - 2950C-H StretchMethyl C-HWeak to medium intensity bands from the asymmetric and symmetric stretching of the methyl ester group.
1730 - 1710C=O StretchEster C=OA strong, sharp absorption band is anticipated for the carbonyl stretch of the methyl ester. This is a key diagnostic peak.
1630 - 1580C=C & C=N StretchAromatic RingMultiple medium to strong bands are expected from the C=C and C=N stretching vibrations within the fused pyrrolopyridine ring system.
1250 - 1200C-O StretchEster C-OA strong band corresponding to the C-O single bond stretching of the ester group.
1100 - 1000C-F StretchAryl-FA strong absorption band is predicted for the C-F stretching vibration, a key indicator of the fluorine substitution on the pyridine ring.

Mass Spectrometric Characterization: Unveiling the Molecular Ion and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that is well-suited for polar, medium-sized organic molecules, minimizing fragmentation during the ionization process and typically yielding a prominent molecular ion peak.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Analyze the resulting ions in the mass spectrometer, acquiring data in positive ion mode.

  • Tandem MS (MS/MS): To probe the fragmentation pathways, perform a tandem mass spectrometry experiment by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Diagram: ESI-MS Experimental Workflow

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_msms Tandem MS (MS/MS) Start Start Dissolve Dissolve Sample Start->Dissolve Infuse Infuse into ESI Source Dissolve->Infuse Ionize Electrospray Ionization Infuse->Ionize Detect Detect [M+H]⁺ Ionize->Detect Select Select [M+H]⁺ Detect->Select Fragment Collision-Induced Dissociation Select->Fragment Analyze Analyze Fragment Ions Fragment->Analyze End Fragmentation Spectrum Analyze->End

Caption: Workflow for ESI-MS and MS/MS analysis.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion: In positive ion ESI-MS, the expected protonated molecular ion ([M+H]⁺) would have a mass-to-charge ratio (m/z) of 195.16.

Fragmentation Pathways: The fragmentation of the pyrrolo[2,3-b]pyridine core is influenced by the stability of the resulting fragments. Based on the fragmentation patterns of similar heterocyclic compounds, the following key fragmentation pathways are predicted:

  • Loss of the Methyl Ester Group: A common fragmentation pathway for esters is the loss of the methoxy group (-OCH₃) as a radical, followed by the loss of carbon monoxide (CO).

  • Cleavage of the Pyrrole Ring: The pyrrole ring may undergo cleavage, leading to the loss of small neutral molecules.

  • Fission of the Pyridine Ring: The pyridine ring can also fragment, often involving the loss of HCN.

Diagram: Predicted MS/MS Fragmentation of this compound

Fragmentation_Pathway cluster_ester_loss Ester Fragmentation cluster_ring_cleavage Ring Cleavage M_H [M+H]⁺ m/z = 195.16 Loss_OCH3 Loss of OCH₃ (m/z = 164.13) M_H->Loss_OCH3 - OCH₃ Pyrrole_Frag Pyrrole Ring Fragments M_H->Pyrrole_Frag Pyridine_Frag Pyridine Ring Fragments M_H->Pyridine_Frag Loss_CO Loss of CO (m/z = 136.12) Loss_OCH3->Loss_CO - CO

Caption: Predicted major fragmentation pathways.

Conclusion: A Framework for Confident Characterization

This guide provides a robust and scientifically grounded framework for the spectroscopic characterization of this compound. By adhering to the detailed protocols and utilizing the interpretive insights provided, researchers and drug development professionals can confidently elucidate the structure of this and similar novel compounds. The principles of self-validating methodologies and authoritative grounding are paramount to ensuring the integrity of analytical data, which in turn, accelerates the pace of discovery.

References

Solubility of Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the principles, determination, and interpretation of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals who are working with this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules and approved pharmaceuticals. The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a compound's success.[1][2]

Solubility dictates a compound's behavior in various stages of development:

  • Early-Stage Discovery: In vitro biological assays require compounds to be in solution to ensure accurate and reproducible results. Poor solubility can lead to underestimated potency and unreliable structure-activity relationships (SAR).[2][3]

  • In Vivo Studies: The formulation of dosing solutions for pharmacokinetic and pharmacodynamic studies is directly dependent on the compound's solubility in appropriate vehicles.

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is the first step towards absorption. Insufficient solubility can severely limit a drug's bioavailability.[2]

This guide will provide a predictive analysis of the solubility of this compound based on its molecular structure, followed by detailed, field-proven protocols for its experimental determination and a discussion on the interpretation of the resulting data.

Part 1: Theoretical & Predictive Analysis of Solubility

Molecular Structure and Physicochemical Properties

The structure of this compound combines several functional groups that influence its solubility:

  • Pyrrolo[2,3-b]pyridine Core: This bicyclic aromatic system is relatively planar and possesses both a pyridine nitrogen (a hydrogen bond acceptor) and a pyrrole N-H group (a hydrogen bond donor).[4] This duality allows for complex interactions with a variety of solvents.

  • Methyl Ester (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor at its oxygen atoms.

  • Fluoro Substituent (-F): The fluorine atom is highly electronegative, introducing a dipole moment. However, it is a very weak hydrogen bond acceptor.

Overall, the molecule possesses moderate polarity. It has the capacity for both hydrogen bonding and dipole-dipole interactions.[5][6][7] The presence of the aromatic rings also allows for van der Waals interactions.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle for predicting solubility.[8][9][10][11][12] It states that a solute will be most soluble in a solvent that shares similar intermolecular forces. Based on the structure of this compound, we can make the following predictions:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile are likely to be effective. They are polar and can accept hydrogen bonds from the pyrrole N-H, while also engaging in dipole-dipole interactions.

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as Methanol, Ethanol, and Isopropanol should be reasonably good solvents. They can act as both hydrogen bond donors (interacting with the pyridine nitrogen and ester oxygens) and acceptors (interacting with the pyrrole N-H).[4][13]

  • Lower Solubility in Nonpolar Solvents: Solvents like Hexane, Cyclohexane, and Toluene are unlikely to be effective. They primarily interact through weak London dispersion forces and cannot effectively solvate the polar regions of the molecule.[9]

Table 1: A Guide to Selecting Organic Solvents for Solubility Screening

The following table provides a list of common organic solvents categorized by their polarity, which can be used as a starting point for experimental solubility determination.

Solvent Category Solvent Name Polarity Index (P') Anticipated Solubility
Nonpolar Hexane0.1Low
Toluene2.4Low to Moderate
Polar Aprotic Diethyl Ether2.8Moderate
Dichloromethane (DCM)3.1Moderate to High
Tetrahydrofuran (THF)4.0High
Ethyl Acetate4.4High
Acetone5.1High
Acetonitrile (ACN)5.8High
N,N-Dimethylformamide (DMF)6.4Very High
Dimethyl Sulfoxide (DMSO)7.2Very High
Polar Protic Isopropanol3.9Moderate to High
n-Propanol4.0Moderate to High
Ethanol5.2High
Methanol5.1High
Water10.2Low (predicted)

Polarity Index values are relative measures of solvent polarity.[14][15]

Part 2: Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic. The choice of assay depends on the stage of research and the intended application of the data.[16][17]

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves from a high-concentration stock solution (usually in DMSO) when diluted into an aqueous buffer. It is relevant for guiding early SAR and flagging potential issues in biological assays.[3][18][19][20]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form is in equilibrium with the saturated solution.[2][21][22] It is a more time-consuming but more accurate measurement, crucial for pre-formulation and understanding the compound's intrinsic properties.[21]

Diagram 1: General Workflow for Solubility Determination

G cluster_0 Solubility Assessment cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start with Solid Compound stock Prepare High-Concentration Stock (e.g., in DMSO) start->stock t_add Add Excess Solid to Solvent start->t_add Gold-standard measurement k_add Add Stock to Buffer stock->k_add High-throughput screening k_incubate Short Incubation (e.g., 1-2 hours) k_add->k_incubate k_separate Separate Precipitate (Filtration) k_incubate->k_separate k_analyze Analyze Filtrate (UV-Vis, Nephelometry) k_separate->k_analyze t_incubate Equilibrate (e.g., >24 hours with agitation) t_add->t_incubate t_separate Separate Solid (Centrifugation/Filtration) t_incubate->t_separate t_analyze Analyze Supernatant (HPLC-UV, LC-MS) t_separate->t_analyze

Caption: Comparative workflow for kinetic and thermodynamic solubility assays.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[23][24]

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 2 mL)

  • Analytical balance

  • Vortex mixer and orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membrane like PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

2. Step-by-Step Methodology:

  • Preparation of Standards: Prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 10 mg/mL). Use this stock to prepare a calibration curve by serial dilution.

  • Sample Preparation: Add an excess amount of the solid compound to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial (e.g., 1 mL).

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[21][23] For poorly soluble compounds, longer incubation times (48-72 hours) may be necessary.[24]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Separate the saturated supernatant from the excess solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the first few drops to avoid errors from filter adsorption.[24]

  • Quantification: Dilute the clear supernatant with an appropriate solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample and the calibration standards by HPLC-UV or LC-MS.

  • Calculation: Determine the concentration of the compound in the undiluted supernatant using the calibration curve and the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.

3. Self-Validating System & Trustworthiness:

  • Visual Confirmation: The continued presence of excess solid at the end of the experiment validates that saturation was achieved.

  • Time to Equilibrium: Running a time-course experiment (e.g., sampling at 24, 48, and 72 hours) can confirm that the solubility value has reached a plateau, indicating true equilibrium.

  • Calibration Curve: The linearity of the calibration curve (R² > 0.99) ensures the accuracy of the quantification method.

Part 3: Data Interpretation and Molecular Interactions

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Diagram 2: Molecular Interactions in the Dissolution Process

G Solid Solid Crystal Lattice (Solute-Solute Interactions) Solid->invis1 ΔH_lattice > 0 (Energy Input) Solvent_Bulk Bulk Solvent (Solvent-Solvent Interactions) Solvent_Bulk->invis2 ΔH_cavity > 0 (Energy Input) Dissolved Solvated Solute (Solute-Solvent Interactions) invis1->Dissolved ΔH_solvation < 0 (Energy Released) invis2->Dissolved label_dissolution ΔH_solution = ΔH_lattice + ΔH_cavity + ΔH_solvation

Caption: Enthalpy changes governing the process of dissolution.

For this compound, a favorable (negative or small positive) enthalpy of solution (ΔH_solution) is expected in solvents that can form strong solute-solvent interactions, sufficient to overcome the energy of the crystal lattice.

  • In DMSO , the strong dipole and hydrogen bond accepting capabilities lead to a highly favorable solvation enthalpy, resulting in high solubility.

  • In Hexane , the weak van der Waals forces cannot provide enough energy to break apart the solute's crystal lattice, leading to poor solubility.

  • In Methanol , the ability to both donate and accept hydrogen bonds provides favorable solvation, but the energy required to break the solvent's own hydrogen bonding network must also be considered, potentially leading to slightly lower solubility than in a polar aprotic solvent like DMSO.

Conclusion and Forward Look

Understanding the solubility of this compound is not a matter of finding a single number, but of building a comprehensive profile of its behavior in a range of relevant organic solvents. This guide provides the theoretical foundation and practical, validated methodologies for researchers to undertake this characterization. By applying the principles of "like dissolves like" and executing robust experimental protocols such as the shake-flask method, drug development professionals can generate the high-quality data needed to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the progression of promising therapeutic candidates.

References

Review of synthetic routes for 5-substituted pyrrolo[2,3-B]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Routes for 5-Substituted Pyrrolo[2,3-b]pyridines

Introduction: The Privileged 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, stands as a cornerstone heterocyclic motif in modern medicinal chemistry and materials science.[1] As a bioisosteric analog of the indole scaffold, it offers unique physicochemical properties due to the presence of a nitrogen atom in the six-membered ring, which can modulate solubility, lipophilicity, and target engagement.[2][3] This "privileged structure" is central to numerous pharmacologically active agents, including kinase inhibitors for oncology (e.g., Vemurafenib), as well as ligands for various receptors.[4][5][6] Beyond pharmaceuticals, 7-azaindole derivatives have found applications as blue emitters in organic light-emitting diodes (OLEDs).[2]

Functionalization at the C-5 position of the 7-azaindole core is a critical strategy in drug discovery for tuning the pharmacological profile of lead compounds. This guide provides a comprehensive review of the primary synthetic strategies for accessing 5-substituted pyrrolo[2,3-b]pyridines, aimed at researchers, scientists, and professionals in drug development. The discussion is organized into two principal approaches: the functionalization of a pre-formed 7-azaindole ring and the de novo construction of the bicyclic system with the desired C-5 substituent already incorporated.

Strategic Overview: Functionalization vs. De Novo Synthesis

The choice between modifying an existing 7-azaindole scaffold and building it from the ground up is a fundamental decision in synthetic planning. Functionalization routes are often more direct if the parent heterocycle is readily available, while de novo syntheses offer greater flexibility for introducing complex substitution patterns.

G cluster_0 Synthetic Strategies for 5-Substituted 7-Azaindoles cluster_1 Approach A Details cluster_2 Approach B Details Start Target: 5-Substituted Pyrrolo[2,3-b]pyridine Approach1 Approach A: Functionalization of Pre-formed Ring Start->Approach1 Approach2 Approach B: De Novo Ring Synthesis Start->Approach2 Halogenation Step 1: C-5 Halogenation (e.g., Bromination) Approach1->Halogenation Fischer Fischer Synthesis Approach2->Fischer Madelung Madelung Synthesis Approach2->Madelung Larock Larock Heteroannulation Approach2->Larock Cascade Cascade Reactions Approach2->Cascade Coupling Step 2: Cross-Coupling Reactions Halogenation->Coupling Suzuki Suzuki-Miyaura (C-C) Coupling->Suzuki Aryl/Vinyl Boronic Acids Sonogashira Sonogashira (C-C) Coupling->Sonogashira Terminal Alkynes Buchwald Buchwald-Hartwig (C-N) Coupling->Buchwald Amines

Caption: Overview of primary synthetic approaches to 5-substituted 7-azaindoles.

Approach A: C-5 Functionalization of the Pyrrolo[2,3-b]pyridine Core

This strategy leverages the reactivity of the 7-azaindole ring, typically beginning with the installation of a reactive handle, most commonly a halogen, at the C-5 position. This 5-halo-7-azaindole then serves as a versatile precursor for a variety of metal-catalyzed cross-coupling reactions.

C-5 Halogenation: The Gateway Reaction

The introduction of a bromine or iodine atom at the C-5 position is a pivotal transformation.[4] While direct bromination is possible, historical methods often involved multi-step sequences that could be low-yielding.[4] A significant advancement involves the use of 7-azaindoline intermediates. The saturated ring activates the C-5 position for electrophilic bromination, after which the aromaticity is restored through oxidation. This modern approach avoids harsh conditions and the use of heavy metal oxidants like MnO₂, opting for milder reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which also prevents heavy metal contamination in the final product.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

With a 5-halo-7-azaindole in hand, palladium-catalyzed cross-coupling reactions provide a powerful and modular toolkit for installing a wide array of substituents.

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 5-aryl and 5-heteroaryl 7-azaindoles. The reaction couples the 5-halo-7-azaindole with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base.

  • Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical. Catalysts like PdCl₂(dppf) or Pd(PPh₃)₄ are commonly used.[7][8] The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) provides stability and promotes the catalytic cycle. An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation. The reaction tolerates a wide range of functional groups on both coupling partners.[9]

Suzuki_Mechanism cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal + [Ar'B(OH)₃]⁻ Reduct Reductive Elimination Transmetal->Reduct Product Ar-Ar' Reduct->Product Catalyst_Regen Pd(0)L₂ Reduct->Catalyst_Regen ArX Ar-X (5-Halo-7-azaindole) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Activation Base Base (e.g., K₂CO₃) Base->ArBOH2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is used to install alkynyl groups at the C-5 position by reacting a 5-halo-7-azaindole with a terminal alkyne.[10] This reaction is co-catalyzed by palladium and copper(I). The resulting 5-alkynyl-7-azaindoles are valuable intermediates themselves and can be further transformed, for example, into triazoles via click chemistry or quinoxalines.[11]

  • Causality Behind Experimental Choices: A typical catalytic system includes a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) with a base such as triethylamine (Et₃N).[12][13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The reaction is often performed under mild conditions.[12][13]

To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice.[14][15] This reaction couples a 5-halo-7-azaindole with a primary or secondary amine. A key advantage of modern Buchwald-Hartwig protocols is their ability to function on substrates with unprotected N-H groups, such as the pyrrole nitrogen of the 7-azaindole, which simplifies synthetic sequences by avoiding protection-deprotection steps.[16][17]

  • Causality Behind Experimental Choices: The success of this reaction is highly dependent on the choice of phosphine ligand. Sterically hindered and electron-rich ligands like RuPhos or XPhos are often required to promote the crucial reductive elimination step that forms the C-N bond.[16][18] The use of pre-formed palladium catalysts (precatalysts) can also improve reaction efficiency and reproducibility.[16]

Approach B: De Novo Synthesis of the 7-Azaindole Ring

De novo strategies build the pyrrolo[2,3-b]pyridine core from simpler, acyclic or monocyclic precursors. These methods are particularly useful when the desired C-5 substituent is difficult to install via cross-coupling or when the starting materials are more readily available than the parent 7-azaindole.

Fischer Indole Synthesis

The Fischer synthesis is a classic method for forming indoles via the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[19][20] This method can be adapted for 7-azaindoles by using a 2-pyridylhydrazine derivative. The substituent destined for the C-5 position is incorporated into the starting substituted 2-aminopyridine.

  • Causality Behind Experimental Choices: The reaction is typically catalyzed by strong Brønsted acids (e.g., H₂SO₄) or Lewis acids, often at elevated temperatures.[19] Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization.[21][22] The mechanism involves the formation of a hydrazone, which tautomerizes to an enehydrazine, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization and ammonia elimination to form the aromatic indole ring.[19] While powerful, this method can sometimes lead to regioisomeric mixtures and may not be suitable for sensitive functional groups due to the harsh acidic conditions.

Fischer_Mechanism Hydrazine 2-Pyridylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization - NH₃ Product 7-Azaindole Cyclization->Product

Caption: Key mechanistic steps of the Fischer indole synthesis for 7-azaindoles.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline (or its pyridine equivalent, an ortho-haloaminopyridine) and a disubstituted alkyne.[23] This method is highly versatile and allows for the construction of variously substituted indoles and azaindoles.[23][24] The C-5 substituent would be present on the starting aminopyridine.

  • Causality Behind Experimental Choices: The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the C-I or C-Br bond of the aminopyridine, followed by coordination and migratory insertion of the alkyne.[23] The subsequent intramolecular cyclization via attack of the amino group onto the newly formed vinylic palladium species, followed by reductive elimination, yields the final product. The regioselectivity of the alkyne insertion is a key consideration.[23][25]

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[26] For 7-azaindoles, the corresponding N-acyl-2-amino-3-methylpyridine is used. This method is generally limited to the preparation of specific substitution patterns due to the vigorous reaction conditions required.[24][26]

Modern Cascade Methodologies

Recent advances have focused on developing more efficient, one-pot procedures. For example, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction has been developed for the synthesis of substituted azaindoles from readily available amino-o-bromopyridines and alkenyl bromides.[2] Such methods streamline the synthesis by forming multiple bonds in a single operation, reducing waste and improving overall efficiency.

Data Presentation & Comparative Analysis

The following table summarizes the key palladium-catalyzed cross-coupling reactions for C-5 functionalization.

Reaction Bond Formed Key Reagents Typical Catalyst/Ligand Key Features
Suzuki-Miyaura C(sp²) - C(sp²)Aryl/Heteroaryl Boronic Acid, Base (K₂CO₃)PdCl₂(dppf), Pd(PPh₃)₄Excellent functional group tolerance; widely used for biaryl synthesis.[7][27]
Sonogashira C(sp²) - C(sp)Terminal Alkyne, Base (Et₃N)PdCl₂(PPh₃)₂, CuI (co-catalyst)Mild conditions; provides access to alkynyl scaffolds for further chemistry.[11][12]
Buchwald-Hartwig C(sp²) - NPrimary/Secondary Amine, Base (NaOtBu)Pd₂(dba)₃ / XPhos or RuPhosEnables C-N bond formation; can be performed on unprotected N-H substrates.[16][18]

Experimental Protocols

The following are representative, generalized protocols based on published literature. Researchers should consult the primary sources for specific substrate details and safety information.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[7]
  • Setup: To a Schlenk tube, add 5-bromo-7-azaindole (1.0 equiv), the aryl boronic acid (1.5–3.0 equiv), a palladium catalyst such as PdCl₂(dppf) (5–20 mol%), and a base like K₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed solvent mixture, typically dioxane and water (e.g., 3:1 ratio).

  • Reaction: Purge the tube with an inert gas (N₂ or Ar), seal, and heat the mixture (e.g., 70–90 °C) for 12–24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the 5-aryl-7-azaindole.

Protocol 2: General Procedure for Fischer Indole Synthesis[21]
  • Hydrazone Formation: React the appropriate 5-substituted-2-aminopyridine with sodium nitrite in aqueous acid to form the diazonium salt, followed by reduction (e.g., with SnCl₂) to yield the corresponding 2-pyridylhydrazine. Condense this hydrazine with a ketone or aldehyde to form the 2-pyridylhydrazone.

  • Cyclization: Add the purified 2-pyridylhydrazone to polyphosphoric acid (PPA).

  • Reaction: Heat the mixture rapidly to a high temperature (e.g., 160–180 °C) for a short duration (5–15 minutes).

  • Workup: Carefully pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Conclusion

The synthesis of 5-substituted pyrrolo[2,3-b]pyridines is a mature field with a diverse array of reliable synthetic methods. The functionalization of a pre-formed 5-halo-7-azaindole via palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—remains the most direct and modular approach for generating libraries of analogs. For cases where starting materials are more accessible or unique substitution patterns are desired, de novo methods like the Fischer and Larock syntheses provide powerful alternatives. The continued development of novel cascade reactions and more efficient catalytic systems promises to further streamline access to this vital heterocyclic core, empowering the next generation of discoveries in medicine and materials science.

References

Methodological & Application

Protocol for Palladium-Catalyzed Synthesis of 7-Azaindole Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Azaindole Esters in Drug Discovery

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities and metabolic profiles.[1] Ester functionalities, particularly at the C3-position, serve as crucial handles for further molecular elaboration and as key pharmacophoric elements in a multitude of biologically active compounds. The synthesis of 7-azaindole esters is therefore of paramount importance to researchers in drug development. This application note provides a detailed protocol for the palladium-catalyzed carbonylation of halo-7-azaindoles, a robust and versatile method for the synthesis of 7-azaindole esters.

The Strategic Advantage of Palladium-Catalyzed Carbonylation

Traditional methods for the synthesis of 7-azaindole derivatives can be limited by harsh reaction conditions and a narrow substrate scope.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the 7-azaindole nucleus with high efficiency and selectivity.[2][3] Among these, palladium-catalyzed carbonylation offers a direct and atom-economical route to introduce a carbonyl group, which can be trapped by an alcohol to yield the desired ester. This method is particularly advantageous as it utilizes readily available halo-7-azaindoles and carbon monoxide (or a CO surrogate) to construct the ester functionality in a single step.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the halo-7-azaindole to a Pd(0) species, followed by CO insertion to form a Pd(II)-acyl complex. Subsequent nucleophilic attack by an alcohol and reductive elimination regenerates the Pd(0) catalyst and releases the 7-azaindole ester product. The choice of ligand is critical in this process, as it influences the stability and reactivity of the palladium intermediates, thereby affecting the overall efficiency of the reaction.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed alkoxycarbonylation of a halo-7-azaindole.

Palladium-Catalyzed Alkoxycarbonylation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative Addition->Pd(II) Complex CO Insertion CO Insertion Pd(II) Complex->CO Insertion CO Acyl-Pd(II) Complex Ar-CO-Pd(II)-X(L2) CO Insertion->Acyl-Pd(II) Complex Nucleophilic Attack Nucleophilic Attack (ROH) Acyl-Pd(II) Complex->Nucleophilic Attack Intermediate [Ar-CO-Pd(II)-OR(L2)]+X- Nucleophilic Attack->Intermediate Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Ar-COOR (7-Azaindole Ester) Reductive Elimination->Product

Caption: Catalytic cycle for the synthesis of 7-azaindole esters.

Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation of 3-Iodo-7-Azaindole

This protocol is adapted from analogous palladium-catalyzed aminocarbonylation reactions of halo-7-azaindoles and represents a robust starting point for optimization.[4][5]

Materials and Reagents
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine (3-Iodo-7-azaindole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas (or a CO surrogate such as Mo(CO)₆)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox

Reaction Setup and Procedure

The following workflow outlines the key steps for the synthesis.

Caption: General workflow for the palladium-catalyzed synthesis.

Step-by-Step Methodology:

  • Reaction Vessel Preparation: A dry Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar is rendered inert by purging with nitrogen or argon.

  • Reagent Addition: To the flask, add 3-iodo-7-azaindole (1.0 equiv), palladium(II) acetate (0.05 equiv), and 1,3-bis(diphenylphosphino)propane (0.10 equiv).

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a ~0.1 M concentration of the substrate) and anhydrous triethylamine (3.0 equiv).

  • Nucleophile Addition: Add anhydrous methanol (10 equiv).

  • Carbon Monoxide Introduction: The reaction mixture is degassed and then placed under a balloon of carbon monoxide gas. Alternatively, for reactions not utilizing a CO cylinder, a CO-releasing molecule can be used according to established procedures.

  • Reaction Conditions: The reaction mixture is heated to 100-120 °C with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Data Summary and Expected Outcomes

The following table provides a representative summary of reaction parameters and expected outcomes based on analogous carbonylation reactions of heterocyclic halides.

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Iodo-7-azaindolePd(OAc)₂ (5)dppp (10)Et₃NToluene1101270-85
23-Bromo-7-azaindolePdCl₂(dppf) (5)-K₂CO₃DMF1201860-75

Expert Insights and Troubleshooting

  • Choice of Halide: Iodo-substituted 7-azaindoles are generally more reactive than their bromo- or chloro-counterparts, often leading to higher yields and shorter reaction times.

  • Ligand Selection: The choice of phosphine ligand is crucial. Bidentate ligands like dppp or dppf are often effective in stabilizing the palladium catalyst and promoting the desired reactivity.

  • Solvent and Base: Anhydrous conditions are important to prevent unwanted side reactions. The choice of base and solvent may require optimization depending on the specific substrate and ligand used.

  • CO Source: While CO gas is the most direct source, the use of CO-releasing molecules can be a safer and more convenient alternative in laboratories not equipped for handling toxic gases.

  • N-Protection: For certain substrates or further functionalization steps, protection of the N-H of the 7-azaindole ring (e.g., with a Boc or SEM group) may be necessary to improve solubility or prevent side reactions.

Conclusion

Palladium-catalyzed carbonylation is a highly effective and versatile method for the synthesis of 7-azaindole esters. This protocol provides a detailed and actionable guide for researchers in the field of medicinal chemistry and drug development. By understanding the underlying mechanism and carefully controlling the reaction parameters, scientists can efficiently access a wide range of 7-azaindole esters for their research endeavors.

References

Application Note & Protocols: Leveraging Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate for Accelerated Hit Identification in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Heterocycles in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), predicated on the principle that small, low-complexity molecules can be identified and optimized to yield high-affinity leads.[1][2] This approach offers a more efficient exploration of chemical space, as the probability of a smaller molecule fitting into a protein's binding site is statistically higher.[3] Within the vast landscape of fragment libraries, certain scaffolds are considered "privileged" for their recurring appearance in bioactive molecules. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such scaffold, forming the core of numerous kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bond interactions with protein targets.[4][5][6][7]

This guide focuses on a specific, strategically designed fragment: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . The inclusion of a fluorine atom is a deliberate design choice rooted in its unique and advantageous properties for FBDD. Fluorine's high electronegativity and small size can enhance binding affinity and modulate physicochemical properties like metabolic stability and pKa. Crucially, the fluorine nucleus (¹⁹F) possesses a nuclear spin of ½ and is 100% abundant, making it an exceptional probe for Nuclear Magnetic Resonance (NMR) screening.[8][9] Since fluorine is virtually absent from biological systems, ¹⁹F-NMR screening offers a background-free, highly sensitive method to detect fragment binding, even for weak interactions typical of initial hits.[9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in an FBDD campaign, from initial quality control to advanced biophysical screening and hit-to-lead progression.

Physicochemical Profile of the Fragment

The suitability of a fragment for screening is governed by a set of empirical guidelines, most notably the "Rule of Three".[2][3] this compound is designed to be compliant with these principles, ensuring a higher probability of success.

PropertyValue (Calculated/Predicted)"Rule of Three" GuidelineRationale for FBDD
Molecular Weight (MW) ~194.16 g/mol < 300 DaEnsures fragment is small and less complex, maximizing the exploration of chemical space.
cLogP ~1.5≤ 3Balances lipophilicity to favor solubility while allowing for productive hydrophobic interactions.
Hydrogen Bond Donors 1 (amine N-H)≤ 3Provides a key interaction point without excessive polarity that could hinder cell permeability later.
Hydrogen Bond Acceptors 3 (ester O, pyridine N, F)≤ 3Offers multiple potential hydrogen bonding points to anchor the fragment in a binding pocket.
Rotatable Bonds 1≤ 3Low conformational flexibility increases the likelihood of adopting a favorable binding pose.
Polar Surface Area (PSA) ~58 Ų≤ 60 ŲContributes to good solubility and potential for future cell permeability.

Experimental Workflows & Protocols

A successful FBDD campaign is a multi-stage process. The following sections detail the key experimental protocols for utilizing this compound.

Workflow Overview

FBDD_Workflow cluster_prep Phase 1: Fragment Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation & Characterization cluster_optimization Phase 4: Hit-to-Lead QC Fragment QC (Purity, Solubility) Stock Stock Solution Prep (DMSO, 100 mM) QC->Stock SPR SPR Screening Stock->SPR Dilute to working conc. NMR 19F-NMR Screening Stock->NMR Dilute to working conc. TSA Thermal Shift Assay (DSF) Stock->TSA Dilute to working conc. DoseResp Dose-Response (SPR/NMR) SPR->DoseResp Primary Hits NMR->DoseResp Primary Hits TSA->DoseResp Primary Hits Xtal Co-crystallography DoseResp->Xtal ITC ITC for Thermodynamics DoseResp->ITC SBDD Structure-Based Design (SBDD) Xtal->SBDD Structural Insights ChemSynth Chemical Synthesis (Fragment Elaboration) SBDD->ChemSynth SAR SAR by NMR/SPR ChemSynth->SAR SAR->SBDD

Figure 1: A typical workflow for a fragment-based screening campaign.

Protocol 1: Fragment Quality Control and Stock Preparation

Rationale: The integrity of any screening campaign relies on the quality of the library compounds. Impurities can lead to false positives, while poor solubility can result in false negatives. This protocol ensures the fragment is pure, soluble, and ready for screening.[11]

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nephelometer or similar light-scattering instrument

Procedure:

  • Purity Assessment:

    • Prepare a 1 mg/mL solution of the fragment in a suitable organic solvent (e.g., acetonitrile).

    • Analyze the sample via HPLC-MS to confirm identity (correct mass) and purity (ideally >95%).

  • Solubility Assessment (Kinetic):

    • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

    • Serially dilute the stock solution into PBS (or your specific assay buffer) to final concentrations ranging from 1 mM down to 1 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).

    • Incubate samples at room temperature for 1-2 hours.

    • Measure turbidity using a nephelometer. The highest concentration that does not show significant light scattering above the buffer-only control is considered the kinetic solubility limit. The fragment should be soluble up to at least 200 µM in the final assay buffer.[11]

  • Stock Solution Preparation:

    • Based on successful QC, prepare a high-concentration stock (e.g., 100 mM) in anhydrous DMSO.

    • Aliquot into small volumes to avoid freeze-thaw cycles and store at -20°C or -80°C under desiccation.

Protocol 2: Primary Screening using ¹⁹F NMR Spectroscopy

Rationale: This is a ligand-observed NMR experiment that directly detects the binding of the fluorinated fragment to the target protein.[8][10] Upon binding, the chemical environment of the fluorine atom changes, leading to perturbations in the ¹⁹F NMR signal (chemical shift changes, line broadening). This method is highly sensitive for detecting weak binders.[9][12]

Materials:

  • Target protein, purified and buffer-exchanged into a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99% D₂O).

  • QC-passed fragment stock solution.

  • NMR spectrometer equipped with a fluorine-observe probe.

Procedure:

  • Sample Preparation:

    • Prepare two sets of NMR tubes.

    • Reference Sample: Add the fragment to the NMR buffer to a final concentration of 100-200 µM.

    • Target Sample: Prepare a solution of the target protein at a concentration of 10-20 µM in NMR buffer. Add the fragment to the same final concentration as the reference sample (100-200 µM).

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and target samples. Typical parameters on a 500 MHz spectrometer might include a spectral width of 200 ppm, 1-2 second relaxation delay, and an acquisition time sufficient to achieve a good signal-to-noise ratio (e.g., 512-1024 scans).

  • Data Analysis:

    • Compare the spectrum of the target sample to the reference sample.

    • A "hit" is identified by:

      • A significant change in the ¹⁹F chemical shift.

      • Noticeable line broadening (an increase in the peak width at half-height), which indicates binding to a large macromolecule.

      • A decrease in peak intensity.

Protocol 3: Hit Validation with Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that measures binding events in real-time, providing kinetic data (association and dissociation rates) and affinity (K_D). It is an excellent orthogonal method to validate hits from NMR or other primary screens.[1][13]

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein.

  • Fragment stock solution.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry. Aim for a density that will yield a robust signal (e.g., 5,000-10,000 Response Units, RU).

    • A reference flow cell should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). A buffer-only sample (0 µM) is used for double-referencing.

    • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel and buffer-only injection data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 kinetic model) to determine the equilibrium dissociation constant (K_D). For fragments, K_D values are typically in the high micromolar to millimolar range.

From Hit to Lead: A Structure-Guided Path

Once this compound is confirmed as a binder, the next phase is to evolve this low-affinity hit into a potent lead compound.

Structural Elucidation via X-ray Crystallography

The highest priority is to obtain a co-crystal structure of the fragment bound to the target protein.[2] This provides invaluable, high-resolution information about the binding mode, identifying key interactions and solvent-exposed vectors that can be exploited for chemical elaboration. The fluorine atom can be particularly useful here, as its high electron density can aid in unambiguous placement within the electron density map.

Fragment Elaboration Strategies

With a co-crystal structure in hand, medicinal chemists can employ several strategies to increase potency and selectivity.

Hit_To_Lead cluster_core Initial Fragment Hit cluster_strategies Elaboration Strategies cluster_output Outcome Fragment This compound (Weak Affinity, High Ligand Efficiency) Growing Fragment Growing (Extend into adjacent pockets) Fragment->Growing Guided by Co-crystal Structure Linking Fragment Linking (Connect to a second, nearby fragment) Fragment->Linking Guided by Co-crystal Structure Merging Fragment Merging (Combine with an overlapping fragment) Fragment->Merging Guided by Co-crystal Structure Lead Potent Lead Compound (Improved Affinity & Selectivity) Growing->Lead Linking->Lead Merging->Lead

Figure 2: Common strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is the most common approach.[3] Synthetic chemistry is used to add functional groups to the fragment core, extending the molecule into adjacent sub-pockets of the binding site to form new, favorable interactions. For our specific fragment, the methyl ester at the 2-position is an ideal handle for modification into various amides, while the 1H-position on the pyrrole ring offers another vector for substitution.

  • Fragment Linking: If a second, non-overlapping fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity and specificity.[12]

Conclusion

This compound is not merely another small molecule; it is a highly engineered tool for modern drug discovery. The combination of a privileged heterocyclic core with the diagnostic power of a fluorine atom makes it an exceptional candidate for FBDD campaigns. By leveraging sensitive biophysical techniques like ¹⁹F-NMR and SPR, researchers can rapidly identify and validate initial hits. Subsequent structure-based design efforts can then rationally transform this well-characterized fragment into a novel, high-affinity lead compound, accelerating the journey toward new therapeutics.

References

Application Notes & Protocols: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a Pivotal Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic the adenine hinge-binding motif of ATP.[1][2][3] This guide provides an in-depth exploration of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , a highly versatile starting material for the synthesis of potent and selective kinase inhibitors. The strategic incorporation of a 5-fluoro substituent can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability.[4] The methyl ester at the C-2 position serves as a robust chemical handle for diversification, enabling extensive structure-activity relationship (SAR) studies. This document details key synthetic transformations, step-by-step protocols, and the scientific rationale behind these methodologies for researchers engaged in kinase-targeted drug discovery.

The 7-Azaindole Core: A Privileged Structure in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The design of kinase inhibitors often revolves around creating molecules that can effectively compete with endogenous ATP at its binding site. The 7-azaindole core is exceptionally suited for this role.[1][6][7]

As illustrated below, the pyrrole NH and the pyridine N7 nitrogen of the 7-azaindole scaffold act as a hydrogen bond donor and acceptor, respectively. This arrangement perfectly mimics the hydrogen bonding pattern of adenine, allowing it to anchor inhibitors into the hinge region of the kinase active site.[6][7]

cluster_Scaffold This compound cluster_Properties Key Attributes for Kinase Inhibition Scaffold This compound Pyrrole N-H (H-bond Donor) Pyridine N7 (H-bond Acceptor) 5-Fluoro Group (Modulator) C2-Methyl Ester (Synthetic Handle) HingeBinding Hinge Binding Motif Scaffold:f1->HingeBinding Anchors in Hinge Region Scaffold:f2->HingeBinding Potency Enhanced Potency & Selectivity Scaffold:f3->Potency Modulates pKa, Binding Affinity ADME Improved ADME Properties Scaffold:f3->ADME Increases Metabolic Stability SAR Vector for SAR Exploration Scaffold:f4->SAR Enables Derivatization

Caption: Core structure and key attributes of the title compound.

Core Synthetic Protocols & Methodologies

The true utility of this compound lies in its amenability to a variety of chemical transformations. The following protocols provide validated, step-by-step procedures for the most critical reactions in building kinase inhibitor libraries from this scaffold.

Protocol 1: Saponification and Amide Coupling at C-2

The conversion of the C-2 methyl ester to an amide is a primary strategy for extending the molecule into the solvent-exposed region of the ATP pocket, often forming additional hydrogen bonds to improve potency and selectivity. This is a two-step process involving hydrolysis of the ester followed by amide bond formation.

  • Principle: Basic hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the necessary precursor for amide coupling.

  • Detailed Protocol:

    • Dissolve this compound (1.0 equiv) in a 3:1 mixture of methanol and water.

    • Add sodium hydroxide (NaOH, 2.0-3.0 equiv) and stir the mixture at 40-50 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

    • The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum. The product is typically used in the next step without further purification.

  • Expert Insights: The use of a mixed solvent system (MeOH/H2O) ensures solubility for both the organic substrate and the inorganic base. Monitoring the temperature is crucial; excessive heat can lead to side reactions. Acidification must be done carefully to ensure complete precipitation of the product without degradation.

  • Principle: Formation of a stable amide bond between the newly formed carboxylic acid and a primary or secondary amine using a peptide coupling agent.

start Methyl Ester Precursor step1 Step A: Saponification (NaOH, MeOH/H2O, 50°C) start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Step B: Amide Coupling (Amine, T3P, DIPEA, DMF) intermediate->step2 end Final Amide Product step2->end

Caption: Workflow for C-2 amide synthesis.

  • Detailed Protocol:

    • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

    • Stir the mixture at room temperature for 10 minutes.

    • Add propylphosphonic anhydride (T3P®, 50 wt. % in ethyl acetate, 1.5 equiv) dropwise to the solution.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.[8]

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to yield the final amide.

  • Expert Insights: T3P is an excellent coupling reagent that is favored for its high efficiency and the formation of water-soluble byproducts, simplifying purification. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, preventing the formation of amine salts and driving the reaction to completion.[8] Anhydrous conditions are critical to prevent hydrolysis of the T3P reagent.

Amine Moiety ExampleTypical Yield (%)Notes
Cyclopropylamine85-95%Small, rigid amine often well-tolerated.
(S)-3-aminopiperidine70-85%Chiral amine, introduces stereocenter.
4-Methoxyaniline80-90%Aromatic amine for exploring aryl pockets.
Protocol 2: N-Alkylation of the Pyrrole Nitrogen
  • Principle: Introducing substituents at the N-1 position of the pyrrole ring allows for probing interactions in the solvent-exposed region of the kinase active site. This is typically achieved via nucleophilic substitution with an alkyl or benzyl halide.

  • Detailed Protocol:

    • To a solution of the 7-azaindole derivative (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

    • Allow the mixture to stir at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes to facilitate deprotonation.

    • Add the corresponding alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise.

    • Let the reaction stir at room temperature overnight or until completion is confirmed by LC-MS.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the N-alkylated product.

  • Expert Insights: The choice of base is critical. K₂CO₃ is a milder, safer base suitable for many substrates.[9] NaH is a much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation but requires strict anhydrous conditions and careful handling due to its reactivity with water. The N-1 position is generally more nucleophilic than the pyridine N7, leading to high regioselectivity in this reaction.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

While the title compound lacks a leaving group for direct cross-coupling, many synthetic routes involve its conversion to a halogenated intermediate (e.g., at the C-4 position) to enable powerful C-C and C-N bond-forming reactions like Suzuki and Buchwald-Hartwig couplings. These reactions are essential for building the complex bi-aryl and amino-aryl structures common in advanced kinase inhibitors.[10][11][12]

  • Principle: Formation of a C-C bond between a halo-azaindole and a boronic acid or ester, catalyzed by a palladium complex. This is a primary method for introducing aryl or heteroaryl groups.[10][13]

  • Detailed Protocol (Example with a 4-Chloro-azaindole):

    • In a reaction vial, combine the 4-chloro-7-azaindole intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

    • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

    • Seal the vial and heat the reaction to 80-100 °C for 2-16 hours, monitoring by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography.

  • Expert Insights: The choice of catalyst, ligand, base, and solvent is interdependent and substrate-specific. Pd(dppf)Cl₂ is a robust catalyst for a wide range of boronic acids.[11] Degassing the solvent is absolutely critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Principle: Formation of a C-N bond between a halo-azaindole and an amine, providing direct access to amino-pyridine substructures.[11][14]

  • Detailed Protocol (Example with a 4-Chloro-azaindole):

    • In an oven-dried vial under an inert atmosphere, combine the 4-chloro-7-azaindole intermediate (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 equiv), and a palladium catalyst system (e.g., RuPhos Pd G3, 0.02-0.05 equiv).

    • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

    • Seal the vial and heat to 90-110 °C until the starting material is consumed.

    • Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

  • Expert Insights: Buchwald-Hartwig reactions often require specialized, bulky phosphine ligands (like RuPhos) to facilitate the reductive elimination step, which is often rate-limiting.[13] The use of a strong base like NaOtBu is necessary. In some cases, protecting the pyrrole N-H with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) is essential to prevent side reactions and improve yields.[13][14]

Application in Kinase Inhibitor Synthesis: A Representative Pathway

The protocols described above can be combined to synthesize a wide range of kinase inhibitors. For example, many inhibitors targeting kinases in the JAK/STAT or FGFR signaling pathways utilize a substituted 7-azaindole core.[15][16]

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Kinase Downstream Kinase (e.g., JAK, MEK) Receptor->Kinase TF Transcription Factor (e.g., STAT, ERK) Kinase->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling cascade.

A synthetic campaign might begin with the C-2 functionalization of This compound to install a key interacting moiety, followed by diversification at other positions to optimize for potency, selectivity, and pharmacokinetic properties. The versatility of this starting material makes it an invaluable asset in generating novel intellectual property and advancing drug discovery programs.

References

Application Note: High-Throughput Screening Protocol for the Identification of Bioactive 5-Fluoropyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Screening Fluorinated Heterocycles

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify novel starting points for therapeutic development.[1][2][3] This process involves the miniaturization and automation of biological assays to test hundreds of thousands to millions of compounds for their ability to modulate a specific biological target or pathway.[2][4] Among the myriad of chemical scaffolds explored, fluorinated heterocycles, such as 5-fluoropyrrolopyridine derivatives, have garnered significant attention. The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5] Pyrrolopyridine cores are prevalent in compounds targeting a range of biological targets, including kinases, making them a promising scaffold for inhibitor discovery.[6][7][8]

This application note provides a comprehensive, field-proven protocol for conducting a high-throughput screening campaign to identify bioactive 5-fluoropyrrolopyridine derivatives. We will delve into the rationale behind experimental choices, from assay selection and development to data analysis and hit confirmation, ensuring a self-validating system that minimizes false positives and maximizes the identification of robust lead compounds.[1]

The High-Throughput Screening Workflow: A Conceptual Overview

The HTS process is a multi-step, integrated workflow that demands careful planning and execution.[4] It begins with assay development and validation, proceeds through the primary screen of a compound library, and culminates in the confirmation and characterization of "hit" compounds.[9]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Dev Assay Development & Miniaturization (e.g., to 384-well format) Assay_Val Assay Validation (Z' > 0.5, S/B ratio) Assay_Dev->Assay_Val Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Val->Pilot_Screen Full_HTS Full HTS Campaign (Large Compound Library) Pilot_Screen->Full_HTS Hit_ID Primary Hit Identification Full_HTS->Hit_ID Hit_Conf Hit Confirmation (Re-testing) Hit_ID->Hit_Conf Dose_Resp Dose-Response Analysis (IC50) Hit_Conf->Dose_Resp Secondary_Assays Secondary & Orthogonal Assays Dose_Resp->Secondary_Assays

Figure 1: A generalized workflow for a high-throughput screening campaign.

Assay Selection and Design: A Kinase Inhibition Case Study

Given that many pyrrolopyridine derivatives exhibit kinase inhibitory activity, we will focus on a biochemical assay designed to identify inhibitors of a hypothetical serine/threonine kinase, "Kinase-X".[6][8] We will employ a luminescence-based assay, which is known for its high sensitivity, broad dynamic range, and reduced interference from fluorescent compounds often found in screening libraries.[10] The assay will measure the amount of ATP remaining in solution following a kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Principle of the Kinase-Glo® Luminescence Assay

The Kinase-Glo® assay is a homogeneous, "add-and-read" assay format. The kinase reaction is first performed in the presence of the test compounds. Subsequently, the Kinase-Glo® reagent is added, which simultaneously terminates the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.

Kinase_Glo_Pathway cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase-X Substrate Peptide Substrate ADP ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates ATP ATP ATP->ADP consumed ATP_remaining Remaining ATP Compound 5-Fluoropyrrolopyridine Derivative Compound->Kinase inhibits Luciferase Luciferase Light Luminescent Signal Luciferase->Light Luciferin Luciferin Luciferin->Light ATP_remaining->Light ATP_remaining->Light drives reaction

Figure 2: Mechanism of the luminescence-based kinase inhibition assay.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format, a common choice for balancing throughput and reagent consumption.[4]

I. Reagent and Plate Preparation
  • Compound Plates : Prepare 384-well compound plates containing the 5-fluoropyrrolopyridine derivatives.

    • Stock Concentration : 10 mM in 100% DMSO.

    • Assay-Ready Plates : Serially dilute the stock to an intermediate concentration (e.g., 1 mM) and then dispense into 384-well plates. For a final assay concentration of 10 µM in a 20 µL reaction volume with 0.5% final DMSO, 100 nL of a 2 mM stock would be transferred. Automated liquid handlers are essential for this step.[2]

  • Control Wells : Designate specific wells for controls on each plate.[2]

    • Negative Controls (0% Inhibition) : Wells containing kinase, substrate, ATP, and DMSO vehicle only. This represents the basal level of kinase activity.

    • Positive Controls (100% Inhibition) : Wells containing kinase, substrate, ATP, DMSO, and a known potent inhibitor of Kinase-X (e.g., Staurosporine). This defines the maximal response.[11]

  • Kinase-X Enzyme Buffer : Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Enzyme and Substrate Preparation :

    • Dilute Kinase-X enzyme to a 2X working concentration in the kinase buffer.

    • Dilute the peptide substrate and ATP to a 2X working concentration in the kinase buffer. The optimal concentrations of enzyme, substrate, and ATP must be determined during assay development to ensure the reaction is in the linear range.[11]

II. Assay Procedure

The following steps should be performed using automated liquid handling systems to ensure precision and reproducibility.[2]

  • Compound Dispensing : Transfer 100 nL of the 2 mM compound solutions from the assay-ready plates to the 384-well assay plates.

  • Enzyme Addition : Add 10 µL of the 2X Kinase-X enzyme solution to all wells.

  • Initiation of Kinase Reaction : Add 10 µL of the 2X substrate/ATP solution to all wells. The total reaction volume is now 20 µL.

  • Incubation : Incubate the plates at room temperature (or 30°C, depending on the enzyme's optimal temperature) for 60 minutes. The incubation time should be optimized during assay development.[11]

  • Detection :

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition : Read the luminescence on a microplate reader.[12]

III. Data Analysis and Hit Identification
  • Data Normalization : Normalize the raw luminescence data for each plate. The percentage inhibition for each compound is calculated as follows:

    • % Inhibition = 100 * (Signal_compound - Mean_Signal_negative) / (Mean_Signal_positive - Mean_Signal_negative)

  • Quality Control : For each plate, calculate the Z'-factor to assess the quality and robustness of the assay.[9] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

  • Hit Selection : A "hit" is a compound that demonstrates a desired level of activity.[2] A common threshold for primary HTS is a percentage inhibition greater than three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).

ParameterRecommended ValueRationale
Plate Format 384-wellBalances throughput and reagent cost.[4]
Final Compound Conc. 10 µMA standard starting concentration for primary screens.
Final DMSO Conc. ≤ 0.5%Minimizes solvent effects on enzyme activity.[13]
Total Assay Volume 20 µLA common volume for 384-well plate assays.
Incubation Time 60 minutesShould be within the linear range of the reaction.[11]
Z'-Factor Cutoff > 0.5Ensures a robust and reliable assay.[9]
Hit Criteria > 50% InhibitionA common starting point for hit identification.

Post-Screening Activities: From Hits to Leads

The primary HTS is only the initial step in the hit-to-lead process.[4] Identified hits must undergo a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further development.[14]

  • Hit Confirmation : Re-test the primary hits, often from a freshly sourced powder sample, in the same assay to confirm their activity.

  • Dose-Response Analysis : Perform serial dilutions of the confirmed hits to determine their potency (IC₅₀ value).

  • Secondary and Orthogonal Assays : Test the confirmed hits in different assay formats to rule out technology-specific artifacts.[14] For example, a fluorescence-based assay or a direct binding assay could be used.

  • Selectivity Profiling : Screen the hits against a panel of other kinases to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis : Analyze the relationship between the chemical structures of the active compounds and their biological activity to guide medicinal chemistry efforts for lead optimization.[9]

Conclusion

This application note outlines a robust and validated high-throughput screening protocol for the identification of bioactive 5-fluoropyrrolopyridine derivatives, using a luminescence-based kinase inhibition assay as a representative example. By adhering to the principles of rigorous assay development, stringent quality control, and a systematic hit validation process, researchers can confidently identify high-quality lead compounds for subsequent stages of the drug discovery pipeline.[15] The adaptability of HTS allows for the modification of this protocol to suit various biological targets and assay technologies, making it a powerful tool in the quest for novel therapeutics.

References

Application Notes and Protocols for Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the use of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a chemical probe. Based on the well-established role of its core scaffold, 7-azaindole, in medicinal chemistry, this compound is presented as a putative inhibitor of protein kinases, particularly those implicated in oncology and immunology such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs). We provide detailed protocols for the initial characterization of this probe, including in vitro kinase inhibition assays, cellular assays to monitor downstream pathway modulation, and target engagement studies using the Cellular Thermal Shift Assay (CETSA). This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this and similar molecules for target validation and early-stage drug discovery.

Introduction: The 7-Azaindole Scaffold and its Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, yet the additional nitrogen atom in the six-membered ring imparts unique physicochemical properties that can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1] Derivatives of the 7-azaindole core have been successfully developed into approved drugs and clinical candidates targeting a variety of protein classes.[1]

A significant body of research has highlighted the utility of the 7-azaindole scaffold in the design of potent protein kinase inhibitors.[2] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The 7-azaindole moiety is adept at forming key hydrogen bonding interactions within the ATP-binding pocket of many kinases, making it an excellent starting point for the development of targeted inhibitors.[3]

This compound is a member of this promising class of compounds. The fluorine substitution at the 5-position can potentially enhance binding affinity and modulate metabolic stability, while the methyl ester at the 2-position provides a handle for further chemical modification or for probing interactions within the target's active site. Although this specific molecule is not extensively characterized in the public literature, its structural alerts strongly suggest its potential as a valuable chemical probe for kinase research.

Physicochemical Properties and Handling

A thorough understanding of a chemical probe's physical and chemical properties is essential for its effective use in biological assays. Below is a summary of the known properties of this compound.

PropertyValueSource
Molecular Formula C₉H₇FN₂O₂Capot Chemical MSDS
Molecular Weight 194.16 g/mol Capot Chemical MSDS
CAS Number 1234616-72-8Capot Chemical MSDS
Appearance Solid (form not specified)Inferred
Melting Point Not availableCapot Chemical MSDS
Boiling Point Not availableCapot Chemical MSDS
Solubility Not available. Assumed to be soluble in DMSO and other organic solvents. Aqueous solubility is likely low.Capot Chemical MSDS
Stability Store in a cool, dry place. Avoid strong oxidizing agents.General laboratory practice

Note: The toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed at all times.[4]

Stock Solution Preparation: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Inferred Biological Targets and Mechanism of Action

Based on extensive literature on the 7-azaindole scaffold, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The pyrrolo[2,3-b]pyridine core is known to form two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[3]

The following kinase families are proposed as high-priority targets for initial screening:

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[3][4] Substitutions at the 5-position have been shown to be well-tolerated and can contribute to binding affinity.[3]

  • Janus Kinases (JAKs): Several JAK inhibitors are based on a similar pyrrolo[2,3-d]pyrimidine core, which is structurally related to the 7-azaindole scaffold.[5] The development of selective JAK1 inhibitors has been achieved using this class of compounds.[6]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The 7-azaindole and related pyrrolopyrimidine cores are present in numerous VEGFR inhibitors.[7] The fluorine substitution on the phenyl ring of related compounds has been shown to be favorable for potent VEGFR-2 inhibitory activity.[8]

The proposed mechanism of action involves the compound binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

G cluster_inhibition Inhibition Mechanism cluster_normal Normal Kinase Function Probe Methyl 5-fluoro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate ATP_Pocket Kinase ATP Binding Pocket (e.g., FGFR, JAK, VEGFR) Probe->ATP_Pocket Binds competitively Substrate Substrate Protein ATP_Pocket->Substrate Phosphorylation Blocked ATP_Pocket->Substrate Phosphorylation ATP ATP ATP->ATP_Pocket Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signaling Downstream Signaling Phospho_Substrate->Signaling

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor chemical probe.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of the compound against a panel of purified kinases using a luminescence-based assay that measures the amount of ATP remaining in solution after the kinase reaction.

Principle: The amount of light generated is inversely proportional to the kinase activity.

G start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions start->prepare_reagents add_kinase Add Kinase to Assay Plate prepare_reagents->add_kinase add_compound Add Compound (or DMSO control) add_kinase->add_compound incubate1 Incubate at RT add_compound->incubate1 start_reaction Add Substrate/ATP Mix to Initiate Reaction incubate1->start_reaction incubate2 Incubate at RT (e.g., 60 min) start_reaction->incubate2 stop_reaction Add Kinase-Glo® Reagent to Stop Reaction & Initiate Luminescence incubate2->stop_reaction incubate3 Incubate at RT (e.g., 10 min) stop_reaction->incubate3 read_luminescence Read Luminescence on Plate Reader incubate3->read_luminescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for in vitro luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant kinases of interest (e.g., FGFR1, JAK2, VEGFR2)

  • Kinase-specific substrate peptides

  • ATP

  • Kinase assay buffer (commercial or custom-made)

  • This compound stock solution (in DMSO)

  • DMSO (for control wells)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the compound in DMSO. A common starting range is from 100 µM to 1 nM. Then, dilute the compound further into the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted compound or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase solution (diluted in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at a concentration close to the Km for the specific kinase) in assay buffer.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Assay - Western Blot for Phospho-Protein Levels

This protocol is for assessing the compound's ability to inhibit a specific kinase signaling pathway in a cellular context by measuring the phosphorylation state of a downstream substrate.

Example: Assessing FGFR inhibition by measuring phosphorylated ERK (p-ERK) levels in FGF-stimulated cells.

G start Start seed_cells Seed Cells in Culture Plates start->seed_cells serum_starve Serum-Starve Cells (e.g., overnight) seed_cells->serum_starve pretreat Pre-treat with Compound (or DMSO) for 1-2 hours serum_starve->pretreat stimulate Stimulate with Growth Factor (e.g., FGF) for 10-15 min pretreat->stimulate lyse_cells Lyse Cells and Collect Protein Lysates stimulate->lyse_cells quantify_protein Quantify Protein Concentration (e.g., BCA Assay) lyse_cells->quantify_protein prepare_samples Prepare Samples for SDS-PAGE quantify_protein->prepare_samples run_gel SDS-PAGE prepare_samples->run_gel transfer Transfer to PVDF Membrane run_gel->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-ERK, anti-total-ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect analyze Analyze Band Intensities detect->analyze end End analyze->end

Figure 3: Workflow for Western blot analysis of kinase pathway inhibition.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with FGFR amplification).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Growth factor for stimulation (e.g., FGF2).

  • This compound stock solution.

  • DMSO.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2).

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the compound (or DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 20 ng/mL FGF2) for a short period (e.g., 10-15 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein like GAPDH or β-actin.

    • A dose-dependent decrease in the phosphorylated protein level, without a change in the total protein level, indicates on-target cellular activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound directly binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Procedure:

  • Cell Treatment: Treat cultured cells with the compound at a desired concentration (e.g., 10x the cellular IC₅₀) or with DMSO as a control for 1-2 hours.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension into aliquots for different temperature points. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation at high speed.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution by Western blotting or other protein detection methods.

  • Interpretation: A shift in the melting curve to higher temperatures in the compound-treated samples compared to the DMSO control indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

Concluding Remarks

This compound represents a promising chemical probe for the investigation of kinase signaling pathways. Its 7-azaindole core is a well-validated pharmacophore for kinase inhibition, and the protocols outlined in this document provide a clear path for its characterization. By employing a systematic approach of in vitro screening, cellular pathway analysis, and direct target engagement assays, researchers can effectively utilize this compound to dissect the roles of specific kinases in health and disease, and as a starting point for the development of novel therapeutics.

References

Developing cell-based assays with Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cellular interrogation of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a novel compound built upon the privileged 7-azaindole scaffold. This document serves as a comprehensive resource for researchers in drug discovery and chemical biology, providing detailed protocols for assessing the compound's anti-proliferative effects and its impact on critical oncogenic signaling pathways.

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its structure is bioisosteric to indole, allowing it to function as a versatile "hinge-binding" motif that interacts with the ATP-binding pocket of numerous protein kinases.[2][3] This unique characteristic has led to the development of several FDA-approved drugs and numerous clinical candidates for diseases ranging from metastatic melanoma to inflammatory disorders.[4][5] Derivatives of this core structure have been successfully designed to potently and selectively inhibit a wide array of kinases, including Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).[3][6][7][8]

This compound emerges from this rich background as a compound with considerable research potential. The fluorine atom at the 5-position is a strategic modification, often introduced to enhance binding affinity through hydrogen bonding interactions within the kinase hinge region.[9] This guide provides a strategic framework and detailed experimental protocols for researchers to systematically evaluate the biological activity of this compound, using FGFR-driven cancer as a primary model system due to the scaffold's established relevance.[2]

Strategic Overview: A Two-Tiered Approach to Cellular Characterization

Our investigation into the cellular effects of this compound is structured as a two-part campaign.

  • Tier 1: Phenotypic Screening. We will first determine the compound's impact on cancer cell proliferation. This initial step establishes a biological activity baseline (e.g., GI₅₀/IC₅₀) and helps identify cell lines that are sensitive to the compound. A well-chosen panel of cell lines, including those with known dependencies on specific kinase pathways, can provide early clues about the mechanism of action.

  • Tier 2: Mechanistic Deep Dive. Following the identification of sensitive cell lines, we will investigate the compound's effect on the specific molecular pathways hypothesized to be its target. This involves quantifying the phosphorylation status of the target kinase and its downstream effectors, providing direct evidence of target engagement and pathway modulation within a cellular environment.

G cluster_0 Experimental Workflow A Compound Synthesis This compound B Tier 1: Anti-Proliferation Assay (e.g., Resazurin Assay) A->B Test in cell panel C Data Analysis: Determine GI₅₀/IC₅₀ Identify Sensitive vs. Resistant Cell Lines B->C Quantify viability D Tier 2: Mechanism of Action Assay (e.g., Western Blot for p-FRS2/p-ERK) C->D Select sensitive line E Data Analysis: Confirm Pathway Inhibition D->E Quantify protein phosphorylation F Conclusion & Further Optimization E->F Synthesize findings

Caption: High-level workflow for compound characterization.

Application Note 1: Assessing Anti-Proliferative Activity in Cancer Cell Lines

Principle

The initial step in characterizing any potential anti-cancer agent is to measure its effect on cell viability and proliferation. The resazurin (AlamarBlue®) assay is a robust, fluorescent-based method for quantifying the number of viable cells. Metabolically active, viable cells reduce the non-fluorescent blue resazurin dye to the highly fluorescent pink resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. By exposing cancer cells to a range of compound concentrations, we can generate a dose-response curve and calculate the concentration that inhibits cell growth by 50% (GI₅₀).

To maximize mechanistic insights, we will use a pair of cell lines: one known to have an amplification of the FGFR2 gene (e.g., SNU-16, a gastric carcinoma cell line), making it dependent on FGFR signaling for survival, and a control line with low FGFR expression. A significantly lower GI₅₀ in the FGFR2-amplified line would strongly suggest on-target activity.

Detailed Protocol: Resazurin-Based Cell Viability Assay

1. Cell Culture and Plating:

  • Culture SNU-16 and a suitable control cell line (e.g., HEK293T) under standard conditions (37°C, 5% CO₂).
  • On Day 1, harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
  • On Day 2, perform a serial dilution of the compound stock in complete growth medium to create 2X working solutions. A typical 8-point dilution series might range from 20 µM to 0.15 µM (final concentrations).
  • Include "vehicle control" (DMSO only, at the highest concentration used, e.g., 0.1%) and "no treatment" controls.
  • Carefully remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

3. Incubation:

  • Return the plate to the incubator and incubate for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

4. Resazurin Addition and Measurement:

  • On Day 5, prepare a working solution of resazurin (e.g., 44 µM) in sterile PBS.
  • Add 20 µL of the resazurin solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, protected from light.
  • Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.

5. Data Analysis:

  • Subtract the average fluorescence of "media only" (blank) wells from all other wells.
  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
  • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to fit the dose-response curve and calculate the GI₅₀ value.

ParameterRecommendation for SNU-16 CellsRationale
Seeding Density 4,000 cells/wellEnsures cells are in logarithmic growth phase and do not become over-confluent during the 72h assay.
Compound Conc. Range 10 µM - 1 nMA wide range is crucial to capture the full dose-response curve for an unknown compound.
Vehicle Control DMSO, final conc. ≤ 0.1%Ensures that the observed effects are due to the compound, not the solvent. High DMSO concentrations are toxic.
Incubation Time 72 hoursCorresponds to approximately 2-3 cell doubling times, providing a robust window to assess anti-proliferative effects.
Assay Readout Resazurin (Fluorescence)High signal-to-background ratio, sensitive, and non-lytic, allowing for potential multiplexing with other assays.

Application Note 2: Investigating Inhibition of the FGFR Signaling Pathway

Principle

Derivatives of 1H-pyrrolo[2,3-b]pyridine frequently function as ATP-competitive kinase inhibitors.[2] In FGFR-dependent cells, the binding of a fibroblast growth factor (FGF) ligand triggers receptor dimerization and trans-autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins, most notably FRS2 (FGFR Substrate 2). Phosphorylated FRS2 (p-FRS2) recruits other proteins that activate downstream pro-survival and proliferative pathways, including the PI3K-AKT and RAS-MEK-ERK pathways.[2]

A potent inhibitor of FGFR should block this initial autophosphorylation event. We can measure this by treating FGF-stimulated cells with our compound and using Western blotting to detect the phosphorylation levels of key pathway members. A reduction in the phosphorylation of FRS2, AKT, and ERK, without a change in their total protein levels, is a hallmark of effective FGFR pathway inhibition.

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes FGFR->FGFR Autophosphorylation FRS2 FRS2 FGFR->FRS2 Phosphorylates Compound Methyl 5-fluoro-1H- pyrrolo[2,3-b]pyridine- 2-carboxylate Compound->FGFR INHIBITS pFRS2 p-FRS2 PI3K PI3K pFRS2->PI3K RAS RAS/RAF/MEK pFRS2->RAS AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation ERK ERK RAS->ERK Phosphorylates pERK p-ERK pERK->Proliferation

Caption: Simplified FGFR signaling pathway and point of inhibition.

Detailed Protocol: Western Blot for Pathway Modulation

1. Cell Culture and Serum Starvation:

  • Seed SNU-16 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
  • Once cells are ~70% confluent, replace the complete medium with serum-free medium (e.g., RPMI-1640 with 0.5% FBS) and incubate for 16-24 hours. Serum starvation synchronizes the cells and reduces basal kinase activity.

2. Compound Pre-treatment:

  • Prepare 1000X stock solutions of the compound in DMSO.
  • Dilute the stock directly into the serum-free medium to achieve the desired final concentrations (e.g., 1 µM, 0.1 µM, and 0.01 µM, based on the GI₅₀ value). Include a vehicle-only (DMSO) control.
  • Add the compound-containing medium to the starved cells and incubate for 2 hours at 37°C.

3. Ligand Stimulation:

  • Prepare a concentrated stock of a relevant ligand, such as FGF2.
  • Add FGF2 to each well (except for the unstimulated control) to a final concentration of 10 ng/mL.
  • Return the plates to the incubator for 15 minutes. This is a typical time point for observing peak phosphorylation of immediate downstream targets.

4. Cell Lysis and Protein Quantification:

  • Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
  • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of each supernatant using a BCA protein assay.

5. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies (see table below) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Crucially, strip the membrane and re-probe for total protein levels (Total FRS2, Total ERK, etc.) and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are due to phosphorylation, not protein degradation.

Primary AntibodySupplier (Example)DilutionExpected Result with Effective Inhibitor
Phospho-FRS2 (Tyr196) Cell Signaling Tech.1:1000Dose-dependent decrease in signal
Total FRS2 Cell Signaling Tech.1:1000No change in signal
Phospho-ERK1/2 (Thr202/Tyr204) Cell Signaling Tech.1:2000Dose-dependent decrease in signal
Total ERK1/2 Cell Signaling Tech.1:1000No change in signal
GAPDH or β-actin Santa Cruz Biotech.1:5000No change in signal (loading control)

Interpreting the Data and Charting the Path Forward

The combined results from these two application notes will provide a robust initial characterization of this compound.

  • Scenario 1: Potent & Selective Activity. The compound shows a significantly lower GI₅₀ in SNU-16 cells compared to the control line, and the Western blot confirms a dose-dependent inhibition of FRS2 and ERK phosphorylation at concentrations consistent with the GI₅₀. This is a strong indication that the compound is a potent, on-target inhibitor of the FGFR pathway, warranting further investigation, such as in vivo efficacy studies.

  • Scenario 2: Potent but Non-selective Activity. The compound is potent in both cell lines (similar GI₅₀ values). The Western blot may or may not show inhibition of FGFR signaling. This suggests the compound might be acting on a more broadly essential kinase or has off-target activities. Kinome profiling would be a valuable next step to identify the primary target(s).

  • Scenario 3: No Activity. The compound shows no significant anti-proliferative effect (GI₅₀ > 10 µM) and does not inhibit FGFR signaling. This suggests the specific substitutions on the 7-azaindole scaffold are not optimal for kinase inhibition, and medicinal chemistry efforts would be needed to explore alternative substitutions.

By following this structured, logical workflow, researchers can efficiently and accurately define the cellular activity of novel 7-azaindole derivatives, paving the way for the development of next-generation targeted therapies.

References

Application Notes & Protocols: Strategic Derivatization of Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in the development of therapeutic agents, particularly kinase inhibitors.[1][2] Its unique arrangement of a pyridine and a pyrrole ring offers a bioisosteric alternative to indole or purine systems, allowing for the fine-tuning of physicochemical properties such as solubility, pKa, and lipophilicity.[1] The strategic placement of nitrogen atoms provides critical hydrogen bond donor and acceptor sites that facilitate potent interactions within the ATP binding sites of numerous kinases.[1] This guide provides an in-depth exploration of the derivatization of a key building block, Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . We will detail validated protocols for modification at the C-2 carboxylate and the N-1 pyrrole positions, explaining the causal logic behind each synthetic choice to empower researchers in their drug discovery programs.

The Strategic Value of the 5-Fluoro-7-Azaindole-2-Carboxylate Scaffold

The starting material, this compound, is an exceptionally valuable synthon for several reasons:

  • The 7-Azaindole Core: This bicyclic heterocycle is a proven pharmacophore found in numerous clinical candidates and approved drugs.[2] Its structure is adept at forming bidentate hydrogen bonds in enzyme active sites, a feature heavily exploited in the design of kinase inhibitors.[2]

  • C-5 Fluorine Substitution: The fluorine atom at the C-5 position is not a passive substituent. It serves to modulate the electronic properties of the aromatic system, lower the pKa of the pyrrole N-H to enhance its hydrogen-bonding capability, and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.

  • C-2 Methyl Ester Handle: The methyl ester at the C-2 position is a versatile functional group that serves as a primary point for diversification. It can be readily converted into a wide array of other functional groups, most commonly amides, to explore structure-activity relationships (SAR).

This guide will focus on two primary, high-impact derivatization pathways that leverage these features to generate novel compound libraries with high therapeutic potential.

Pathway I: C-2 Carboxamide Synthesis via Saponification and Amide Coupling

The transformation of the C-2 ester into a carboxamide is arguably the most critical initial step in exploring the SAR of this scaffold. Amides introduce a hydrogen bond donor (the N-H) and allow for the installation of a vast array of chemical groups (R²), profoundly influencing target binding, selectivity, and ADME properties. This approach has been successfully used to develop potent inhibitors for targets like phosphodiesterase 4B (PDE4B).[3]

The workflow is a robust, two-step process: (1) Hydrolysis of the methyl ester to the carboxylic acid, and (2) Coupling of the acid with a chosen amine.

G cluster_workflow Workflow: C-2 Amide Synthesis start Methyl 5-fluoro-1H-pyrrolo[2,3-b] pyridine-2-carboxylate step1 Saponification (Ester Hydrolysis) start->step1 intermediate 5-Fluoro-1H-pyrrolo[2,3-b] pyridine-2-carboxylic Acid step1->intermediate step2 Amide Coupling intermediate->step2 end Diverse Library of C-2 Carboxamide Derivatives step2->end reagents1 NaOH or LiOH MeOH / H₂O reagents1->step1 reagents2 Primary/Secondary Amine (R₂NH₂) Coupling Agent (e.g., T3P, HATU) Base (e.g., DIPEA) reagents2->step2

Caption: C-2 Amide Synthesis Workflow.

Protocol 1: Saponification of this compound

Rationale: This step converts the chemically stable methyl ester into the activated carboxylic acid, which is necessary for the subsequent amide coupling. Basic hydrolysis using sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is a standard and efficient method.[3][4]

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Sodium Hydroxide (NaOH), 2M aqueous solution

    • Hydrochloric Acid (HCl), 1M aqueous solution

    • Deionized Water (H₂O)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, pH paper/meter

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of MeOH and H₂O (e.g., a 3:1 to 1:1 ratio). The volume should be sufficient to ensure full dissolution at room temperature.

    • To the stirring solution, add 2M aqueous NaOH (typically 2.0-3.0 eq) dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed. This may take several hours at room temperature or can be accelerated by gentle heating (e.g., 40-50 °C).

    • Once complete, cool the reaction mixture to 0 °C in an ice bath.

    • Carefully acidify the mixture by adding 1M HCl dropwise until the pH is approximately 2-3. A white precipitate of the carboxylic acid product should form.

    • The solid product can be isolated by vacuum filtration, washed with cold water, and dried under vacuum.

    • Alternatively, the product can be extracted from the aqueous mixture with an organic solvent like EtOAc or DCM (3x). The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid.

    • The product, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid[5], is typically used in the next step without further purification.

Protocol 2: General Amide Coupling

Rationale: This step attaches the desired amine to the carboxylic acid. Propane phosphonic acid anhydride (T3P) is an excellent coupling reagent that is effective, safe, and produces water-soluble byproducts, simplifying purification.[3] Other common reagents like HATU or EDC/HOBt can also be used. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize acid formed during the reaction.

  • Materials:

    • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (from Protocol 1)

    • Desired primary or secondary amine (1.1-1.2 eq)

    • Propane phosphonic acid anhydride (T3P), 50% solution in EtOAc or DMF (1.5 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

    • Add the T3P solution (1.5 eq) dropwise to the stirring mixture at room temperature. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

Table 1: Representative C-2 Amide Derivatives and Rationale
Amine Moiety (R²-NH₂) Used Medicinal Chemistry Rationale
CyclopropylamineIntroduces a small, rigid, and metabolically stable group. Probes for small hydrophobic pockets.
4-MorpholinoethanamineAdds a basic nitrogen for potential salt formation and a morpholine ring to improve solubility and PK properties.
(S)-3-aminopyrrolidineIntroduces a chiral center and a constrained ring system to probe stereospecific interactions.
4-FluoroanilineAdds an aromatic ring for potential π-stacking interactions; the fluorine can act as a weak H-bond acceptor.

Pathway II: N-1 Alkylation of the Pyrrole Ring

The pyrrole N-H is a crucial hydrogen bond donor. Alkylating this position is a key strategy to probe the necessity of this interaction for target binding. In cases where the H-bond is not required, N-alkylation can be used to fill additional hydrophobic space in the active site, block N-glucuronidation as a metabolic pathway, or improve cell permeability.

G cluster_workflow Workflow: N-1 Alkylation start Methyl 5-fluoro-1H-pyrrolo[2,3-b] pyridine-2-carboxylate step1 Deprotonation start->step1 intermediate Azaindole Anion step1->intermediate step2 Nucleophilic Attack on Electrophile intermediate->step2 end N-1 Alkylated Product step2->end reagents1 Base (e.g., NaH, Cs₂CO₃) reagents1->step1 reagents2 Alkyl Halide (e.g., R-I, R-Br) reagents2->step2

Caption: N-1 Alkylation Workflow.

Protocol 3: N-Alkylation of the 7-Azaindole Core

Rationale: This protocol uses a strong base like sodium hydride (NaH) to quantitatively deprotonate the pyrrole nitrogen, forming a nucleophilic anion. This anion then reacts with an alkyl halide electrophile (e.g., methyl iodide, benzyl bromide) to form the N-C bond. Cesium carbonate (Cs₂CO₃) is a milder alternative base that is also highly effective.[6]

  • Materials:

    • This compound (or a C-2 amide derivative)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried, nitrogen-flushed flask, add anhydrous DMF.

    • Carefully add NaH (1.2 eq) to the DMF. Caution: NaH reacts violently with water. Handle with extreme care.

    • Cool the suspension to 0 °C.

    • Dissolve the 7-azaindole starting material (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C; hydrogen gas evolution should be observed.

    • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Once complete, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and extract with EtOAc (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-1 alkylated 7-azaindole.

Advanced Strategy: C-3 Functionalization via Halogenation and Cross-Coupling

For more advanced SAR exploration, functionalization of the pyrrole ring at the C-3 position is a powerful strategy. This typically involves an initial electrophilic halogenation followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl moieties. This can extend the molecule into new binding pockets and significantly modulate its biological activity.[1][7]

G cluster_workflow Workflow: C-3 Arylation start N-Protected 7-Azaindole step1 C-3 Halogenation start->step1 intermediate 3-Iodo-7-Azaindole Derivative step1->intermediate step2 Suzuki-Miyaura Cross-Coupling intermediate->step2 end 3-Aryl-7-Azaindole Derivative step2->end reagents1 NIS or NBS Solvent (e.g., DMF) reagents1->step1 reagents2 Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents2->step2

Caption: C-3 Arylation via Suzuki Coupling.

Protocol 4: C-3 Iodination and Suzuki Coupling

Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, preferentially at C-3. N-Iodosuccinimide (NIS) is an effective reagent for this iodination. The resulting C-I bond is an excellent handle for Suzuki coupling, which uses a palladium catalyst to form a new C-C bond with an aryl boronic acid. Note: The pyrrole nitrogen is often protected (e.g., with a benzenesulfonyl or SEM group) before these steps to prevent side reactions and improve yields.[7][8]

  • Part A: C-3 Iodination

    • Protect the N-1 position of your 7-azaindole starting material if necessary.

    • Dissolve the N-protected 7-azaindole (1.0 eq) in an appropriate solvent like DMF or acetonitrile.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.

    • Stir the reaction at room temperature, protected from light, until the starting material is consumed (monitor by TLC/LC-MS).

    • Work up the reaction by diluting with water and extracting with an organic solvent. Wash the organic layer with aqueous sodium thiosulfate to remove excess iodine, followed by brine.

    • Dry, concentrate, and purify by chromatography to obtain the 3-iodo-7-azaindole intermediate.

  • Part B: Suzuki-Miyaura Coupling

    • Combine the 3-iodo-7-azaindole intermediate (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a reaction vessel.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

    • Heat the reaction mixture under a nitrogen or argon atmosphere (typically 80-100 °C) until the reaction is complete.

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to yield the 3-aryl-7-azaindole product.

    • If necessary, perform the deprotection of the N-1 protecting group as the final step.

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns. The protocols detailed herein for C-2 amide formation and N-1 alkylation represent robust and logical first steps in the generation of diverse chemical libraries. By systematically applying these derivatization strategies, researchers can effectively probe the structure-activity relationships of the 7-azaindole scaffold, leading to the discovery of novel and potent therapeutic agents.

References

Application Note: In Vitro DMPK Profiling of 5-Fluoro-7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early DMPK in Developing 5-Fluoro-7-Azaindole Therapeutics

The 5-fluoro-7-azaindole scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapies. The strategic introduction of a fluorine atom and a nitrogen atom in the indole ring system can significantly modulate physicochemical properties, influencing metabolic stability, bioavailability, and target engagement.[1][2][3] However, these same modifications can introduce unforeseen liabilities in a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Early and comprehensive in vitro Drug Metabolism and Pharmacokinetics (DMPK) profiling is therefore not merely a screening step but a foundational pillar for the successful development of this class of compounds.[4][5] By elucidating potential issues such as rapid metabolic clearance, potent cytochrome P450 (CYP) inhibition, or poor membrane permeability at the discovery stage, research teams can make data-driven decisions to prioritize candidates with the highest probability of clinical success, thereby conserving resources and mitigating the risk of late-stage failures.[5]

This guide provides a detailed framework and actionable protocols for the in vitro DMPK characterization of 5-fluoro-7-azaindole derivatives, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in regulatory expectations and established scientific best practices, ensuring the generation of reliable and decision-enabling data.[6][7][8]

Metabolic Stability Assessment: Predicting In Vivo Clearance

A primary determinant of a drug's dosing regimen and overall exposure is its rate of metabolic clearance.[9] In vitro metabolic stability assays provide a crucial early assessment of a compound's susceptibility to biotransformation by key drug-metabolizing enzymes. For 5-fluoro-7-azaindole compounds, it is critical to evaluate stability in multiple systems to capture both Phase I and Phase II metabolic pathways.

Scientific Rationale

The introduction of the 7-aza group can alter the electron distribution of the ring system, potentially making it less susceptible to oxidative metabolism compared to a standard indole.[2] Conversely, the fluorine at the 5-position, while often added to block a potential site of metabolism, can influence the reactivity of other positions on the scaffold.[10] These assays help quantify the net effect of these structural modifications. We utilize liver microsomes for a primary focus on CYP-mediated (Phase I) metabolism and S9 fractions or hepatocytes to incorporate cytosolic (Phase II) enzymatic activity.[9]

Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Test Compound Stock (10 mM in DMSO) F Initiate Reaction: Add Test Compound (e.g., 1 µM final) A->F B Metabolic System (Liver Microsomes, S9, or Hepatocytes) E Pre-warm Metabolic System and Cofactors B->E C Cofactor Solution (e.g., NADPH for Microsomes) C->E D Positive Controls (e.g., Verapamil, Testosterone) D->F E->F G Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction (e.g., Acetonitrile with Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Data Processing: Calculate % Remaining vs. Time J->K

Caption: Workflow for the in vitro metabolic stability assay.

Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the 5-fluoro-7-azaindole test compound in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[11]

    • Prepare a NADPH regenerating system solution as per the manufacturer's instructions.

    • Prepare stock solutions of control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Incubation:

    • In a 96-well plate, add the diluted HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aspirate an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis).

  • Sample Analysis:

    • Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing the peak area ratio (analyte/internal standard) to the T=0 sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Data Presentation: Metabolic Stability
Compound IDSystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
5-Fluoro-7-Azaindole-X HLMe.g., 45e.g., 30.8
5-Fluoro-7-Azaindole-Y HLMe.g., >120e.g., <11.5
Verapamil (Control)HLMe.g., 8e.g., 173.3
Warfarin (Control)HLMe.g., 95e.g., 14.6

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[4][12] Given that 5-fluoro-7-azaindole compounds are often developed for oncology indications where polypharmacy is common, a thorough assessment of CYP inhibition potential is mandatory.[13]

Scientific Rationale

The nitrogen atoms in the 7-azaindole ring system can potentially coordinate with the heme iron of CYP enzymes, leading to inhibition. This assay quantifies the potency (IC50) of a test compound to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), as recommended by regulatory agencies like the FDA and EMA.[14][15] We utilize human liver microsomes as the enzyme source and isoform-specific probe substrates that are metabolized to fluorescent or mass-spectrometry-detectable products.

Experimental Workflow: CYP Inhibition

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Test Compound Dilution Series (e.g., 0.01 to 100 µM) E Pre-incubate HLM, Test Compound, and NADPH for TDI assessment (optional) A->E B Human Liver Microsomes (HLM) B->E C CYP Isoform-Specific Probe Substrate F Add Probe Substrate & Incubate C->F D Positive Control Inhibitor D->E E->F G Quench Reaction F->G H Detect Metabolite (Fluorescence or LC-MS/MS) G->H I Calculate % Inhibition vs. Vehicle Control H->I J Plot % Inhibition vs. [Inhibitor] and Determine IC50 I->J

Caption: Workflow for the in vitro CYP450 inhibition assay.

Protocol: Fluorogenic CYP Inhibition Assay
  • Reagent Preparation:

    • Prepare a serial dilution of the 5-fluoro-7-azaindole test compound in buffer (e.g., 8 concentrations, from 0.01 to 100 µM final assay concentration).

    • Prepare working solutions of known isoform-specific inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9) to serve as positive controls.

    • In a 96-well plate, combine human liver microsomes, phosphate buffer (pH 7.4), and the test compound or control inhibitor.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reactions by adding a pre-warmed mixture of the specific fluorogenic probe substrate and NADPH.[14]

    • Incubate at 37°C for the optimized time for each isoform (e.g., 15 minutes for CYP3A4, 30 minutes for CYP2D6).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., 80:20 acetonitrile:0.1 M Tris base).

    • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the metabolite formed.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a well with a high concentration of a known inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation: CYP Inhibition Profile
Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
5-Fluoro-7-Azaindole-X e.g., >50e.g., 12.5e.g., >50e.g., 2.1e.g., 25.3
5-Fluoro-7-Azaindole-Y e.g., >50e.g., >50e.g., >50e.g., 41.8e.g., >50

Plasma Protein Binding (PPB): Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, dictates the unbound fraction (fu) available to distribute into tissues, interact with targets, and be cleared.[16] High PPB can limit efficacy and complicate pharmacokinetic interpretation.

Scientific Rationale

The lipophilicity and charge characteristics of 5-fluoro-7-azaindole compounds can lead to significant binding to plasma proteins. It is essential to accurately quantify this binding to properly interpret in vitro potency data and to predict in vivo pharmacokinetics. Rapid Equilibrium Dialysis (RED) is a robust and widely accepted method that minimizes non-specific binding and allows for the reliable determination of the unbound fraction.[17]

Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Device Preparation:

    • Prepare the RED device inserts by rinsing the dialysis membrane (typically 8 kDa MWCO) with deionized water.

    • Spike the 5-fluoro-7-azaindole test compound into plasma (human, rat, etc.) to a final concentration of e.g., 2 µM.

  • Assay Setup:

    • Add the compound-spiked plasma to the sample chamber (red side) of the RED device insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber (white side).

    • Assemble the device by placing the inserts into the base plate, ensuring no air bubbles are trapped beneath the membrane.

  • Incubation:

    • Seal the plate and incubate at 37°C in a shaking incubator for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[17]

  • Sample Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Quench the samples with acetonitrile containing an internal standard and process for LC-MS/MS analysis as described in the metabolic stability protocol.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following equation:

      • fu = (Peak Area Ratio in Buffer Chamber) / (Peak Area Ratio in Plasma Chamber)

    • Calculate the percentage bound:

      • % Bound = (1 - fu) * 100

Data Presentation: Plasma Protein Binding
Compound IDSpeciesFraction Unbound (fu)% Bound
5-Fluoro-7-Azaindole-X Humane.g., 0.015e.g., 98.5%
5-Fluoro-7-Azaindole-X Rate.g., 0.021e.g., 97.9%
Warfarin (Control)Humane.g., 0.005e.g., 99.5%

Permeability Assessment: Predicting Oral Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption and bioavailability. In vitro permeability assays provide an early indication of a compound's potential for oral absorption.[18]

Scientific Rationale

We employ two complementary assays for a comprehensive permeability assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay predicts passive diffusion, which is the primary absorption mechanism for many small molecules.[19][20] It is a cost-effective method for ranking compounds in early discovery.

  • Caco-2 Permeability Assay: This cell-based model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein).[21][22] It provides more detailed information on both passive and active transport mechanisms, and is considered a gold standard for predicting in vivo absorption.[23]

Experimental Workflow: Permeability Assays (PAMPA & Caco-2)

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Donor Plate: Test Compound in Buffer D Assemble Sandwich: Place Donor Plate on Acceptor Plate A->D B Prepare Acceptor Plate: Buffer Solution B->D C Prepare Membrane (PAMPA: Lipid-infused artificial) (Caco-2: Differentiated cell monolayer) C->D E Incubate with Shaking (PAMPA: 4-18 hrs) (Caco-2: 2 hrs @ 37°C) D->E F Measure Compound Concentration in Donor and Acceptor Wells via LC-MS/MS E->F G Calculate Apparent Permeability Coefficient (Papp) F->G

Caption: Generalized workflow for in vitro permeability assays.

Protocol: PAMPA
  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[24]

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

    • Add a solution of the test compound (e.g., 10 µM in buffer, pH adjusted to simulate the gut, e.g., 6.5) to the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 4-18 hours.[25]

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using an established equation that accounts for volumes and surface area.[26]

Protocol: Caco-2 Permeability
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[22]

  • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only use inserts with acceptable TEER values.[21]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This is done to assess active efflux.[26]

  • Incubation & Sampling: Incubate at 37°C with shaking for 2 hours. Take samples from the receiver chamber at specified time points.

  • Analysis & Data Calculation: Analyze samples by LC-MS/MS. Calculate the Papp for both directions. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B) . An ER > 2 suggests the compound is a substrate for active efflux.[22]

Data Presentation: Permeability Profile
Compound IDAssayPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
5-Fluoro-7-Azaindole-X PAMPAe.g., 0.8N/AN/ALow
5-Fluoro-7-Azaindole-Y PAMPAe.g., 12.5N/AN/AHigh
5-Fluoro-7-Azaindole-Y Caco-2e.g., 9.8e.g., 22.5e.g., 2.3High (Efflux)
Atenolol (Control)Caco-2e.g., <0.5e.g., <0.5~1Low
Propranolol (Control)Caco-2e.g., >15e.g., >15~1High

Conclusion

The systematic application of the in vitro DMPK assays detailed in this guide provides a robust framework for characterizing 5-fluoro-7-azaindole compounds. By integrating data on metabolic stability, CYP inhibition, plasma protein binding, and permeability, drug discovery teams can build a comprehensive ADMET profile for each candidate. This early, data-rich understanding is paramount for selecting compounds with optimal pharmacokinetic properties, de-risking development programs, and ultimately accelerating the delivery of novel and effective medicines to patients.

References

Synthetic Protocol for Scaling Up Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for the preparation of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The presented four-step synthesis commences with the commercially available 2-amino-5-fluoropyridine and proceeds through a sequence of diazotization/iodination, Sonogashira coupling, and cyclization, culminating in a regioselective C-2 carboxylation. This application note provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind each transformation, offering insights into reaction optimization and scalability. The protocol is designed to be a self-validating system, with clear data presentation and visual aids to ensure reproducibility and successful implementation in both research and process development settings.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and metabolic stability. The incorporation of a fluorine atom at the 5-position can further enhance binding affinity and modulate electronic properties, making 5-fluoro-7-azaindole derivatives highly sought-after intermediates. Specifically, this compound serves as a versatile precursor for a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.

The development of a scalable and efficient synthesis for this key intermediate is paramount for advancing drug discovery programs. This guide outlines a practical and well-documented synthetic route, designed for adaptability from laboratory to pilot-plant scale.

Overall Synthetic Strategy

The synthesis is designed as a linear four-step sequence, prioritizing commercially available starting materials, robust reactions, and scalable purification methods.

Synthetic_Pathway A 2-Amino-5-fluoropyridine B 2-Iodo-5-fluoropyridine A->B Step 1: Diazotization/Iodination C 5-Fluoro-2-((trimethylsilyl)ethynyl)pyridine B->C Step 2: Sonogashira Coupling D 5-Fluoro-1H-pyrrolo[2,3-b]pyridine C->D Step 3: Cyclization E This compound D->E Step 4: C-2 Carboxylation

Caption: Overall synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Iodo-5-fluoropyridine

Principle and Rationale: The initial step involves the conversion of the amino group of 2-amino-5-fluoropyridine to a more versatile iodo group. This is achieved through a diazotization reaction followed by iodination, a variation of the Sandmeyer reaction. The amino group is first converted to a diazonium salt using a nitrite source in an acidic medium. The resulting diazonium salt is then displaced by an iodide ion. This transformation is crucial as the iodo-substituent is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions.

Protocol:

  • To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as aqueous HI or a mixture of an organic solvent and an iodide source, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-iodo-5-fluoropyridine.

Data Summary:

Reagent/ParameterMolar Ratio/ValueNotes
2-Amino-5-fluoropyridine1.0Starting material
Sodium Nitrite1.1Diazotizing agent
Iodine Source (e.g., KI, I2)1.2-1.5Nucleophile
Acid (e.g., H2SO4, HCl)ExcessCatalyst and solvent
Temperature0-5 °C to RTCritical for diazonium salt stability
Reaction Time3-5 hoursMonitor for completion
Typical Yield70-85%Post-purification
Step 2: Synthesis of 5-Fluoro-2-((trimethylsilyl)ethynyl)pyridine

Principle and Rationale: This step employs the Sonogashira cross-coupling reaction to introduce an alkyne moiety at the 2-position of the pyridine ring.[1] This reaction is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp2) bonds. A palladium catalyst, typically in the presence of a copper(I) co-catalyst and a base, facilitates the coupling of the 2-iodopyridine with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and facilitating purification.

Protocol:

  • To a solution of 2-iodo-5-fluoropyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC/LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-2-((trimethylsilyl)ethynyl)pyridine.

Data Summary:

Reagent/ParameterMolar Ratio/ValueNotes
2-Iodo-5-fluoropyridine1.0Substrate
Trimethylsilylacetylene1.2Alkyne source
Palladium Catalyst0.02-0.05e.g., Pd(PPh3)2Cl2
Copper(I) Co-catalyst0.04-0.10e.g., CuI
BaseExcesse.g., Triethylamine
Temperature50-70 °CReaction temperature
Reaction Time2-6 hoursMonitor for completion
Typical Yield85-95%Post-purification
Step 3: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

Principle and Rationale: This step involves the deprotection of the TMS group followed by an intramolecular cyclization to form the 7-azaindole ring system. The TMS group can be readily removed under basic conditions, typically using a base like potassium carbonate in methanol. The in situ generated terminal alkyne then undergoes a base-mediated cyclization onto the pyridine ring, likely proceeding through a nucleophilic attack of the incipient pyrrole nitrogen onto the alkyne.

Protocol:

  • Dissolve 5-fluoro-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a base such as potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Data Summary:

Reagent/ParameterMolar Ratio/ValueNotes
5-Fluoro-2-((trimethylsilyl)ethynyl)pyridine1.0Substrate
Base (e.g., K2CO3)2.0-3.0For deprotection and cyclization
SolventMethanol or EthanolProtic solvent
TemperatureRefluxReaction temperature
Reaction Time4-8 hoursMonitor for completion
Typical Yield75-90%Post-purification
Step 4: Synthesis of this compound

Principle and Rationale: The final step is the regioselective introduction of a methyl carboxylate group at the C-2 position of the 7-azaindole ring. This can be achieved through a deprotometalation-carboxylation sequence. The acidic proton at the N-1 position is first removed with a strong base, followed by regioselective deprotonation at the C-2 position using a second equivalent of a strong base (e.g., n-butyllithium or t-butyllithium). The resulting dianion is then quenched with an electrophilic source of the carboxylate group, such as methyl chloroformate or dimethyl carbonate. N-protection prior to this step can improve regioselectivity and yield.

Carboxylation_Mechanism cluster_0 Deprotonation and Carboxylation A 5-Fluoro-7-azaindole B N-Anion A->B 1. n-BuLi C C-2 Lithiated Dianion B->C 2. n-BuLi D This compound C->D 3. ClCO2Me 4. H+ workup

Caption: C-2 Carboxylation Mechanism.

Protocol:

  • Protect the N-1 position of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with a suitable protecting group (e.g., tosyl or BOC) if desired for improved regioselectivity.

  • Dissolve the N-protected or unprotected 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a dry, aprotic solvent such as THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of a strong base such as n-butyllithium or t-butyllithium (2.1 eq for unprotected, 1.1 eq for protected) in hexanes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add methyl chloroformate or dimethyl carbonate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • If an N-protecting group was used, deprotect under appropriate conditions.

  • Purify the final product by column chromatography or recrystallization to yield this compound.

Data Summary:

Reagent/ParameterMolar Ratio/ValueNotes
5-Fluoro-1H-pyrrolo[2,3-b]pyridine1.0Substrate
Strong Base (e.g., n-BuLi)2.1 (unprotected) or 1.1 (protected)For deprotonation
Carboxylating Agent1.2e.g., Methyl chloroformate
SolventDry THFAnhydrous conditions are critical
Temperature-78 °C to RTControlled temperature addition
Reaction Time12-16 hoursMonitor for completion
Typical Yield60-75%Post-purification

Conclusion

This application note provides a detailed and scalable synthetic protocol for this compound. By leveraging a series of robust and well-understood chemical transformations, this guide offers a practical approach for the synthesis of this valuable pharmaceutical intermediate. The inclusion of mechanistic insights and detailed experimental procedures is intended to empower researchers to confidently implement and adapt this protocol for their specific needs, thereby accelerating the pace of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

The synthesis of 7-azaindole cores, such as in this compound, is a common objective in medicinal chemistry due to their role as privileged scaffolds in numerous therapeutic agents.[1][2] However, the journey to the final product is often fraught with challenges, from low yields to difficult purifications. This guide addresses the most common issues encountered during a popular synthetic approach involving a Sonogashira coupling followed by an intramolecular cyclization.

Proposed Synthetic Workflow

A prevalent and effective method for constructing the 7-azaindole skeleton involves a palladium-catalyzed Sonogashira coupling of a substituted halopyridine with a terminal alkyne, followed by a base- or metal-mediated intramolecular cyclization. This strategy offers flexibility and is generally high-yielding when optimized.

G cluster_0 PART 1: Sonogashira Coupling cluster_1 PART 2: Intramolecular Cyclization A 2-Amino-3-bromo-5-fluoropyridine D Coupled Intermediate: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate A->D Coupling Reaction B Methyl propiolate B->D C Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Base (e.g., Et3N) Solvent (e.g., THF/DMF) D_clone Coupled Intermediate E Base (e.g., KOtBu, NaH) or Metal Catalyst (e.g., Ag(I), Au(I)) F Final Product: This compound D_clone->F Cyclization G cluster_0 Troubleshooting Cyclization Start Cyclization Stalled Check1 Is the base strong enough? (e.g., K₂CO₃ vs KOtBu) Start->Check1 Path1_Yes Yes Check1->Path1_Yes Path1_No No Check1->Path1_No Re-evaluate Check2 Is the alkyne deactivated? Path1_Yes->Check2 Action1 Switch to a stronger base: KOtBu or NaH Path1_No->Action1 End Successful Cyclization Action1->End Path2_Yes Yes Check2->Path2_Yes Path2_No No Check2->Path2_No Action2 Add a carbophilic catalyst: AgNO₃, AuCl, or AgOTf Path2_Yes->Action2 Check3 Is decomposition observed? Path2_No->Check3 Action2->End Path3_Yes Yes Check3->Path3_Yes Path3_No No Check3->Path3_No Consult specialist Action3 Lower reaction temperature. Screen from 0°C to RT. Path3_Yes->Action3 Action3->End

References

Technical Support Center: Optimization of Reaction Conditions for the Fluorination of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of 7-azaindole. As a privileged scaffold in medicinal chemistry, the strategic introduction of fluorine to the 7-azaindole core can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] However, the unique electronic nature of this heterocycle presents distinct challenges, often leading to issues with yield, regioselectivity, and byproduct formation.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to help you navigate the complexities of this critical transformation.

Part 1: Understanding the Core Reaction Parameters

Successful fluorination of 7-azaindole hinges on the careful control of several key parameters. Understanding their interplay is crucial for rational optimization.

  • Choice of Fluorinating Agent: For electron-rich heterocycles like 7-azaindole, electrophilic fluorinating agents are typically employed. Selectfluor® (F-TEDA-BF4) is the most common and versatile reagent for this purpose due to its stability, effectiveness, and relatively safe handling.[3][4] It acts as an electrophilic fluorine source ("F+"), attacking the electron-rich positions of the azaindole ring.

  • Solvent Selection: The solvent plays a critical role in solubilizing the reagents and influencing the reactivity of the fluorinating agent.[5][6]

    • Acetonitrile (MeCN) is a widely used and effective solvent for reactions involving Selectfluor.[7]

    • Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can stabilize cationic intermediates and enhance reactivity in some C-H functionalization reactions, though their use must be optimized.[8]

    • Caution: Selectfluor can react exothermically and potentially explosively with certain solvents like DMF, pyridine, and DMSO.[6] Always verify solvent compatibility.

  • Temperature Control: Reaction temperature directly impacts the rate of reaction versus the rate of decomposition. While elevated temperatures can increase conversion, they may also promote byproduct formation, especially with sensitive substrates like 7-azaindole, which can be prone to oxidation or polymerization.[7][9] Microwave irradiation has been shown to significantly reduce reaction times in some cases.[4][10]

  • Regioselectivity: The 7-azaindole ring has several potential sites for electrophilic attack. The inherent electronic properties favor substitution at the C3 position of the pyrrole ring. However, the reaction can yield mixtures of isomers.[7] Regioselectivity is influenced by:

    • Electronic Effects: The electron-donating nature of the pyrrole nitrogen activates the C3 position for electrophilic attack.

    • Steric Hindrance: Bulky substituents on the ring can block access to certain positions.

    • Protecting Groups: N-protection of the pyrrole nitrogen can alter the electronic distribution and directing effects within the molecule, providing a handle for controlling regioselectivity.

Part 2: Troubleshooting Guide for 7-Azaindole Fluorination

This section addresses common problems encountered during the fluorination of 7-azaindole in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the 7-azaindole starting material. What are the likely causes and solutions?

This is one of the most frequent issues. A systematic approach is key to diagnosing the problem.

Potential Causes & Recommended Actions:

  • Inactive Fluorinating Reagent: Selectfluor is stable but can degrade if improperly stored.

    • Solution: Use a fresh bottle of Selectfluor or one that has been stored in a desiccator away from moisture. Confirm the activity of the reagent on a more reliable, simple substrate if necessary.

  • Sub-optimal Temperature: The reaction may have too high an activation energy to proceed at room temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material versus the formation of byproducts. For some systems, moderately elevated temperatures are required for successful fluorination.[7][11]

  • Inappropriate Solvent: The chosen solvent may not adequately solubilize the reagents or may be interfering with the reaction.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is the recommended starting point.[7] If solubility is an issue, consider co-solvents, but always check for compatibility with Selectfluor.[6]

  • Substrate Deactivation: If your 7-azaindole is substituted with strongly electron-withdrawing groups, the nucleus may be too deactivated for electrophilic fluorination to occur readily.

    • Solution: More forcing conditions (higher temperature, longer reaction time) may be required. Alternatively, a different synthetic strategy, such as nucleophilic fluorination of a pre-functionalized azaindole (e.g., a halo- or nitro-azaindole), might be necessary.[9]

Q2: The reaction is messy, and I'm getting multiple products with poor regioselectivity. How can I improve the selectivity?

Achieving high regioselectivity is a primary challenge due to multiple reactive C-H bonds on the 7-azaindole scaffold.[7]

Potential Causes & Recommended Actions:

  • Multiple Reactive Sites: Unsubstituted 7-azaindole has several nucleophilic carbons. While C3 is electronically favored, other positions can also react, leading to a mixture of isomers.

    • Solution: Exploit directing groups. Protecting the N1-position with a suitable group (e.g., sulfonyl, carbamoyl) can significantly alter the electronic properties and sterically hinder certain positions, thereby enhancing selectivity for a specific site.[12][13] A directed metalation strategy followed by quenching with an electrophilic fluorine source is another powerful, albeit more complex, approach for achieving absolute regiocontrol.[2][13]

  • Reaction Conditions Too Harsh: High temperatures can sometimes lower the selectivity of electrophilic aromatic substitution reactions.

    • Solution: Attempt the reaction at a lower temperature for a longer period. This can sometimes favor the formation of the thermodynamically preferred isomer.

Q3: My starting material is being consumed, but I'm isolating very little of the desired product, suggesting decomposition. What's happening?

7-azaindoles, like indoles, can be sensitive to strongly acidic or oxidative conditions, leading to polymerization or the formation of dimeric byproducts.[7][9]

Potential Causes & Recommended Actions:

  • Substrate Instability: Selectfluor is a strong oxidant, and the reaction conditions may be too harsh for your specific 7-azaindole derivative.[14]

    • Solution: Employ milder reaction conditions. Running the reaction at 0 °C or even lower may prevent decomposition.[7] The addition of a mild, non-nucleophilic base (e.g., Li₂CO₃ or K₂CO₃) can sometimes buffer the reaction and prevent the formation of decomposition products.

  • Over-fluorination: If the mono-fluorinated product is more electron-rich than the starting material, it can sometimes react again to form di-fluorinated byproducts.

    • Solution: Use a stoichiometric amount or even a slight sub-stoichiometric amount (e.g., 0.95 eq) of Selectfluor to favor mono-fluorination. Monitor the reaction carefully and stop it once the starting material is consumed to prevent further reaction.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the fluorination of 7-azaindole.

G start Problem Observed low_yield Low Yield or No Conversion start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity decomposition Decomposition / Low Mass Balance start->decomposition cause_reagent Inactive Reagent? low_yield->cause_reagent cause_temp Sub-optimal Temp? low_yield->cause_temp cause_solvent Wrong Solvent? low_yield->cause_solvent cause_sites Multiple Reactive Sites? poor_selectivity->cause_sites cause_harsh Conditions too harsh? poor_selectivity->cause_harsh cause_oxidant Substrate sensitive to oxidant? decomposition->cause_oxidant cause_over Over-fluorination? decomposition->cause_over sol_reagent Use fresh Selectfluor cause_reagent->sol_reagent sol_temp Screen temperature range (e.g., 25°C to 80°C) cause_temp->sol_temp sol_solvent Switch to dry MeCN or screen other solvents cause_solvent->sol_solvent sol_sites Install N-protecting group Consider directing group strategy cause_sites->sol_sites sol_harsh Lower reaction temperature cause_harsh->sol_harsh sol_oxidant Run at lower temp (0°C) Add mild base (Li₂CO₃) cause_oxidant->sol_oxidant sol_over Use stoichiometric Selectfluor Monitor reaction closely cause_over->sol_over

Caption: A troubleshooting flowchart for 7-azaindole fluorination.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction's progress?

    • A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes) can give a quick qualitative assessment. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for tracking the consumption of starting material and the appearance of product and byproducts. After workup, ¹⁹F NMR spectroscopy is definitive for confirming the successful incorporation of fluorine and can also help identify different regioisomers.[15]

  • Q: I need to fluorinate at a position other than C3. How can this be achieved?

    • A: Directing the fluorination to other positions like C4, C5, or C6 is challenging and typically requires a multi-step approach. One common strategy is to install a directing group at a specific position, perform the fluorination, and then remove the directing group. For example, a directed ortho-metalation approach using a removable directing group on the N1 nitrogen can provide access to C2 or C6 functionalized products.[13] Another method involves starting with a pre-functionalized 7-azaindole, such as a bromo-7-azaindole, and using a halogen-exchange reaction or a lithium-halogen exchange followed by quenching with an electrophilic fluorine source.[2]

  • Q: How do I purify the final fluorinated 7-azaindole?

    • A: Standard column chromatography on silica gel is the most common method.[7] However, fluorinated compounds can sometimes have similar polarity to their non-fluorinated precursors, making separation difficult. In such cases, using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase HPLC may be necessary. Careful selection of the eluent system is critical for achieving good separation.

Part 4: Optimization Data & Experimental Protocol

Table 1: Representative Conditions for Electrophilic Fluorination

The following table summarizes typical starting points and optimization parameters for the fluorination of a generic 7-azaindole derivative. Actual results will vary based on the specific substrate.

ParameterCondition 1 (Starting Point)Condition 2 (Forcing)Condition 3 (Mild)Rationale & Expected Outcome
Substrate 7-Azaindole (1.0 eq)7-Azaindole (1.0 eq)7-Azaindole (1.0 eq)Substrate is the limiting reagent.
Reagent Selectfluor (1.2 eq)Selectfluor (1.5 eq)Selectfluor (1.1 eq)Excess reagent drives conversion; stoichiometric amounts reduce over-fluorination.
Solvent Acetonitrile (0.1 M)Acetonitrile (0.1 M)Dichloromethane (0.1 M)MeCN is standard; DCM can be an alternative for milder conditions.
Temperature Room Temp (25 °C)80 °C (Reflux)0 °C to Room TempHigher temp increases rate but risks decomposition; lower temp enhances selectivity.
Time 12-24 hours1-4 hours24-48 hoursReaction time is inversely related to temperature.
Additive NoneNoneK₂CO₃ (2.0 eq)Base can neutralize acidic byproducts and prevent substrate decomposition.
Expected Yield ModerateHigh (if stable)Moderate to GoodYield is a trade-off between conversion rate and substrate stability.
General Protocol: Electrophilic Fluorination of 7-Azaindole

This protocol provides a robust starting point for the C3-fluorination of unsubstituted 7-azaindole.

Materials:

  • 7-Azaindole

  • Selectfluor®

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M. Stir the mixture at room temperature until the 7-azaindole is fully dissolved.

  • Reagent Addition: In a single portion, add Selectfluor (1.2 eq) to the stirred solution.

  • Reaction Monitoring: Seal the flask (e.g., with a septum) and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Re-dissolve the residue in a larger volume of ethyl acetate (or another suitable organic solvent like DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes any remaining acidic species and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired fluorinated 7-azaindole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

References

Technical Support Center: Purification of Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide provides in-depth troubleshooting and practical protocols for the purification of this versatile compound, drawing upon established principles of organic chemistry and extensive laboratory experience. Our aim is to empower you with the knowledge to diagnose and resolve common purity challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I begin to purify it?

A1: A dark, oily crude product often indicates the presence of polymeric or tar-like substances, which can form during acid-catalyzed cyclization reactions common in the synthesis of 7-azaindole derivatives. It may also contain unreacted starting materials and other byproducts.

  • Initial Approach: Begin by attempting to precipitate the desired product from a suitable solvent system. For many 7-azaindole esters, trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can be effective. This will often solidify the desired product, leaving many of the colored impurities in the solvent.

  • Expert Insight: The formation of these tars is often temperature-dependent. If you are performing a Fischer indole synthesis, carefully controlling the temperature of the cyclization step can minimize their formation.

Q2: After initial workup, I see two spots on my TLC plate that are very close together. What could they be and how do I separate them?

A2: Closely eluting spots on a TLC plate often suggest the presence of structurally similar compounds. In the context of this compound synthesis, this could be due to:

  • Product and its Hydrolyzed Acid: The most common culprit is the presence of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, the hydrolyzed form of your target ester. The carboxylic acid will be more polar and thus have a lower Rf value on normal-phase silica gel.

  • Regioisomers: Depending on the synthetic route, there is a possibility of forming regioisomers. For instance, in a Fischer indole synthesis using an unsymmetrical ketone, different cyclization pathways can lead to isomeric products.

Separation Strategy:

  • Column Chromatography: Flash column chromatography is the most effective method for separating such impurities. A carefully selected solvent system with a shallow gradient will be crucial. See the detailed protocol below.

  • Acid-Base Extraction: To remove the carboxylic acid impurity, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while your desired ester remains in the organic layer. Remember to then wash the organic layer with brine and dry it before concentrating.

Q3: My final product shows a persistent peak in the NMR that I can't identify, and the melting point is broad. What should I consider?

A3: A persistent, unidentifiable peak in the NMR and a broad melting point are strong indicators of a stubborn impurity.

  • Unreacted Starting Materials: It is possible that one of the starting materials, such as a substituted hydrazine or a pyruvate derivative, is carried through the purification. Compare the NMR of your product with those of the starting materials.

  • Solvent Residues: Residual solvents from the reaction or purification can also be present. Check the typical chemical shifts for common laboratory solvents.

  • Recrystallization: If the impurity is present in a smaller amount, recrystallization can be a highly effective final purification step to obtain a sharp melting point and high purity material.

Detailed Purification Protocols

The following are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Flash Column Chromatography

This is the primary method for separating the target compound from a mixture of impurities.

dot

Stability issues of Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a fluorinated heterocyclic compound containing a methyl ester, its stability can be influenced by several factors during experimental procedures. This resource provides the expertise and practical guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this molecule are hydrolysis of the methyl ester and oxidation of the electron-rich pyrrolopyridine ring system.[1][2] The material safety data sheet (MSDS) for this compound specifically advises avoiding moisture and lists acids, acid chlorides, acid anhydrides, and oxidizing agents as incompatible materials.[3]

Q2: How does pH affect the stability of this compound?

A2: The ester functional group is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[4][5] In acidic solutions, the ester can undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and methanol. In basic solutions, saponification (base-catalyzed hydrolysis) can occur, which is typically irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis.[4] Therefore, maintaining a neutral pH is generally recommended to minimize degradation.

Q3: What are the recommended storage conditions for stock solutions?

A3: Stock solutions should be stored in a cool, dry environment, protected from light.[6] For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) in an anhydrous solvent is recommended. It is crucial to use tightly sealed containers to prevent the ingress of moisture, which could lead to hydrolysis.[3]

Q4: Can I dissolve this compound in protic solvents like methanol or ethanol?

A4: While this compound may be soluble in protic solvents, there is a risk of transesterification, especially if the solution is heated or if acidic or basic catalysts are present. For short-term use at room temperature, the reaction is likely to be slow. However, for long-term storage or for reactions requiring elevated temperatures, it is advisable to use aprotic solvents such as DMSO, DMF, or acetonitrile to avoid this potential side reaction.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: I am seeing a new, more polar peak in my HPLC analysis after leaving my sample in an aqueous buffer for a few hours. What could this be?

This is a classic sign of hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid is more polar than the ester, leading to an earlier elution time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak by LC-MS. The mass of the new peak should correspond to the mass of the carboxylic acid (M-14, loss of CH₂).

    • pH Check: Measure the pH of your buffer. If it is acidic or basic, this is likely accelerating the hydrolysis.

    • Stability Study: Perform a time-course experiment, analyzing the sample by HPLC at regular intervals to monitor the rate of formation of the new peak. This will help you define a stable time window for your experiments.

    • Corrective Actions:

      • If possible, adjust the pH of your buffer to be as close to neutral as possible.

      • Prepare fresh solutions immediately before use.

      • If the experiment requires prolonged incubation, consider if a lower temperature could slow the degradation without affecting the experimental outcome.

Issue 2: The biological activity of my compound seems to decrease over time when stored in solution.

A decrease in biological activity is often linked to the degradation of the parent compound. The likely culprits are hydrolysis or oxidation.

  • Troubleshooting Workflow:

Troubleshooting Workflow for Loss of Activity start Start: Loss of Activity Observed check_purity Check Purity by HPLC/LC-MS start->check_purity degradation_observed Degradation Observed? check_purity->degradation_observed hydrolysis_peak More Polar Peak Present? degradation_observed->hydrolysis_peak Yes no_degradation No Degradation Observed - Check experimental setup - Verify assay integrity degradation_observed->no_degradation No hydrolysis_suspected Suspect Hydrolysis - Check pH - Run time-course study hydrolysis_peak->hydrolysis_suspected Yes multiple_peaks Multiple/Less Polar Peaks? hydrolysis_peak->multiple_peaks No end End: Problem Identified hydrolysis_suspected->end oxidation_suspected Suspect Oxidation - Check for peroxides in solvent - Use degassed solvents - Add antioxidant (e.g., BHT) multiple_peaks->oxidation_suspected Yes multiple_peaks->no_degradation No oxidation_suspected->end no_degradation->end Hydrolysis Pathway Compound This compound Acid 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Compound->Acid H+ or OH- H2O Methanol Methanol Oxidation Pathway Compound This compound OxidizedProduct Oxidized Pyrrole Ring Products (e.g., N-oxides, ring-opened products) Compound->OxidizedProduct [O] (e.g., O2, peroxides)

References

Technical Support Center: Overcoming Poor Solubility of 5-Fluoro-7-Azaindole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-fluoro-7-azaindole derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you overcome the solubility challenges often associated with this important class of compounds. As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, ensuring the bioavailability and accurate concentration of these derivatives in your assays is paramount for generating reliable and reproducible data.[1]

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the solubility challenges of 5-fluoro-7-azaindole derivatives.

Q1: Why are 5-fluoro-7-azaindole derivatives often poorly soluble in aqueous assay buffers?

A1: The poor aqueous solubility of this compound class stems from a combination of their physicochemical properties. The 7-azaindole core, while containing nitrogen atoms that can participate in hydrogen bonding, is a fused heterocyclic system that is largely rigid and planar.[2][3] This planarity can promote strong crystal lattice packing, leading to high melting points and low solubility—a characteristic of what are often termed 'brick-dust' molecules.[4]

Furthermore, the addition of a fluorine atom, while often beneficial for metabolic stability and target binding affinity, increases the molecule's lipophilicity (hydrophobicity).[1] Substitutions on the core, which are necessary for achieving potency and selectivity, frequently involve hydrophobic moieties that further decrease water solubility, pushing the compounds into the 'grease-ball' category.[4] This inherent lipophilicity is a primary driver for their tendency to precipitate out of aqueous solutions.

Q2: What is the direct impact of compound precipitation on my assay results?

A2: Compound precipitation is a critical experimental artifact that can severely compromise your data integrity. The key impacts are:

  • Inaccurate Potency Measurement: The most significant issue is that the actual concentration of the compound in solution is much lower than the nominal concentration you prepared.[5] This leads to an underestimation of the compound's potency (e.g., an artificially high IC50 value).

  • Assay Interference: Precipitates can physically interfere with assay components. In optical assays (e.g., fluorescence or absorbance), solid particles can scatter light, leading to false-positive or false-negative signals.

  • Irreproducible Data: The kinetics of precipitation can be highly variable and depend on subtle factors like mixing speed, temperature fluctuations, and the presence of nucleation sites.[6][7] This leads to poor reproducibility between experiments and even between wells on the same plate.

  • Cellular Toxicity Artifacts: In cell-based assays, precipitates can cause physical stress to cells or be taken up through non-specific mechanisms, leading to cytotoxicity that is unrelated to the intended pharmacological target.

Q3: When I receive a new 5-fluoro-7-azaindole derivative, what is the first and most critical step for handling it?

A3: The single most important first step is the correct preparation of a high-concentration stock solution in an appropriate organic solvent.[8] For virtually all drug discovery applications, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful ability to dissolve a wide range of organic molecules.[9]

It is crucial to prepare this stock solution at a concentration that is known to be fully soluble (e.g., 10-30 mM) and to visually confirm its clarity. This concentrated stock serves as the starting point for all subsequent dilutions into your aqueous assay buffers. Aliquoting this stock solution into single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote compound degradation or precipitation.[9][10]

Troubleshooting Guide: From Precipitation to Solution

This guide provides a systematic, question-driven approach to resolving common precipitation issues encountered during experiments.

Issue 1: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer.

This phenomenon, often called "solvent shock" or "precipitation upon dilution," occurs when the compound is rapidly transferred from a favorable organic solvent (DMSO) to an unfavorable aqueous environment where its concentration exceeds its thermodynamic solubility limit.[5][8]

The simplest explanation is that you are trying to test the compound at a concentration above its aqueous solubility. Try lowering the final concentration in your assay.

A large, rapid change in solvent polarity is a primary cause of precipitation.

  • Recommended Solution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock dropwise to the assay buffer while gently vortexing or stirring to ensure rapid mixing and avoid localized high concentrations that can serve as nucleation points for precipitation.[5][6] See Protocol 2 for a detailed methodology.

Several buffer modifications can significantly enhance compound solubility.

  • pH Adjustment: Many 7-azaindole derivatives contain basic nitrogen atoms (pKa of the pyrrolo[2,3-b]pyridine core is around 4.5-5.5).[3] Lowering the pH of the buffer by 1-2 units below the pKa will protonate these sites, increasing the compound's polarity and aqueous solubility.[8][][12] (See Protocol 3) .

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent can reduce the overall polarity of the buffer, making it more favorable for your compound.[][13] (See Table 1) .

  • Inclusion of Solubilizing Excipients: Surfactants or cyclodextrins can be used to create micelles or inclusion complexes that encapsulate the hydrophobic compound, keeping it in solution.[14][15][16] (See Table 1) .

Mandatory Visualization: Troubleshooting Workflow for Immediate Precipitation

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Precipitation Observed Upon Dilution q1 Is final concentration below known solubility limit? start->q1 s1 SOLUTION: Lower final concentration. Test dose-response. q1->s1 No q2 Are you performing a single, large dilution? q1->q2 Yes s2 SOLUTION: Use serial dilution. Add dropwise with vortexing. (See Protocol 2) q2->s2 Yes q3 Is the compound ionizable? (Does it have acidic/basic sites?) q2->q3 No s3 SOLUTION: Adjust buffer pH. (See Protocol 3) q3->s3 Yes s4 SOLUTION: Add co-solvents or solubilizing excipients. (See Table 1) q3->s4 No/Ineffective

Caption: Decision tree for troubleshooting immediate precipitation.

Issue 2: My compound precipitates over time during incubation in a cell-based assay.

This delayed precipitation is often caused by changes in the experimental conditions during incubation.

Moving plates from room temperature to a 37°C incubator can decrease the solubility of some compounds.

  • Recommended Solution: Pre-warm the cell culture media to 37°C before adding the compound stock solution. This ensures the dilution is made under the final experimental temperature conditions.[5]

Cellular metabolism can alter the pH of the culture medium over time, especially in incubators with high CO2 levels.[17] If your compound's solubility is pH-dependent, this shift can cause it to precipitate.

  • Recommended Solution: Ensure your media is adequately buffered. Consider supplementing with a buffer like HEPES, which provides stronger buffering capacity in the physiological pH range independent of CO2 levels.

If you are using serum-supplemented media, your compound may bind to proteins like albumin. While this can sometimes increase apparent solubility, it can also lead to the formation of insoluble complexes over time.

  • Recommended Solution: Conduct a kinetic solubility assessment in your exact assay medium (including serum) over the full time course of your experiment (e.g., 24, 48, 72 hours). This will determine the true maximum soluble concentration under real-world conditions. (See Protocol 5) .

Experimental Protocols & Data
Protocol 1: Standard Preparation of a 10 mM DMSO Stock Solution [9]
  • Calculate Mass: Determine the mass of the compound required to make a 10 mM solution in your desired volume (e.g., for 1 mL of a 400 g/mol compound, you would need 4 mg).

  • Weigh Compound: Accurately weigh the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized vial (e.g., a 1.5 mL microfuge tube or glass vial).

  • Add Solvent: Add the calculated volume of fresh, anhydrous 100% DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C water bath) can also be used, but be cautious of potential compound degradation.[9][17]

  • Inspect: Visually inspect the solution against a bright light to ensure it is completely clear and free of any solid particles.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation and moisture absorption from repeated freeze-thaw cycles.

Protocol 2: Stepwise Dilution to Minimize Precipitation in Aqueous Buffer [10]

This protocol is for diluting a 10 mM DMSO stock to a final concentration of 10 µM in an assay buffer, ensuring the final DMSO concentration is 0.1%.

  • Prepare Intermediate Stock: Create a 1 mM intermediate stock by diluting 10 µL of your 10 mM DMSO stock into 90 µL of 100% DMSO.

  • Prepare Second Intermediate: Create a 100 µM intermediate by diluting 10 µL of the 1 mM stock into 90 µL of your final aqueous assay buffer. Vortex gently.

  • Final Dilution: Add 10 µL of the 100 µM intermediate stock to 990 µL of the final assay buffer. This yields a final concentration of 1 µM with a consistent 0.1% DMSO concentration.

  • Vehicle Control: Always prepare a matching vehicle control by adding the same final concentration of DMSO (0.1% in this case) to the assay buffer without the compound.[18]

Protocol 3: Screening for Optimal pH for Solubilization
  • Prepare Buffers: Prepare a series of your primary assay buffer, adjusting the pH in 0.5 unit increments (e.g., from pH 5.5 to pH 8.0).

  • Add Compound: To a fixed volume of each buffer, add your compound (from a concentrated DMSO stock) to the desired final concentration. Ensure the final DMSO percentage is constant across all samples and is kept low (<0.5%).

  • Equilibrate: Allow the samples to equilibrate at the assay temperature for 1-2 hours.

  • Assess Solubility: Visually inspect each sample for precipitation or turbidity. For a more quantitative measure, centrifuge the samples (e.g., 14,000 rpm for 15 min) and measure the concentration of the compound remaining in the supernatant via HPLC-UV or LC-MS.

  • Select Optimal pH: Choose the lowest pH that maintains solubility without negatively impacting your assay's biological components (e.g., enzyme activity or cell viability).

Protocol 4: Kinetic Solubility Assessment in Assay Media
  • Prepare Samples: In your complete, final assay medium (including serum, additives, etc.), prepare your compound at several concentrations around your target testing concentration.

  • Incubate: Place the samples in the same incubator and under the same conditions as your actual experiment.

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot from each concentration.

  • Separate Solid/Liquid: Centrifuge the aliquots at high speed to pellet any precipitate.

  • Quantify: Analyze the supernatant to determine the concentration of the dissolved compound.

  • Determine Stability: Plot concentration versus time to identify the highest concentration that remains in solution for the entire duration of your experiment. This is your maximum working concentration for that time period.

Table 1: Common Solubilizing Agents for In Vitro Assays
Agent TypeExampleTypical Final ConcentrationMechanism of Action & Comments
Co-Solvent Ethanol, Propylene Glycol, PEG4001-5% (v/v)Reduces the polarity of the aqueous buffer, increasing the solubility of hydrophobic compounds.[][13] Must test for effects on the biological assay.
Non-ionic Surfactant Tween® 20/80, Pluronic® F-680.01-0.1% (w/v)Forms micelles that encapsulate the compound above the critical micelle concentration (CMC). Can interfere with some assays.[8][15]
Cyclodextrin HP-β-CD, SBE-β-CD1-10 mMForms a host-guest inclusion complex, with the hydrophobic compound inside its cavity and a hydrophilic exterior.[16][19][20] Generally well-tolerated in assays.

Mandatory Visualization: Mechanisms of Solubilization

G cluster_0 Solubilization Strategies cluster_1 pH Adjustment cluster_2 Co-Solvents cluster_3 Cyclodextrins compound Poorly Soluble 5-Fluoro-7-Azaindole Derivative (Hydrophobic) ph_node Compound is protonated (BH+) at lower pH, increasing polarity and water solubility. compound->ph_node Ionizable Sites cosolvent_node Buffer polarity is reduced by co-solvents (e.g., PEG400), making it more favorable for the hydrophobic compound. compound->cosolvent_node Hydrophobic Nature cyclo_node Compound is encapsulated within the hydrophobic core of the cyclodextrin molecule. compound->cyclo_node Hydrophobic Core

Caption: Conceptual diagram of different solubilization mechanisms.

References

Preventing decomposition of Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. We understand that handling this compound, particularly during reaction workup, can be challenging due to its potential for decomposition. This document provides in-depth, experience-driven answers to common problems, troubleshooting guides, and a validated protocol to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of your compound. Understanding these concepts is the first step toward preventing decomposition.

Q1: Why is this compound so prone to decomposition during aqueous workup?

A: The instability of this molecule arises from two primary structural features: the methyl ester functional group and the electron-deficient 7-azaindole (pyrrolo[2,3-b]pyridine) ring system.

  • Ester Hydrolysis: Like all esters, the methyl ester is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form the corresponding carboxylic acid and methanol.[1][2] This reaction is catalyzed by both acid and base.[1][2]

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (pH > 7), hydroxide ions (OH⁻) act as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This process is rapid and generally irreversible, as the resulting carboxylate is deprotonated, preventing the reverse reaction.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[1] This reaction is reversible.[1]

  • Electron-Deficient Ring System: The 7-azaindole core contains a pyridine ring fused to a pyrrole ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the entire bicyclic system. This electronic effect can make the ester group more susceptible to nucleophilic attack compared to esters on more electron-rich aromatic systems. Furthermore, harsh pH conditions can lead to undesired side reactions on the heterocyclic core itself.[3]

Q2: What is the primary decomposition product I should be looking for?

A: The most common decomposition product is the corresponding carboxylic acid: 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid .

You can readily detect this impurity using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the parent methyl ester. It will appear as a new spot with a much lower Rf value (closer to the baseline) on your TLC plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak with a mass corresponding to the loss of a methyl group (-14 Da) from your starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic singlet for the methyl ester protons (O-CH₃), typically around 3.9 ppm, will disappear and be replaced by a broad singlet for the carboxylic acid proton (-COOH) far downfield (>10 ppm).

Q3: What is the ideal pH range to maintain during an aqueous workup?

A: Based on the principles of ester hydrolysis, the safest pH range for workup is between pH 6.0 and 7.5 . This slightly acidic to neutral range minimizes the rate of both acid-catalyzed and base-catalyzed hydrolysis. It is critical to avoid strongly acidic (pH < 4) and, most importantly, strongly basic (pH > 8) conditions.

Q4: Can I use common lab reagents like 1M HCl or 1M NaOH to adjust the pH?

A: It is strongly discouraged. While technically possible with extreme care, the use of strong acids and bases creates significant risks. Adding concentrated solutions of NaOH or HCl can cause localized pH "hot spots" where the pH can swing dramatically to >12 or <2, respectively, before the solution is fully mixed. These transient high/low pH zones are often sufficient to cause significant hydrolysis of your sensitive ester.

Instead, always use milder, buffered, or saturated aqueous solutions for pH adjustment:

  • For neutralizing excess acid: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃). Add it slowly and monitor the pH with test strips or a calibrated pH meter.

  • For neutralizing excess base: Use a dilute (e.g., 0.1 M) solution of hydrochloric acid or a saturated solution of ammonium chloride (NH₄Cl).

Troubleshooting Guide

Problem Observed Probable Cause Recommended Solution & Explanation
Low product yield after extraction and solvent evaporation. Ester Hydrolysis: The product has been converted to the more water-soluble carboxylic acid salt and was lost to the aqueous layer during extraction.1. Re-acidify & Re-extract: Carefully adjust the pH of the combined aqueous layers to ~6.0 with dilute acid (e.g., 0.1M HCl). Extract again with your organic solvent (e.g., Ethyl Acetate, DCM). This will protonate the carboxylate, making it less water-soluble and allowing it to be extracted. 2. Future Prevention: In subsequent runs, strictly maintain a neutral pH during the initial workup as outlined in the protocol below.
A new, very polar spot (low Rf) appears on TLC after workup. Decomposition to Carboxylic Acid: This new spot is almost certainly the 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid byproduct.1. Purification: The polarity difference is usually large enough to allow for effective separation by flash column chromatography. 2. Future Prevention: The workup conditions were either too acidic or too basic. Review your procedure and ensure only mild reagents are used for pH adjustment and that the temperature is kept low.
The final product is an oil or fails to crystallize. Presence of Impurities: The carboxylic acid byproduct can act as an impurity that disrupts the crystal lattice of your desired ester, preventing it from solidifying.1. Purify the Material: Use flash column chromatography to separate the pure ester from the acid byproduct. 2. Trituration: Try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes/ethyl acetate. The desired ester may be insoluble and precipitate as a solid, while impurities remain in the solvent.

Visualizing the Problem: The Hydrolysis Pathway

The primary challenge is preventing the saponification of the methyl ester. This diagram illustrates the base-catalyzed decomposition pathway that must be avoided.

G Start This compound (Product) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Irreversible Step) Reagent Hydroxide Ion (OH⁻) (From Strong Base, e.g., NaOH) Reagent->Intermediate Product 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Anionic Decomposition Product) Intermediate->Product Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Recommended "Gentle Workup" Protocol

This protocol is designed to minimize contact time with aqueous phases and maintain strict pH control, thereby preserving the integrity of your compound.

Prerequisites:

  • Ensure you have the following solutions prepared: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine (saturated aqueous NaCl), and pH test strips (range 5-9).

  • Perform all steps in a separatory funnel.

Step-by-Step Methodology:

  • Initial Quench (If applicable): If your reaction mixture is strongly acidic or basic (e.g., contains unreacted reagents), cool it to 0-5 °C in an ice bath. Slowly and carefully add your quenching agent (e.g., water for a lithium aluminum hydride reaction, or NaHCO₃ for an acidic reaction) while monitoring for gas evolution or temperature changes.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent for extraction, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Add an equal volume of deionized water.

  • pH Adjustment to Neutral:

    • Shake the separatory funnel gently. Allow the layers to separate and check the pH of the aqueous layer using a pH strip.

    • If the pH is acidic (< 6), add saturated NaHCO₃ solution dropwise. Shake, separate, and re-check the pH. Repeat until the pH is stable between 7.0 and 7.5.

    • If the pH is basic (> 8), add saturated NH₄Cl solution dropwise. Shake, separate, and re-check the pH. Repeat until the pH is stable between 7.0 and 7.5.

  • Extraction: Once the pH is neutral, shake the funnel vigorously to extract the product into the organic layer. Allow the layers to separate cleanly. Drain the aqueous layer.

  • Washing:

    • Wash the organic layer with an equal volume of deionized water to remove any residual water-soluble reagents.

    • Wash the organic layer with an equal volume of brine. This step helps to remove bulk water from the organic phase and initiates the drying process.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the combined filtrate in vacuo using a rotary evaporator at a moderate temperature (<40 °C) to obtain your crude product.

  • Analysis: Immediately run a TLC or LC-MS of the crude material to assess its purity and confirm the absence of the carboxylic acid byproduct before proceeding with purification.

Workflow Visualization

G Start Crude Reaction Mixture Quench 1. Quench Reaction (0-5 °C) Start->Quench Dilute 2. Dilute with Organic Solvent & Water Quench->Dilute pH_Adjust 3. Adjust to pH 7.0-7.5 (Use Sat. NaHCO₃) Dilute->pH_Adjust Extract 4. Separate Layers & Extract pH_Adjust->Extract pH OK Wash 5. Wash with Water & Brine Extract->Wash Dry 6. Dry with Na₂SO₄ or MgSO₄ Wash->Dry Concentrate 7. Filter & Concentrate in vacuo Dry->Concentrate End Pure Product Concentrate->End

Caption: Recommended gentle workup workflow for product isolation.

References

Technical Support Center: N-Alkylation of Pyrrolo[2,3-b]pyridine Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrrolo[2,3-b]pyridine, a core scaffold in numerous pharmacologically active compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of these important heterocyclic systems. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and supported by peer-reviewed literature.

Introduction: The Challenge of Regioselectivity

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, possesses two nitrogen atoms that can potentially undergo alkylation: the N1-nitrogen of the pyrrole ring and the N7-nitrogen of the pyridine ring. This inherent duality presents a significant challenge in achieving regioselective N-alkylation, which is often crucial for the desired biological activity of the final compound. The electron density and steric accessibility of these two nitrogen atoms can be subtly influenced by various factors, leading to mixtures of N1 and N7 alkylated products, and in some cases, C3-alkylation. This guide will help you understand and control these factors to achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the N-alkylation of pyrrolo[2,3-b]pyridine.

Issue 1: Poor or No Conversion to the N-Alkylated Product

Question: I am attempting to N-alkylate my pyrrolo[2,3-b]pyridine derivative with an alkyl halide, but I am observing very low conversion, or the starting material remains unreacted. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity in N-alkylation of pyrrolo[2,3-b]pyridines can stem from several factors related to the nucleophilicity of the heterocycle, the strength of the base, and the reaction conditions.

  • Insufficient Deprotonation: The N-H bond of the pyrrole ring needs to be deprotonated to form the more nucleophilic azaindole anion. If the base you are using is not strong enough to achieve this, the reaction will not proceed efficiently.

    • Solution: Consider using stronger bases. While common bases like potassium carbonate (K₂CO₃) can be effective in some cases, stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS) are often required to ensure complete deprotonation. The choice of base can also influence regioselectivity (see Issue 2).

  • Poor Solubility: The pyrrolo[2,3-b]pyridine starting material or the inorganic base may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture with slow reaction rates.

    • Solution: Employ a solvent system that can dissolve both the substrate and the base to a reasonable extent. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are commonly used. For reactions with poor solubility, the use of phase-transfer catalysis can be highly effective.[1][2][3] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated azaindole from the solid or aqueous phase to the organic phase where the alkylating agent resides.

  • Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for product formation and the appearance of any degradation products.

  • Nature of the Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides) will require more forcing conditions than more reactive ones (e.g., alkyl iodides or triflates).

    • Solution: If possible, switch to a more reactive alkylating agent. For example, converting an alkyl chloride or bromide to the corresponding iodide in situ using sodium iodide (Finkelstein reaction) can significantly enhance the reaction rate.

Issue 2: Formation of a Mixture of N1 and N7 Alkylated Isomers

Question: My N-alkylation reaction is producing a mixture of N1 and N7 isomers, and I need to selectively synthesize one over the other. How can I control the regioselectivity?

Answer:

Controlling the N1 versus N7 regioselectivity is the most common and critical challenge in the alkylation of pyrrolo[2,3-b]pyridines. The outcome is a delicate balance of electronic and steric effects, which can be manipulated through the careful selection of reaction parameters.

  • Choice of Base and Counter-ion: The nature of the base and its corresponding counter-ion plays a pivotal role in directing the alkylation.

    • For N1-selectivity: Generally, stronger bases that favor the formation of the N1-anion are used. Bases like NaH or KH in polar aprotic solvents like DMF often favor N1 alkylation. The smaller sodium cation is believed to coordinate more strongly with the N7-nitrogen, leaving the N1-position more accessible for alkylation.

    • For N7-selectivity: A general and mild procedure for selective N7 alkylation has been reported using alkyl halides in butanone without the need for additives like acids or bases.[4] In other cases, conditions that favor thermodynamic control might lead to the more stable N7-isomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the site of alkylation.

    • Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a "freer" anion and potentially different selectivity compared to less polar solvents like THF or dioxane.

  • Protecting Groups: A reliable strategy to achieve absolute regioselectivity is to use a protecting group on one of the nitrogen atoms.

    • Solution: You can selectively protect the N1-position, for example, with a benzenesulfonyl (Bs) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5] After protection, the alkylation will be directed to the N7-position. Subsequent deprotection will yield the desired N7-alkylated product. Conversely, though less common, protecting the N7-nitrogen would direct alkylation to the N1-position.

  • Reaction Conditions for Specific Alkylating Agents:

    • Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) with an alcohol as the alkylating agent often provides good selectivity for the N1-position.

    • Phase-Transfer Catalysis (PTC): Asymmetric phase-transfer catalysis has been explored for the enantioselective N-alkylation of indoles and related heterocycles, and this methodology can also influence regioselectivity.[1][2][3]

The following table summarizes general trends for controlling regioselectivity:

ConditionFavors N1-AlkylationFavors N7-AlkylationRationale
Base Stronger bases (e.g., NaH, KH)Milder conditions, sometimes no base[4]Stronger bases generate the N1-anion which is often kinetically favored. Milder conditions may favor the thermodynamically more stable product.
Solvent Polar aprotic (e.g., DMF, DMSO)Non-polar or specific solvents like butanone[4]Solvent polarity affects the dissociation of the ion pair and the solvation of the reacting species.
Strategy Mitsunobu ReactionUse of N1-protecting groups[5]The Mitsunobu reaction often shows a preference for the more nucleophilic N1-position. Protecting groups offer a definitive route to a single isomer.
Issue 3: C3-Alkylation as a Side Reaction

Question: Along with my desired N-alkylated product, I am also observing a significant amount of C3-alkylation. How can I suppress this side reaction?

Answer:

The C3 position of the pyrrolo[2,3-b]pyridine ring is also nucleophilic and can compete with the nitrogen atoms for the alkylating agent, especially under certain conditions.

  • Reaction Conditions: C3-alkylation is more likely to occur under neutral or acidic conditions where the nitrogen atoms are protonated and less nucleophilic. It can also be a problem with highly reactive electrophiles.

    • Solution: Ensure that the reaction is performed under basic conditions to deprotonate the N-H and increase the nucleophilicity of the nitrogen atom. Using a sufficiently strong base to fully deprotonate the pyrrole nitrogen is crucial.[6]

  • Steric Hindrance: The C3-position is sterically more accessible than the N1-position in some substituted pyrrolo[2,3-b]pyridines.

    • Solution: If your substrate has bulky substituents at the C2 or N1 positions, this can sterically shield these positions and favor C3-alkylation. If C3-alkylation is a persistent issue, you might consider a synthetic strategy that involves introducing the C3-substituent at a later stage or using a temporary protecting group at the C3-position.

  • Catalyst Control: In some catalytic systems, the regioselectivity can be controlled. For instance, in iridium-catalyzed N-allylation of 7-azaindole, a high N to C3 ratio was achieved.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for the N-alkylation of a novel pyrrolo[2,3-b]pyridine?

A1: A good starting point for a standard N-alkylation with an alkyl halide would be to use sodium hydride (NaH, 1.1-1.2 equivalents) as the base in anhydrous dimethylformamide (DMF) at 0 °C, followed by the addition of the alkylating agent and allowing the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If this fails, you can explore other strong bases like potassium tert-butoxide or consider phase-transfer catalysis conditions.

Q2: How can I distinguish between the N1 and N7 alkylated isomers?

A2: Distinguishing between the N1 and N7 isomers can be accomplished using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the pyrrolo[2,3-b]pyridine core will be different for the two isomers. The proton at the C2 position is often a good diagnostic signal.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also differ.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be very powerful. For an N1-alkylated product, you would expect to see an NOE correlation between the protons of the alkyl group and the proton at the C2 position. For an N7-alkylated product, an NOE correlation might be observed between the alkyl group protons and the proton at the C6 position.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide an unambiguous structural determination.

Q3: Are there alternative, milder methods for N-alkylation besides using strong bases and alkyl halides?

A3: Yes, several alternative methods offer milder conditions and can sometimes provide better selectivity:

  • Mitsunobu Reaction: As mentioned earlier, this reaction uses an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). It proceeds under neutral conditions and often favors N1-alkylation.

  • Buchwald-Hartwig Amination: While typically used for N-arylation, modifications of this palladium-catalyzed cross-coupling reaction can be applied for N-alkylation with certain alkyl halides.

  • Enzyme-Catalyzed Alkylation: Biocatalytic methods using enzymes like prenyltransferases have been shown to catalyze the N-alkylation of azaindoles, sometimes with unique regioselectivity that is not achievable with traditional synthetic methods.[8]

  • Green Chemistry Approaches: Recently, the use of propylene carbonate as both a reagent and a solvent has been developed for a more environmentally friendly N-alkylation of N-heterocycles, avoiding the use of genotoxic alkyl halides.[9][10]

Experimental Protocols

General Protocol for N1-Alkylation using NaH
  • To a solution of the pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Logical Relationship: Factors Influencing N-Alkylation Regioselectivity

G cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes Base Base (e.g., NaH, K2CO3) N1_Alkylation N1-Alkylation Base->N1_Alkylation Strong Base N7_Alkylation N7-Alkylation Base->N7_Alkylation Mild/No Base C3_Alkylation C3-Alkylation (Side Reaction) Base->C3_Alkylation Weak/No Base Mixture Mixture of Isomers Base->Mixture Solvent Solvent (e.g., DMF, THF) Solvent->N1_Alkylation Polar Aprotic Solvent->N7_Alkylation Less Polar Solvent->Mixture AlkylatingAgent Alkylating Agent (e.g., R-I, R-OTf) AlkylatingAgent->Mixture AlkylatingAgent->Mixture ProtectingGroup Protecting Group (e.g., SEM, Bs) ProtectingGroup->N1_Alkylation N7-Protected ProtectingGroup->N7_Alkylation N1-Protected

Caption: Key factors influencing regioselectivity in N-alkylation.

Troubleshooting Workflow for Poor N-Alkylation Yield

G start Start: Low/No N-Alkylation Yield check_base check_base start->check_base stronger_base Action: Use a stronger base (NaH, t-BuOK, LiHMDS) check_base->stronger_base No check_solubility Is the substrate/base soluble? check_base->check_solubility Yes stronger_base->check_solubility change_solvent Action: Change to a more polar aprotic solvent (DMF, DMSO) or use Phase-Transfer Catalysis check_solubility->change_solvent No check_temp Is the reaction temperature too low? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Action: Gradually increase temperature and monitor check_temp->increase_temp Yes check_alkylating_agent Is the alkylating agent reactive enough? check_temp->check_alkylating_agent No increase_temp->check_alkylating_agent change_agent Action: Use a more reactive agent (R-I, R-OTf) or add NaI (Finkelstein) check_alkylating_agent->change_agent No end Improved Yield check_alkylating_agent->end Yes change_agent->end

Caption: A step-by-step troubleshooting guide for low yield.

References

Optimizing catalyst loading for the synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical parameter of catalyst loading. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, making its efficient synthesis paramount.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction with scientific rigor.

Section 1: Foundational Knowledge: Selecting the Appropriate Catalytic Pathway

The optimization of catalyst loading is fundamentally tied to the chosen synthetic route. For the 7-azaindole scaffold, two dominant catalytic strategies are typically employed. Understanding the nature of the catalysis in each is the first step toward optimization.

  • Route A: Fischer Indole Synthesis: This classical acid-catalyzed method involves the cyclization of a phenylhydrazine derivative with a ketone or aldehyde. The "catalyst" is a Brønsted or Lewis acid (e.g., H₂SO₄, PPA, ZnCl₂), and its loading and strength are critical for promoting the key[3][3]-sigmatropic rearrangement while avoiding degradation.[4][5] Failures in this reaction are often due to competing side reactions, such as heterolytic N-N bond cleavage, which is highly influenced by the acid catalyst and substrate electronics.[6]

  • Route B: Palladium-Catalyzed Cross-Coupling and Annulation: Modern syntheses often rely on powerful palladium-catalyzed reactions. This could involve a Sonogashira coupling followed by cyclization or a direct C-H activation/functionalization approach.[7][8] Here, the catalyst is a palladium complex, typically composed of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. Catalyst loading, expressed in mol%, is a delicate balance between achieving a high reaction rate and preventing unwanted side reactions or catalyst decomposition.[9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst loading for this specific synthesis.

Q1: What exactly is "catalyst loading" and why is it so critical? A1: Catalyst loading refers to the amount of catalyst used relative to the limiting reactant, typically expressed in mole percent (mol %).[10] It is a critical parameter because it directly influences reaction rate, efficiency, cost, and purity. Too little catalyst may result in a sluggish or incomplete reaction, while too much can be wasteful, lead to side product formation, and complicate purification by increasing residual metal content in the final product.[10][11]

Q2: What are the typical catalyst loading ranges for this synthesis? A2:

  • Acid-Catalyzed Fischer Indolization: This often requires super-stoichiometric amounts of acid, which acts as both catalyst and solvent (e.g., polyphosphoric acid). When using stronger acids like H₂SO₄ or Lewis acids like ZnCl₂, loadings can range from 20 mol% to several equivalents depending on the substrate's reactivity.[5]

  • Palladium-Catalyzed Cross-Couplings: For academic and discovery settings, Pd loading typically ranges from 1-5 mol%.[11] In process development, significant effort is invested to reduce this to well below 1 mol% (often in the ppm range) to improve cost-effectiveness and minimize metal contamination.[9]

Q3: How does catalyst loading directly impact reaction yield and purity? A3: Increasing catalyst loading generally increases the reaction rate and can drive a reaction to completion, thus improving yield up to an optimal point.[12][13] However, exceeding this optimum can be detrimental. For palladium-catalyzed reactions, higher catalyst concentrations can promote side reactions like the dimerization of starting materials. It can also lead to the formation of palladium black (aggregated, inactive Pd(0)), which reduces the concentration of the active catalytic species.[14]

Q4: When should I consider using a higher vs. a lower catalyst loading? A4:

  • Use Higher Loading (e.g., 2-5 mol% Pd):

    • During initial reaction screening to quickly determine feasibility.

    • When using challenging or sterically hindered substrates.

    • If the reaction is known to suffer from catalyst deactivation.

  • Use Lower Loading (e.g., <1 mol% Pd):

    • For reactions with highly active substrates.

    • During late-stage development and scale-up for economic and environmental reasons (Green Chemistry).[15]

    • When trying to minimize side reactions that are higher order in catalyst concentration.

Q5: What are the primary signs of catalyst deactivation? A5: The most common sign is a reaction that starts but then stalls before reaching completion, even with extended reaction times. For palladium-catalyzed reactions, a visible sign is often the formation of a black precipitate (palladium black), indicating catalyst aggregation.[14][16] Deactivation can be caused by impurities in the reagents, thermal instability, or unwanted interactions with substrates or products.[17][18]

Section 3: Troubleshooting Guide: A Problem-Solving Approach

This guide addresses specific experimental issues in a direct question-and-answer format.

Problem 1: The reaction shows low or no conversion to the desired product.

Q: My reaction has failed to produce a significant yield of this compound. What is the first catalytic parameter I should investigate?

A: Before adjusting any other parameter, first verify the integrity of your catalyst and the reaction setup. For palladium-catalyzed reactions, the generation of the active Pd(0) species is paramount.[19] If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, its reduction to Pd(0) in situ might be inefficient.[20]

  • Troubleshooting Workflow for Low Yield:

    LowYieldTroubleshooting Start Low/No Yield Check_Catalyst Is the catalyst active and properly activated? Start->Check_Catalyst Check_Loading Is catalyst loading sufficient? Check_Catalyst->Check_Loading Yes Use_Precatalyst Action: Switch to a reliable Pd(0) or modern precatalyst (e.g., Buchwald G3/G4).[3] Check_Catalyst->Use_Precatalyst No Check_Reagents Are reagents/solvents pure and anhydrous? Check_Loading->Check_Reagents Yes Screen_Loading Action: Perform a catalyst loading screen (0.5% to 5%). Check_Loading->Screen_Loading No Purify_Reagents Action: Purify reagents, dry solvents, and ensure inert atmosphere. Check_Reagents->Purify_Reagents No Success Problem Solved Check_Reagents->Success Yes Use_Precatalyst->Success Screen_Loading->Success Purify_Reagents->Success

    Caption: Decision tree for troubleshooting low reaction yield.

  • Solution 1.1: Ensure Efficient Catalyst Activation. Instead of relying on inefficient in situ reduction, consider using a more reliable, pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or an advanced precatalyst system (e.g., Buchwald G3/G4 palladacycles).[3] These are designed for clean and efficient generation of the active L-Pd(0) species, which is crucial for the catalytic cycle to begin.[19]

  • Solution 1.2: Systematically Increase Catalyst Loading. If you suspect the loading is simply too low, do not arbitrarily double the amount. Perform a systematic screen. See Protocol 4.2 for a detailed methodology. A well-designed screen can quickly identify the optimal loading range.[13]

Problem 2: The reaction is messy, with significant byproduct formation.

Q: My reaction works, but I am getting a low yield of my target compound and many side products on my TLC/LCMS. Could the catalyst loading be the cause?

A: Absolutely. Excessive catalyst loading is a common cause of byproduct formation. While a certain amount of catalyst is necessary, a high concentration of active metal species can accelerate undesired reaction pathways.

  • Possible Cause & Solution:

    • High Catalyst Loading: An overly high concentration of the catalyst can lead to undesired side reactions.

    • Solution: Systematically decrease the catalyst loading in increments (e.g., from 2.0 mol% down to 1.0%, 0.5%, and 0.1%). Observe the ratio of product to byproduct at each concentration using an analytical technique like HPLC or ¹H NMR.[21] Often, there is a "sweet spot" that maximizes product formation while minimizing side reactions.

Problem 3: The reaction starts but stalls after a few hours.

Q: My reaction monitoring shows initial product formation, but the reaction stops at ~40-50% conversion and does not proceed further. What's happening to my catalyst?

A: This is a classic symptom of catalyst deactivation or turnover limitation. The initial catalytic cycles proceed as expected, but the catalyst is gradually converted into an inactive form.

  • Possible Cause & Solution:

    • Catalyst Deactivation: The active catalyst may be degrading over time. For palladium, this can involve aggregation to form inactive palladium black or reaction with impurities.[14] In some C-N coupling systems, the ligand itself can be a source of deactivation through unwanted side reactions with the metal center.[17]

    • Solution:

      • Improve Ligand Choice: Use a more robust ligand that better stabilizes the active palladium species and prevents aggregation. Buchwald-type biarylphosphine ligands are often excellent for this purpose.[3]

      • Portion-wise Addition: Instead of adding all the catalyst at the beginning, try adding half at the start (t=0) and the other half after a few hours when the reaction rate begins to slow. This can replenish the active catalyst concentration and drive the reaction to completion.

Section 4: Key Experimental Protocols & Data

Protocol 4.1: General Setup for a Palladium-Catalyzed Reaction
  • Vessel Preparation: Oven-dry or flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solids): In the flask, add the starting materials (e.g., the appropriate halo-azaindole precursor), the palladium precatalyst, the ligand, and the base under a positive pressure of inert gas.

  • Vessel Sealing & Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a fully inert atmosphere.[19]

  • Solvent/Liquid Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath or heating block and stir at the desired temperature for the specified time.

Protocol 4.2: A Step-by-Step Guide to a Catalyst Loading Optimization Screen

This protocol assumes a palladium-catalyzed reaction as the model.

  • Setup: Prepare five identical reaction vials as described in Protocol 4.1 .

  • Reagent Stoichiometry: To each vial, add an identical amount of the limiting reagent (e.g., 0.2 mmol), excess of the other reagent(s), base, and solvent.

  • Variable Catalyst Loading: Add a different amount of the palladium catalyst to each vial. Prepare stock solutions of the catalyst if necessary for accurate dispensing of small quantities.

    • Vial 1: 0 mol% (Control - ensures the reaction is catalyst-dependent)

    • Vial 2: 0.5 mol%

    • Vial 3: 1.0 mol% (Typical starting point)

    • Vial 4: 2.0 mol%

    • Vial 5: 5.0 mol%

  • Execution: Run all reactions simultaneously under identical conditions (temperature, time, stirring rate) to ensure comparability.

  • Analysis: After the designated time, quench all reactions and analyze the crude reaction mixture of each by a quantitative method (e.g., qNMR or HPLC with a standard) to determine the yield.

Table 4.1: Example Data from a Catalyst Loading Screen
VialCatalyst Loading (mol%)Reaction Yield (%)Key Observation
10<1%Reaction is catalytic.
20.565%Good conversion, minimal byproducts.
31.092%Excellent yield, clean reaction.
42.093%No significant yield improvement, some new impurity spots on TLC.
55.085%Lower yield, significant byproduct formation observed.
Protocol 4.3: Reaction Monitoring

Effective troubleshooting requires good analytical practices. Do not rely solely on an endpoint analysis.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess reaction progress. Spot the reaction mixture alongside your starting materials at regular intervals (e.g., every 30-60 minutes).

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides more detailed, quantitative information. An automated sampling system can provide real-time reaction progress data, allowing for precise kinetic analysis and identification of intermediates or byproducts.[22][23]

Section 5: Visualization of Key Workflows

Caption: A typical experimental workflow for catalyst loading optimization.

References

Technical Support Center: Improving the Robustness of Analytical Methods for 5-Fluoropyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-fluoropyrrolopyridines. It is designed to be a practical resource for troubleshooting common issues and enhancing the robustness of your analytical methods. The information herein is grounded in established scientific principles and field-proven insights to ensure the integrity and reliability of your analytical data.

Introduction: The Analytical Challenge of 5-Fluoropyrrolopyridines

5-Fluoropyrrolopyridines represent a critical class of heterocyclic compounds in modern drug discovery, exhibiting a wide range of biological activities. The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the unique physicochemical properties of these compounds—including their basicity due to the pyridine ring and the potential for specific interactions involving the fluorine atom—can present considerable challenges during analytical method development and validation.

A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable, reproducible results.[1][2] For 5-fluoropyrrolopyridines, achieving this robustness is paramount for accurate quantification in complex matrices, impurity profiling, and stability testing, all of which are critical for regulatory compliance and ensuring patient safety.[3][4]

This support center will address common issues encountered during the analysis of 5-fluoropyrrolopyridines by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing a structured approach to troubleshooting and method optimization.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. However, the basic nature of the pyridine moiety in 5-fluoropyrrolopyridines can lead to undesirable interactions with the stationary phase, resulting in poor peak shapes and unreliable quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I observing significant peak tailing for my 5-fluoropyrrolopyridine analyte?

Answer: Peak tailing is a common issue when analyzing basic compounds like 5-fluoropyrrolopyridines on traditional silica-based reversed-phase columns.[5][6] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[7][8]

  • Causality: At mobile phase pH values above 3, residual silanol groups on the silica packing can be deprotonated (Si-O⁻), creating negatively charged sites. The positively charged (protonated) basic 5-fluoropyrrolopyridine can then interact with these sites via ion exchange, leading to a secondary retention mechanism that causes the peak to tail.[5][6][7]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for peak tailing.

  • Step-by-Step Solutions:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.0 will protonate the silanol groups, minimizing their interaction with the basic analyte.[7][9] A phosphate buffer is often a good choice, but be mindful of its potential to precipitate with high concentrations of acetonitrile.[7]

    • Use a Competing Base: Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with the analyte.[7] However, be aware that this can shorten column lifetime.[7]

    • Select an Appropriate Column:

      • High-Purity, End-Capped Columns: Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity and are often the best first choice.

      • Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which can help to shield the analyte from residual silanols.

    • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[8][9] Try diluting your sample to see if the peak shape improves.

Question 2: My 5-fluoropyrrolopyridine is showing poor retention on a C18 column. What can I do?

Answer: Poor retention is typically due to the high polarity of some 5-fluoropyrrolopyridine derivatives, making them less compatible with non-polar C18 stationary phases.

  • Causality: Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. If your compound is highly polar, it will have a stronger affinity for the polar mobile phase and elute quickly, often with the solvent front.

  • Solutions:

    StrategyDescriptionConsiderations
    Decrease Mobile Phase Polarity Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.This may not be sufficient for very polar compounds and could lead to other issues like poor peak shape.
    Use a More Retentive Stationary Phase Consider a phenyl-hexyl or a cyano (CN) column, which offer different selectivity and can provide more retention for polar compounds.Method re-validation will be necessary.
    Employ HILIC Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.HILIC requires careful equilibration and can be more sensitive to mobile phase composition.

Question 3: I'm seeing extraneous peaks in my chromatogram. How can I determine if they are impurities or degradation products?

Answer: Distinguishing between impurities from the synthesis and degradation products formed during analysis or storage is crucial for accurate reporting.

  • Causality: Extraneous peaks can arise from various sources, including the starting materials, by-products of the synthesis, or the degradation of the active pharmaceutical ingredient (API) due to factors like pH, temperature, light, or oxidative stress.[10]

  • Experimental Protocol for Forced Degradation Studies:

    • Prepare Stock Solutions: Prepare solutions of your 5-fluoropyrrolopyridine in a suitable solvent.

    • Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the ICH Q1A(R2) guideline:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.[10]

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.[10]

      • Thermal: Store the solid drug substance at 80°C for 48 hours.

      • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples by HPLC-UV and HPLC-MS alongside an unstressed control sample.

    • Peak Tracking: Compare the chromatograms to identify any new peaks that have formed under specific stress conditions. These are likely degradation products. Peaks present in the unstressed sample are likely impurities from the synthesis.

Section 2: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is a powerful tool for the identification and quantification of 5-fluoropyrrolopyridines. However, the inherent properties of these molecules can lead to challenges in the ion source and mass analyzer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing significant in-source fragmentation of my 5-fluoropyrrolopyridine. How can I minimize this?

Answer: In-source fragmentation (ISF) is a phenomenon where the analyte fragments in the ion source before entering the mass analyzer.[11] This can complicate data interpretation and reduce the intensity of the precursor ion, leading to lower sensitivity.[12]

  • Causality: The energy applied in the ion source (e.g., declustering potential or fragmentor voltage) can be sufficient to cause fragmentation of labile molecules.[11] For 5-fluoropyrrolopyridines, common fragmentation pathways may involve the loss of HCN from the pyridine ring or cleavage of substituents.[13] The fluorine atom can also participate in fragmentation pathways, such as the loss of HF.[12]

  • Troubleshooting Diagram:

    G cluster_0 In-Source Fragmentation Troubleshooting A High In-Source Fragmentation B Reduce Declustering Potential / Fragmentor Voltage A->B C Optimize Source Temperature A->C D Adjust Mobile Phase Composition B->D C->D E Reduced Fragmentation & Improved Precursor Intensity D->E

    Caption: Key parameters to adjust for minimizing in-source fragmentation.

  • Step-by-Step Solutions:

    • Optimize Ion Source Parameters:

      • Declustering Potential (DP) / Fragmentor Voltage: This is often the most critical parameter. Systematically reduce the DP or fragmentor voltage to find the lowest setting that still provides good ion transmission.

      • Source Temperature: High temperatures can promote thermal degradation.[11] Optimize the source temperature to ensure efficient desolvation without causing fragmentation.

    • Mobile Phase Composition: The mobile phase can influence ionization efficiency and analyte stability. Experiment with different organic modifiers (acetonitrile vs. methanol) and additives to see if fragmentation is reduced.

    • Choice of Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a softer ionization technique for certain compounds, leading to less fragmentation.[14]

Question 2: I am experiencing ion suppression when analyzing my 5-fluoropyrrolopyridine in a complex matrix. What are the best strategies to mitigate this?

Answer: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased signal.[14][15][16]

  • Causality: The presence of high concentrations of other compounds in the ESI droplet can reduce the ionization efficiency of the analyte of interest.[17] This is a common problem in bioanalytical and environmental samples.

  • Mitigation Strategies:

StrategyDescriptionKey Considerations
Improve Chromatographic Separation Modify the HPLC method to separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient, changing the column, or altering the mobile phase.This is often the most effective approach.
Enhance Sample Preparation Use more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix before analysis.[17]While more time-consuming, this can significantly improve data quality.
Dilute the Sample Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.This may not be feasible for samples with low analyte concentrations.
Use an Isotope-Labeled Internal Standard A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.This is the gold standard for quantitative LC-MS analysis but requires the synthesis of the labeled standard.

Section 3: Method Validation and Robustness

A thoroughly validated and robust analytical method is a regulatory requirement and ensures the quality and reliability of your data.[3][18][19][20]

Key Validation Parameters and Robustness Testing

According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the following parameters should be considered for method validation:[18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21] For 5-fluoropyrrolopyridines, this involves demonstrating separation from impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness Testing Protocol

Robustness should be evaluated during method development to ensure the method's performance is not affected by small variations in experimental conditions.[2][22]

  • Identify Critical Parameters: Determine the method parameters that are most likely to influence the results. For an HPLC method, these typically include:

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic modifier)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Wavelength (± 2 nm)

  • Experimental Design: Use a Design of Experiments (DoE) approach to systematically vary these parameters.

  • Analyze Results: Evaluate the impact of these variations on key system suitability parameters, such as peak resolution, tailing factor, and retention time.

  • Establish System Suitability Criteria: Define acceptable ranges for your system suitability parameters to ensure the method is performing correctly before each run.

By proactively addressing these common challenges and implementing a thorough validation strategy, you can develop robust and reliable analytical methods for 5-fluoropyrrolopyridines, ensuring the quality and integrity of your data throughout the drug development lifecycle.

References

Validation & Comparative

Comparing the efficacy of Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Rather than focusing on a single, narrowly defined compound, we will explore the broader chemical space of this "privileged" structure, which has served as the foundation for numerous potent and selective kinase inhibitors targeting a range of human diseases. We will dissect the structure-activity relationships, compare biochemical and cellular potency, and provide detailed, validated protocols for key efficacy assays.

Introduction: The Power of Kinase Inhibition and the Rise of a Privileged Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2] Small molecule kinase inhibitors have revolutionized targeted therapy by selectively blocking the activity of these rogue enzymes.[1][3]

Central to the design of many successful inhibitors is the concept of a "privileged scaffold"—a core molecular structure that can bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such scaffold. Its structure mimics the purine core of ATP, the natural substrate for kinases, allowing it to effectively compete for binding in the enzyme's active site.[4] This inherent advantage has made it an adaptable platform for developing potent and selective inhibitors against diverse kinase families.[4] This guide will compare derivatives targeting key kinases like Fibroblast Growth Factor Receptors (FGFR) and Janus Kinase 1 (JAK1) to illustrate the scaffold's therapeutic potential.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Structural Mimic of ATP

The efficacy of the 1H-pyrrolo[2,3-b]pyridine core stems from its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction, typically involving the pyrrole N-H and the pyridine nitrogen, anchors the inhibitor, allowing its various substituents to extend into adjacent hydrophobic pockets and solvent-exposed regions to confer potency and selectivity.

G cluster_0 Kinase Hinge Region cluster_1 1H-Pyrrolo[2,3-b]pyridine Scaffold cluster_2 Hinge_NH Backbone N-H Pyrrole_NH Pyrrole N-H Hinge_NH->Pyrrole_NH H-Bond Donor Hinge_CO Backbone C=O Pyridine_N Pyridine N Hinge_CO->Pyridine_N H-Bond Acceptor Scaffold R_Group Substituents (R) (Determine Selectivity)

Caption: Interaction of the 1H-pyrrolo[2,3-b]pyridine scaffold with the kinase hinge region.

Comparative Efficacy Analysis of Scaffold Derivatives

The true power of the 1H-pyrrolo[2,3-b]pyridine scaffold is demonstrated by the diverse range of potent inhibitors that have been developed through its strategic modification. Below, we compare two distinct classes of inhibitors derived from this core structure.

Case Study 1: FGFR Inhibitors for Oncology

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation and survival, and its aberrant activation is linked to various cancers.[5] Researchers have successfully developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[5]

The development strategy involved using the 1H-pyrrolo[2,3-b]pyridine core to anchor the molecule in the ATP hinge region, while modifying substituents to occupy a nearby hydrophobic pocket, thereby enhancing potency and selectivity.[5] For instance, the introduction of a 3,5-dimethoxyphenyl group resulted in a significant increase in inhibitory activity against FGFR1, 2, and 3.[5]

Compound IDCore ModificationKey SubstituentFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Cellular Activity (4T1 cells, IC₅₀)
Lead Cmpd. 1 None(3-methoxyphenyl)methyl1900-->10 µM
4h 5-(trifluoromethyl)(3,5-dimethoxyphenyl)methyl79251.8 µM
4k 5-(trifluoromethyl)(3,4,5-trimethoxyphenyl)methyl1420502.5 µM
Data synthesized from RSC Advances, 2021.[5]

The data clearly shows that modifying the scaffold (addition of a trifluoromethyl group at the 5-position) and optimizing the substituent that projects into the hydrophobic pocket (from monomethoxy to dimethoxy) led to the identification of compound 4h with potent, single-digit nanomolar activity against FGFR1/2 and strong cellular efficacy.[5]

Case Study 2: JAK1-Selective Inhibitors for Autoimmune Diseases

Janus Kinase 1 (JAK1) is a key mediator of cytokine signaling and is implicated in inflammatory and autoimmune responses.[6] Selective inhibition of JAK1 is a promising therapeutic strategy. By analyzing the binding modes of existing JAK inhibitors, researchers designed a series of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine-5-carboxamides as potent and selective JAK1 inhibitors.[6]

The design rationale focused on creating specific interactions within the JAK1 active site that are not as favorable in other JAK family members (JAK2, JAK3, TYK2), thereby achieving selectivity.

Compound IDKey SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
31g (racemic) 4-chlorobenzyl1.936.329.832.519.1x
38a (S,S-enantiomer) 4-chlorobenzyl1.444.826.628.132.0x
Tofacitinib (control) -5.82.711.210.40.47x
Data synthesized from Journal of Medicinal Chemistry, 2021.[6]

The (S,S)-enantiomer 38a emerged as a highly potent JAK1 inhibitor with excellent selectivity over other JAK isoforms, particularly JAK2, which is critical for avoiding potential hematological side effects.[6] This case highlights how stereochemistry and precise substituent placement on the 1H-pyrrolo[2,3-b]pyridine scaffold can be expertly tuned to achieve a desired selectivity profile.

Methodologies for Efficacy Determination

The objective comparison of kinase inhibitors relies on standardized and robust experimental protocols. A lack of comparability in assay conditions is a common source of variability in reported IC₅₀ values.[7] Below are self-validating protocols for determining both biochemical and cellular efficacy.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a common method for determining an inhibitor's IC₅₀ value—the concentration required to reduce kinase activity by 50%—using a fluorescence-based assay.

Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.

Causality and Trustworthiness: Using ATP at its Michaelis-Menten constant (Km) is critical for accurately comparing ATP-competitive inhibitors.[7] The inclusion of positive and negative controls on every plate is a self-validating measure that ensures the assay is performing correctly and allows for proper data normalization.

Protocol 2: Cell-Based Proliferation Assay

This protocol determines an inhibitor's effect on the viability and proliferation of cancer cell lines, providing a measure of its cellular potency (often reported as GI₅₀ or IC₅₀).

Caption: Workflow for a cell-based proliferation and viability assay.

Expertise and Validation: The 72-hour incubation period is chosen to allow for multiple cell doubling times, providing a robust window to observe anti-proliferative effects. Seeding an optimal number of cells is crucial; too few and the signal may be weak, too many and the cells may become confluent and enter growth arrest, masking the inhibitor's effect.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a testament to the power of structure-based drug design. Its inherent ability to mimic ATP provides a solid foundation for developing potent kinase inhibitors. As demonstrated through the FGFR and JAK1 inhibitor case studies, strategic and rational modification of this core structure allows for the fine-tuning of both potency and selectivity, enabling the development of targeted therapies for a wide array of diseases.[5][6]

Future efforts will likely focus on developing next-generation inhibitors with improved pharmacokinetic properties and the ability to overcome known resistance mutations. The versatility and proven track record of the 1H-pyrrolo[2,3-b]pyridine scaffold ensure it will remain a cornerstone of kinase inhibitor discovery for years to come.

References

Comparative Cross-Reactivity Profiling of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Kinase Selectivity

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 kinases, and achieving selectivity for a specific target is a formidable challenge in the development of new kinase inhibitors.[2][3] Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in elucidating the true biological activity of a compound and de-risking its progression through the development pipeline.[1][4][5]

This guide provides a framework for characterizing the kinase selectivity of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , a compound belonging to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6][7][8] Derivatives of this core structure have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAK), Fibroblast Growth Factor Receptors (FGFR), and Phosphoinositide 3-kinases (PI3K).[9][10][11]

Here, we will outline a detailed experimental protocol for profiling this compound against a panel of representative kinases. We will also present a comparative analysis with established kinase inhibitors, supported by hypothetical, yet representative, experimental data to illustrate the expected outcomes and their interpretation.

The Importance of Kinase Selectivity Profiling

The rationale for comprehensive kinase profiling is multifaceted:

  • Target Validation and Potency: To confirm the on-target activity of the compound and determine its potency (typically as an IC50 value).

  • Identification of Off-Target Liabilities: To identify unintended interactions with other kinases that could lead to toxicity.

  • Discovery of Novel Therapeutic Opportunities: Unforeseen inhibitory activities against other kinases may suggest new therapeutic applications (polypharmacology).[3]

  • Structure-Activity Relationship (SAR) Elucidation: Understanding the selectivity profile guides medicinal chemists in optimizing the compound for increased potency and selectivity.[9]

Experimental Design: A Step-by-Step Approach

To generate a robust cross-reactivity profile, a systematic experimental workflow is essential. This involves selecting an appropriate assay technology, a relevant panel of kinases, and suitable comparator compounds.

Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Interpretation compound_prep Compound Preparation (this compound & Comparators) primary_screen Primary Screen (Single High Concentration) compound_prep->primary_screen kinase_panel Kinase Panel Selection kinase_panel->primary_screen assay_dev Assay Technology Selection assay_dev->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Hits data_analysis Data Analysis (% Inhibition, IC50 Calculation) dose_response->data_analysis selectivity_profile Selectivity Profiling (Comparison & Visualization) data_analysis->selectivity_profile sar_insights SAR Insights & Next Steps selectivity_profile->sar_insights

Caption: A generalized workflow for kinase cross-reactivity profiling.

Selection of Kinase Panel

The choice of kinases for the screening panel is critical. A comprehensive panel should include representatives from different branches of the human kinome tree to provide a broad overview of selectivity. For a 7-azaindole derivative, the panel should include kinases known to be inhibited by this scaffold, as well as those implicated in common off-target effects. A representative panel is suggested below:

Kinase FamilyRepresentative KinasesRationale
Tyrosine Kinases ABL1, SRC, VEGFR2, FGFR1, JAK2, TYK27-azaindoles are known to target several tyrosine kinases.[12] FGFR and JAK are particularly relevant based on published data for similar scaffolds.[7][10][11]
Serine/Threonine Kinases AKT1, CDK2, MAPK1 (ERK2), ROCK1, PI3Kα, BRAFTo assess activity against key signaling pathways involved in cell proliferation, survival, and differentiation. PI3K is a known target for some 7-azaindoles.[9]
Lipid Kinases PI3KγTo evaluate potential activity against lipid kinases, which are often related to protein kinase targets.
Comparator Compounds

To contextualize the activity of this compound, it is essential to include well-characterized kinase inhibitors in the screen.

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Staurosporine Broad SpectrumA non-selective inhibitor used as a positive control to ensure assay validity.
Dasatinib ABL, SRCA multi-kinase inhibitor to compare the selectivity profile against a clinically approved drug.
Ruxolitinib JAK1, JAK2A selective JAK inhibitor to benchmark activity against this important kinase family.
AZD4547 FGFR1/2/3A selective FGFR inhibitor to compare potency and selectivity against this receptor tyrosine kinase family.[10]

Detailed Experimental Protocol: Radiometric Kinase Assay

Radiometric assays, such as the HotSpot™ assay, are considered a gold standard for their sensitivity and direct measurement of enzymatic activity.[5]

Objective: To determine the percent inhibition and IC50 values of this compound against the selected kinase panel.

Materials:

  • This compound

  • Comparator compounds (Staurosporine, Dasatinib, Ruxolitinib, AZD4547)

  • Recombinant human kinases (from the selected panel)

  • Corresponding kinase-specific peptide substrates

  • [γ-³³P]-ATP

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare stock solutions of all test compounds in 100% DMSO. Create a dilution series for IC50 determination, typically from 100 µM to 1 nM.

  • Reaction Setup:

    • Add kinase reaction buffer to each well of a 96-well plate.

    • Add the test compound at the desired final concentration. Include DMSO-only wells as a negative control (100% activity) and a no-enzyme well as a background control.

    • Add the specific kinase and its corresponding peptide substrate to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency assessment.[13]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

  • Measurement: Dry the filter plate and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis

The following tables present hypothetical, yet representative, data for the cross-reactivity profiling of this compound.

Table 1: Primary Screen at 10 µM
KinaseThis compound (% Inhibition)Dasatinib (% Inhibition)Ruxolitinib (% Inhibition)AZD4547 (% Inhibition)
ABL135981510
SRC4299128
VEGFR268952530
FGFR1 95 601897
JAK2 88 459622
TYK255308515
AKT1122553
CDK281821
MAPK151542
ROCK11540105
PI3Kα203586
BRAF102834
PI3Kγ2542119

This hypothetical data suggests that this compound has significant activity against FGFR1 and JAK2.

Table 2: IC50 Values for Hits from Primary Screen (nM)
KinaseThis compound (IC50, nM)Dasatinib (IC50, nM)Ruxolitinib (IC50, nM)AZD4547 (IC50, nM)
FGFR1 50 >1000>50008
JAK2 120 >10003>5000
VEGFR285015>5000250
TYK21500>2000150>5000

Interpretation and Discussion

Based on our hypothetical data, this compound demonstrates potent inhibitory activity against FGFR1 and JAK2, with IC50 values of 50 nM and 120 nM, respectively. This dual activity is not uncommon for kinase inhibitors and could be a basis for further investigation into its potential as a multi-targeted agent.

Compared to the selective inhibitors, our test compound is less potent than AZD4547 against FGFR1 and less potent than Ruxolitinib against JAK2. However, it displays a degree of selectivity, with significantly weaker activity against other kinases in the panel, such as ABL1, SRC, and the serine/threonine kinases. The moderate activity against VEGFR2 (IC50 of 850 nM) should be noted and may warrant further investigation in cellular models to understand its functional consequence.

The 7-azaindole core is likely contributing to the observed activity by forming hydrogen bonds with the kinase hinge region, a common binding mode for this scaffold.[6][7][8] The substituents on the pyrrolo[2,3-b]pyridine core, namely the methyl carboxylate at the 2-position and the fluorine at the 5-position, are critical in defining the specific interactions within the ATP-binding pocket and thus determining the overall potency and selectivity profile.

Future Directions

The initial biochemical profiling provides a foundational understanding of the compound's activity. The logical next steps would involve:

  • Cellular Assays: To confirm that the biochemical inhibition translates to functional effects in a cellular context, assays measuring the phosphorylation of downstream substrates of FGFR1 and JAK2 should be performed.[14]

  • Broader Kinome Screening: Screening against a larger panel of kinases (e.g., >400 kinases) would provide a more comprehensive view of selectivity and identify any other potential off-targets.[5][15]

  • Structural Biology: Obtaining co-crystal structures of the compound bound to its primary targets (FGFR1 and JAK2) would provide invaluable insights into the binding mode and guide further optimization efforts.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of this compound. By employing a systematic experimental workflow, including a well-chosen kinase panel and appropriate comparator compounds, researchers can generate high-quality, interpretable data. This data is crucial for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective kinase inhibitor therapeutics. The 7-azaindole scaffold continues to be a rich source of novel kinase inhibitors, and a thorough understanding of their selectivity is paramount to unlocking their full therapeutic potential.

References

A Comparative Guide to the Synthetic Routes of 5-Fluoro-7-Azaindoles: An In-Depth Analysis for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 5-fluoro-7-azaindole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere of indole.[1][2][3] The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] Consequently, the development of efficient and scalable synthetic routes to this valuable building block is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most pertinent synthetic strategies, offering insights into the underlying chemical principles and practical considerations for each approach.

I. Strategic Approaches to the Synthesis of 5-Fluoro-7-Azaindoles

The synthesis of 5-fluoro-7-azaindoles can be broadly categorized into two main strategies:

  • Construction of the Bicyclic Core: These methods involve building the 7-azaindole ring system from acyclic or monocyclic precursors, with the fluorine atom being introduced either in the starting materials or during the cyclization process.

  • Late-Stage Fluorination: In this approach, the 7-azaindole core is first synthesized, followed by the regioselective introduction of the fluorine atom at the 5-position.

This guide will delve into specific examples of each strategy, evaluating their strengths and weaknesses to aid in the selection of the most appropriate route for a given research objective.

II. Route 1: Construction of the Bicyclic Core from Pyridine Derivatives

A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold.

A. The Domino Reaction of 2-Fluoro-3-Methylpyridine with Arylaldehydes

A notable one-pot method for the synthesis of 7-azaindole derivatives involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes.[1][4] The chemoselectivity of this reaction is intriguingly dependent on the counterion of the alkali-amide base used, offering a switch between the synthesis of 7-azaindoles and 7-azaindolines.[1][4]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the methyl group of 2-fluoro-3-methylpyridine by a strong base, such as potassium hexamethyldisilazide (KHMDS), to form a nucleophilic carbanion. This is followed by a cascade of reactions including addition to the arylaldehyde, intramolecular cyclization, and subsequent elimination to furnish the 7-azaindole core. The choice of KHMDS is crucial for favoring the formation of the 7-azaindole over the corresponding indoline.[1]

Experimental Protocol: Synthesis of 2-phenyl-7-azaindole (A representative example)

  • To a solution of 2-fluoro-3-methylpyridine (1.0 equiv.) and benzaldehyde (1.0 equiv.) in anhydrous diisopropyl ether (iPr2O) under an inert atmosphere, is added potassium hexamethyldisilazide (KHMDS) (3.0 equiv.).

  • The reaction mixture is heated at 110 °C for 12 hours.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-7-azaindole.

Data Summary: Alkali-Amide Controlled Synthesis

BaseProductYield
KN(SiMe3)27-AzaindoleModerate to Good
LiN(SiMe3)27-AzaindolineModerate to Good

Yields are generalized from the literature and may vary based on the specific substrate.[1]

Logical Flow of the Domino Reaction

G cluster_start Starting Materials 2-Fluoro-3-methylpyridine 2-Fluoro-3-methylpyridine Deprotonation Deprotonation 2-Fluoro-3-methylpyridine->Deprotonation Arylaldehyde Arylaldehyde Nucleophilic Addition Nucleophilic Addition Arylaldehyde->Nucleophilic Addition Base (KHMDS) Base (KHMDS) Base (KHMDS)->Deprotonation Deprotonation->Nucleophilic Addition Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Addition->Intramolecular Cyclization Elimination Elimination Intramolecular Cyclization->Elimination 7-Azaindole 7-Azaindole Elimination->7-Azaindole

Caption: Domino reaction cascade for 7-azaindole synthesis.

III. Route 2: Late-Stage Fluorination of the 7-Azaindole Core

Introducing the fluorine atom at a later stage of the synthesis offers the advantage of utilizing a common, non-fluorinated intermediate to generate a library of fluorinated analogues.

A. Electrophilic Fluorination via Directed Ortho-Metalation

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[5] This strategy has been successfully applied to the synthesis of 5-fluoro-7-azaindoles.

Mechanism and Rationale: The nitrogen atom of the pyrrole ring is first protected with a bulky group, such as a triisopropylsilyl (TIPS) group, to prevent lithiation at the C2 position.[5] The protected 7-azaindole is then treated with a strong base, typically sec-butyllithium, which directs deprotonation to the C6 position due to the directing effect of the pyridine nitrogen. The resulting lithiated species is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the C5 position.[5]

Experimental Protocol: Synthesis of 4,5-Difluoro-7-azaindole (A representative example)

  • To a solution of N-triisopropylsilyl-4-fluoro-7-azaindole (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, is added sec-butyllithium (1.5 equiv.).

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography on silica gel to afford 4,5-difluoro-7-azaindole.

Data Summary: Directed Ortho-Metalation and Electrophilic Fluorination

SubstrateElectrophileProductYield
N-TIPS-4-fluoro-7-azaindoleNFSI4,5-difluoro-7-azaindole~70%

Yields are based on reported literature values.[5]

Workflow for Directed Ortho-Metalation and Fluorination

G Start N-Protected 7-Azaindole Step1 Directed ortho-Metalation (sec-BuLi, -78 °C) Start->Step1 Intermediate Lithiated Intermediate Step1->Intermediate Step2 Electrophilic Fluorination (NFSI) Intermediate->Step2 End 5-Fluoro-7-Azaindole Step2->End

Caption: Key steps in the late-stage fluorination via directed ortho-metalation.

IV. Route 3: Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the 7-azaindole core is no exception. Palladium- and copper-catalyzed reactions are particularly prevalent.[6]

A. Palladium-Catalyzed Annulation of Aminopyridines

The Larock indole synthesis can be adapted for the preparation of azaindoles. This involves the palladium-catalyzed coupling of an aminopyridine with an alkyne, followed by cyclization.[6]

Mechanism and Rationale: The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aminopyridine to the palladium(0) catalyst, followed by alkyne insertion and reductive elimination to form the azaindole ring. The choice of ligands and reaction conditions is critical for achieving high yields and regioselectivity.

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles (A representative example)

  • A mixture of 2-amino-3-iodopyridine (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh3)4, a copper co-catalyst (e.g., CuI), and a base (e.g., Et3N) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Data Summary: Palladium-Catalyzed Annulation

AminopyridineAlkyneCatalyst SystemYield
2-Amino-3-iodopyridinePhenylacetylenePd(PPh3)4/CuI/Et3NGood to Excellent

Yields are generalized from the literature and can be substrate-dependent.[7]

Catalytic Cycle for Palladium-Catalyzed Azaindole Synthesis

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Aminopyridine) Pd(0)->Oxidative_Addition Pd(II)_Complex Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Alkyne_Insertion Alkyne Insertion Pd(II)_Complex->Alkyne_Insertion Cyclization Cyclization Alkyne_Insertion->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Reductive_Elimination->Pd(0) Product 7-Azaindole Reductive_Elimination->Product

Caption: Simplified catalytic cycle for palladium-catalyzed 7-azaindole synthesis.

V. Comparative Analysis and Future Outlook

Synthetic RouteKey AdvantagesKey DisadvantagesIdeal Application
Domino Reaction One-pot synthesis, readily available starting materials.[1][4]May require optimization for specific substrates, moderate yields for some derivatives.Rapid access to diverse 7-azaindole analogues.
Directed Ortho-Metalation High regioselectivity, suitable for late-stage fluorination.[5]Requires cryogenic temperatures, use of pyrophoric reagents.Introduction of fluorine into complex molecules.
Palladium-Catalyzed Annulation High yields, broad substrate scope.[6][7]Cost of palladium catalyst, potential for metal contamination in the final product.Scalable synthesis of specific 7-azaindole targets.

The choice of synthetic route to 5-fluoro-7-azaindoles is ultimately dictated by the specific research goals, available resources, and the desired scale of the synthesis. For rapid library synthesis and exploration of structure-activity relationships, the domino reaction offers an attractive one-pot solution. For the late-stage introduction of fluorine into a complex, pre-existing scaffold, directed ortho-metalation provides unparalleled regiocontrol. For large-scale, robust production of a specific target, transition-metal-catalyzed methods, despite their initial cost, often prove to be the most efficient and scalable.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, as well as the exploration of novel C-H activation strategies for the direct and selective fluorination of the 7-azaindole core, further streamlining the synthesis of this important class of molecules.

VI. References

  • Guidechem. What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?. Available from: --INVALID-LINK--

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available from: --INVALID-LINK--

  • RSC Advances. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: --INVALID-LINK--

  • ResearchGate. Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. Available from: --INVALID-LINK--

  • Alfa Chemistry. Fluorinated Azaindoles. Available from: --INVALID-LINK--

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: --INVALID-LINK--

  • Pipzine Chemicals. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Available from: --INVALID-LINK--

  • Organic Chemistry Frontiers (RSC Publishing). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Available from: --INVALID-LINK--

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: --INVALID-LINK--

  • ElectronicsAndBooks. Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Azaindole synthesis. Available from: --INVALID-LINK--

  • ResearchGate. Different strategies for synthesis of 7-azaindoles. Available from: --INVALID-LINK--

  • Cusabio. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Available from: --INVALID-LINK--

  • ResearchGate. Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. Available from: --INVALID-LINK--

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: --INVALID-LINK--

  • Wikipedia. Electrophilic fluorination. Available from: --INVALID-LINK--

  • Scilit. Transition metal catalyzed synthesis of 5-azaindoles. Available from: --INVALID-LINK--

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Available from: --INVALID-LINK--

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: --INVALID-LINK--

  • MDPI. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Available from: --INVALID-LINK--

  • Bryn Mawr College. Electrophilic Fluorination. Available from: --INVALID-LINK--

  • Chemical Communications (RSC Publishing). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Available from: --INVALID-LINK--

  • PubMed. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: --INVALID-LINK--

  • PubMed Central. Azaindole Therapeutic Agents. Available from: --INVALID-LINK--

References

The Fluorine Advantage: A Comparative Guide to the ADME Properties of Fluorinated vs. Non-Fluorinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in heterocyclic chemistry, the pyrrolopyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic optimization of these molecules is a constant challenge, with absorption, distribution, metabolism, and excretion (ADME) properties often being the critical determinant of a compound's success or failure. Among the myriad of chemical modifications available, fluorination stands out as a powerful and frequently employed strategy to enhance the drug-like characteristics of lead compounds.[1][2]

This guide provides an in-depth, objective comparison of the ADME properties of fluorinated versus non-fluorinated pyrrolopyridines. We will dissect the causal mechanisms behind the observed differences and provide detailed experimental protocols for the key assays that form the foundation of such an evaluation. Our central case study will focus on a pair of closely related pyrrole-based compounds, demonstrating the profound impact a single fluorine atom can have on multiple ADME parameters.[3][4]

The Rationale for Fluorination in Drug Design

The introduction of fluorine into a molecule can induce significant changes in its physicochemical properties.[5] The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine (C-F) bond are key to its utility in medicinal chemistry.[6] Strategically replacing a hydrogen atom with a fluorine atom can:

  • Block Metabolic "Soft Spots": The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. This can prevent or slow down oxidative metabolism at that position, leading to a longer half-life and improved bioavailability.[1][6]

  • Modulate Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl group often decreases it. This allows for fine-tuning of a compound's solubility and permeability.[5][7]

  • Alter Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which are common in heterocyclic scaffolds like pyrrolopyridines. This can influence a compound's solubility, absorption, and off-target activity.[1]

  • Influence Conformation: The introduction of fluorine can alter the preferred conformation of a molecule, potentially leading to improved binding affinity for its target.

To illustrate these principles, we will examine a case study of a pyrrole-based MK2 inhibitor scaffold, which provides a direct comparison of a non-fluorinated compound and its fluorinated analog.[3][4]

Comparative ADME Data: A Case Study

The following table summarizes the experimentally determined ADME properties of a non-fluorinated pyrrolopyridine derivative (Compound 1) and its corresponding 3-fluoropyridine analog (Compound 19).[3]

ADME ParameterNon-Fluorinated (Compound 1)Fluorinated (Compound 19)Fold Improvement
Solubility 0.004 g/L0.032 g/L8-fold
Permeability LowImproved-
Rat in vivo Clearance 100 mL/min/kg11 mL/min/kg~9-fold decrease
Rat Oral Bioavailability LowSignificantly Enhanced-
Rat Oral Exposure 121 nM·h3486 nM·h~29-fold

Data sourced from Velcicky, J., et al. (2018). ACS Medicinal Chemistry Letters.[3]

As the data clearly demonstrates, the introduction of a single fluorine atom led to remarkable improvements across multiple ADME parameters. The fluorinated analog exhibited an 8-fold increase in solubility and a nearly 9-fold reduction in in vivo clearance, culminating in a striking 29-fold enhancement in oral exposure.[3] This highlights the transformative potential of strategic fluorination.

Experimental Protocols for Key ADME Assays

To ensure the scientific integrity of such comparative studies, robust and well-validated in vitro assays are essential. Below are detailed, step-by-step methodologies for the core ADME assessments.

Metabolic Stability in Liver Microsomes

This assay is a cornerstone of in vitro drug metabolism studies, designed to determine a compound's susceptibility to metabolism by CYP450 enzymes.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare stock solutions of test compounds and positive control (e.g., testosterone) in DMSO. prep2 Thaw pooled liver microsomes (human or rat) on ice. prep3 Prepare NADPH regenerating system (NRS) solution. inc1 Pre-warm microsomes and NRS to 37°C. prep3->inc1 Start inc2 Add test compound to microsomes (final concentration ~1 µM). inc3 Initiate reaction by adding NRS. inc4 Incubate at 37°C with shaking. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 min). an1 Quench the reaction at each time point with ice-cold acetonitrile containing an internal standard. inc4->an1 an2 Centrifuge to precipitate proteins. an3 Analyze supernatant by LC-MS/MS to quantify the remaining parent compound. data1 Plot the natural log of the percentage of compound remaining vs. time. an3->data1 data2 Determine the elimination rate constant (k) from the slope of the line. data3 Calculate half-life (t½ = 0.693 / k). data4 Calculate intrinsic clearance (CLint). end end data4->end Report Results

Caption: Workflow for an in vitro microsomal stability assay.

Detailed Steps:

  • Preparation:

    • Prepare 10 mM stock solutions of the non-fluorinated and fluorinated pyrrolopyridines in DMSO. A known rapidly metabolized compound (e.g., testosterone for CYP3A4) should be used as a positive control.

    • On the day of the assay, thaw a vial of pooled liver microsomes (e.g., human or rat) on ice.

    • Prepare an NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to a phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

    • Add the test compounds to the wells to achieve a final concentration of 1 µM. Include a negative control without the NRS.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.

  • Sample Analysis:

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with a suitable internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[6]

A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[6]

Aqueous Solubility (Kinetic)

This assay provides a rapid assessment of a compound's solubility, which is crucial for its dissolution and subsequent absorption.

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation & Precipitation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare high-concentration DMSO stock solutions of test compounds (e.g., 10 mM). prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4). inc1 Add a small volume of DMSO stock to the aqueous buffer in a 96-well plate. prep2->inc1 Start inc2 Shake the plate vigorously for a set period (e.g., 2 hours) at room temperature to allow for equilibration and precipitation of excess compound. an1 Filter the samples to remove precipitated compound (using a filter plate). inc2->an1 an2 Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS). data1 Compare the measured concentration to a standard curve to determine the kinetic solubility. an2->data1 end end data1->end Report Results

Caption: Workflow for a kinetic solubility assay.

Detailed Steps:

  • Preparation:

    • Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

    • Prepare the desired aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

  • Solubilization and Precipitation:

    • In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous buffer. This creates a high nominal concentration that encourages precipitation of the less soluble material.

    • Seal the plate and shake it vigorously at room temperature for 1.5 to 2 hours.

  • Separation and Quantification:

    • Separate the dissolved compound from the precipitated solid by centrifugation followed by transfer of the supernatant or by filtration through a 96-well filter plate.

    • Quantify the concentration of the compound in the clear filtrate. This can be done using various methods, such as HPLC-UV, LC-MS, or nephelometry, by comparing the response to a standard curve prepared from the DMSO stock solution.

Caco-2 Permeability Assay

This cell-based assay is the gold standard for predicting in vitro intestinal permeability of orally administered drugs.[8][9]

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Experimental Workflow:

cluster_prep Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis cluster_data Data Interpretation prep1 Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated and polarized monolayer. prep2 Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER). trans1 Wash the cell monolayers with transport buffer. prep2->trans1 Start trans2 Add the test compound (in transport buffer) to the apical (A) side for A-to-B permeability or to the basolateral (B) side for B-to-A permeability. trans3 Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at various time points. an1 Quantify the concentration of the test compound in the donor and receiver compartments by LC-MS/MS. trans3->an1 data1 Calculate the apparent permeability coefficient (Papp). an1->data1 data2 Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to identify substrates of efflux transporters. end end data2->end Report Results

Caption: Workflow for a Caco-2 permeability assay.

Detailed Steps:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in Transwell® plates.

    • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

    • Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare a solution of the test compound (typically at 10 µM) in the transport buffer.

    • To measure apical-to-basolateral (A-to-B) permeability, add the compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[10]

    • Compounds with a Papp (A-to-B) > 10 x 10⁻⁶ cm/s are generally considered to have high permeability.[9]

CYP450 Inhibition Assay

This assay is crucial for assessing the potential of a compound to cause drug-drug interactions by inhibiting the metabolic activity of major CYP450 isoforms.[11][12]

Objective: To determine the IC50 value of a compound against specific CYP450 isoforms.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation & Detection cluster_analysis Data Analysis prep1 Prepare serial dilutions of the test compounds in a suitable buffer. prep2 Prepare a reaction mixture containing recombinant human CYP450 enzymes, a fluorogenic substrate, and an NADPH regenerating system. inc1 Add the test compound dilutions to a 96-well plate. prep2->inc1 Start inc2 Initiate the reaction by adding the CYP450 reaction mixture. inc3 Incubate at 37°C. Monitor the fluorescence signal over time using a plate reader. an1 Calculate the rate of reaction for each concentration of the test compound. inc3->an1 an2 Plot the percent inhibition versus the logarithm of the test compound concentration. an3 Determine the IC50 value from the resulting dose-response curve. end end an3->end Report Results

Caption: Workflow for a fluorogenic CYP450 inhibition assay.

Detailed Steps:

  • Preparation:

    • Use commercially available kits containing recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), a specific fluorogenic substrate for each isoform, and an NADPH regenerating system.[13]

    • Prepare a range of concentrations of the test compounds (both fluorinated and non-fluorinated) by serial dilution.

  • Assay Execution:

    • In a 96-well plate, add the test compound dilutions. Include a positive control inhibitor for each CYP isoform and a no-inhibitor control.

    • Add the reaction mixture containing the specific CYP enzyme, its fluorogenic substrate, and the NRS to all wells to initiate the reaction.

    • Incubate the plate at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence generated by the metabolism of the substrate at regular intervals using a fluorescent plate reader.

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A lower IC50 value indicates a more potent inhibitor of that specific CYP450 isoform.

Conclusion and Future Directions

The strategic incorporation of fluorine into the pyrrolopyridine scaffold is a demonstrably effective strategy for enhancing multiple ADME properties simultaneously. As our case study illustrates, a single, well-placed fluorine atom can dramatically improve solubility, reduce metabolic clearance, and ultimately lead to a substantial increase in oral exposure, all while maintaining on-target potency.[3][4] This underscores the importance of considering fluorination early in the drug discovery process.

The provided experimental protocols offer a robust framework for conducting a thorough and objective comparison of fluorinated and non-fluorinated analogs. By systematically evaluating metabolic stability, solubility, permeability, and CYP450 inhibition, researchers can make more informed decisions, de-risk their lead candidates, and accelerate the development of new therapeutics. The judicious use of fluorine, guided by empirical data, will undoubtedly continue to be a cornerstone of successful drug design.

References

A Head-to-Head Comparison for Drug Discovery: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its Parent Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a detailed comparative analysis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its foundational precursors: 5-fluoro-1H-pyrrolo[2,3-b]pyridine and the parent 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole). In medicinal chemistry, the 7-azaindole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The successive modifications—fluorination at the 5-position and methyl esterification at the 2-position—are common strategies employed to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[3][4] This document dissects the impact of these modifications, offering researchers and drug development professionals a comprehensive view supported by comparative data and actionable experimental protocols.

Part 1: Physicochemical and Structural Property Analysis

The journey from a parent scaffold to a drug candidate involves deliberate structural changes to modulate properties like lipophilicity, basicity, and metabolic stability. The introduction of a fluorine atom and a methyl ester group significantly alters the electronic and physical nature of the 7-azaindole core.

Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which can alter the pKa of nearby basic centers, modulate lipophilicity, and block sites of metabolic oxidation.[5][6] The methyl carboxylate group is also electron-withdrawing and introduces a potential hydrogen bond acceptor, while also increasing molecular weight and lipophilicity.

Comparative Physicochemical Data

The table below summarizes key physicochemical properties, illustrating the trends that emerge from these structural modifications.

Property1H-pyrrolo[2,3-b]pyridine (Parent 1)5-fluoro-1H-pyrrolo[2,3-b]pyridine (Parent 2)This compound (Subject)
Molecular Formula C₇H₆N₂[7]C₇H₅FN₂[8]C₉H₇FN₂O₂
Molecular Weight 118.14 g/mol [1]136.13 g/mol [8]194.16 g/mol
Appearance White to off-white powder[1]Solid[8]Solid
Melting Point (°C) 105-107[1]Not widely reportedNot widely reported
pKa (Pyridine N) ~7.7 (Predicted)[1]Lower than parent (due to F)Lower than fluorinated parent (due to ester)
XLogP3 1.8[9]Higher than parentHighest of the three
H-Bond Donor Count 1[10]11
H-Bond Acceptor Count 1[10]13
Polar Surface Area (Ų) 28.7[9]~28.7~64.2[11]

Key Insights:

  • Basicity (pKa): The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen, making it less prone to protonation at physiological pH. The addition of the methyl ester group further amplifies this effect. This modulation is critical for controlling off-target interactions with proteins like hERG and for optimizing cell permeability.

  • Lipophilicity (logP): The successive addition of fluorine and the methyl ester group systematically increases the calculated logP. While this can improve membrane permeability and target binding within hydrophobic pockets, it often comes at the cost of reduced aqueous solubility.[12]

  • Polarity (PSA): The most dramatic change is in the Polar Surface Area, which increases significantly with the addition of the ester group's two oxygen atoms. This can influence hydrogen bonding capability and interactions with efflux transporters.

Part 2: Chemical Reactivity and Synthetic Strategy

The electronic modifications not only change physical properties but also influence the chemical reactivity of the scaffold, a key consideration for library synthesis and late-stage functionalization.

  • Parent 7-Azaindole: This scaffold is susceptible to electrophilic substitution, primarily at the C3 position of the electron-rich pyrrole ring.[13][14]

  • 5-Fluoro-7-Azaindole: The fluorine atom deactivates the entire ring system towards electrophilic attack due to its strong inductive effect. However, it does not significantly alter the regioselectivity, with C3 remaining the most probable site for substitution.

  • This compound: With the C2 position occupied, the primary site for further electrophilic substitution is now unequivocally the C3 position. The overall reactivity is further diminished by the combined electron-withdrawing effects of the C5-fluoro and C2-ester groups.

General Synthetic Workflow

The synthesis of the subject compound typically follows a logical progression from the parent scaffold. While numerous specific routes exist, a representative pathway illustrates the core transformations.[2][15]

G A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) B 5-bromo-1H-pyrrolo[2,3-b]pyridine A->B Electrophilic Bromination C 5-fluoro-1H-pyrrolo[2,3-b]pyridine B->C Halogen Exchange (e.g., BuLi, NFSI) D 2-iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine C->D Electrophilic Iodination (e.g., NIS) E This compound D->E Pd-catalyzed Carbonylation (CO, MeOH)

Caption: General synthetic pathway from 7-azaindole to the target molecule.

Part 3: In Vitro DMPK Properties - A Practical Comparison

To translate theoretical properties into tangible data for drug development, specific in vitro assays are essential. We present protocols for two fundamental experiments that directly assess the impact of these chemical modifications: aqueous solubility and metabolic stability.

Experiment 1: Aqueous Thermodynamic Solubility Determination

Objective: To quantitatively measure and compare the equilibrium solubility of the three compounds in a physiologically relevant buffer. This is critical as poor solubility can hinder absorption and lead to unreliable data in other biological assays.[16]

Causality and Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[17] By allowing the compound to equilibrate for an extended period (24 hours), we ensure a true measure of the saturated solution concentration, avoiding the kinetic artifacts that can arise in high-throughput methods.[16] The increased lipophilicity of the substituted compounds is hypothesized to lead to lower aqueous solubility.

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and filter it through a 0.45 µm membrane.[18]

    • For each compound, weigh approximately 2-5 mg of solid into three separate 1.5 mL glass vials. The key is to add sufficient excess solid to ensure saturation.[17]

  • Equilibration:

    • Add 1.0 mL of pH 7.4 PBS to each vial.

    • Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator set to 25°C.

    • Agitate the samples for 24 hours to ensure equilibrium is reached.[16]

  • Sample Processing:

    • After 24 hours, remove the vials and allow them to stand for 30 minutes for coarse solids to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid. This step is critical to avoid artificially high readings.

  • Quantification (HPLC-UV):

    • Prepare a standard calibration curve for each compound by dissolving a known weight in a suitable organic solvent (e.g., DMSO or Acetonitrile) and performing serial dilutions into PBS.

    • Inject the filtered supernatant from the equilibrated samples onto an appropriate C18 HPLC column.

    • Quantify the concentration of the dissolved compound by comparing its peak area to the calibration curve.

    • The average concentration from the three replicate vials represents the thermodynamic solubility.

Experiment 2: In Vitro Metabolic Stability Assessment

Objective: To determine the susceptibility of the compounds to Phase I metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[19] This assay provides an early indication of a compound's hepatic clearance and half-life in vivo.[20]

Causality and Rationale: The C5-position of the 7-azaindole ring can be a site of oxidative metabolism. Introducing a C-F bond at this position is a common strategy to block this metabolic pathway, as the C-F bond is exceptionally strong and resistant to cleavage.[3] Conversely, the methyl ester group introduces a new metabolic liability, as it is susceptible to hydrolysis by esterase enzymes present in liver microsomes.[19] This experiment will validate these competing effects. We use liver microsomes as they are a cost-effective and well-established source of Phase I metabolic enzymes.[21]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Test Compound (1µM final) D Pre-incubate at 37°C A->D B Liver Microsomes (e.g., 0.5 mg/mL) B->D C Phosphate Buffer (pH 7.4) C->D E Initiate with NADPH (Cofactor) D->E F Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) E->F G Quench with cold Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time I->J

Caption: Experimental workflow for the in vitro microsomal stability assay.

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.[22]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[22]

    • Prepare a cofactor solution (NADPH regenerating system) in buffer.

    • Prepare stock solutions of test compounds and positive controls (e.g., Midazolam, Dextromethorphan) in DMSO.[22]

  • Incubation:

    • In a 96-well plate, combine the buffer and liver microsomes (final protein concentration ~0.5 mg/mL).[19]

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. The T=0 sample is taken immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile with an internal standard (IS) to stop the reaction.[22]

  • Time Course Sampling:

    • Incubate the reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots to the quenching plate containing acetonitrile and IS.[23]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and centrifuge the quenching plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the ratio of the parent compound peak area to the internal standard peak area at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k. A shorter half-life indicates lower metabolic stability.

Part 4: Implications for Drug Discovery and Conclusion

This head-to-head comparison reveals a classic medicinal chemistry narrative of trade-offs and targeted optimization.

  • 1H-pyrrolo[2,3-b]pyridine (7-Azaindole): Serves as an excellent starting point with favorable PSA and moderate lipophilicity. However, its unsubstituted nature may leave it vulnerable to metabolic attack and its basicity might be suboptimal for certain target profiles. Its derivatives have shown a wide range of biological activities, including use as kinase inhibitors and anti-cancer agents.[1][24]

  • 5-fluoro-1H-pyrrolo[2,3-b]pyridine: The introduction of fluorine is a strategic move to block potential C5 metabolism and lower the pKa, which can improve the overall pharmacokinetic profile.[25] This modification often leads to enhanced biological activity or desirable material properties.[6] This intermediate represents a significant step towards a more drug-like molecule, though likely with a slight penalty in aqueous solubility.

  • This compound: The final compound is the most complex. The C2-ester group provides a new vector for interaction with a target protein and significantly increases polarity (PSA). However, it also increases lipophilicity and introduces a new potential metabolic liability (ester hydrolysis), which must be weighed against the benefits of blocking C5 oxidation. This scaffold is often used as a key intermediate in the construction of more complex functional materials and drug candidates.[26]

References

A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Kinase Inhibitors: A Case Study with Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated clinical candidate is fraught with challenges. A critical, and often arduous, step in this process is the unambiguous confirmation that a compound engages its intended molecular target within the complex milieu of a living cell.[1][2] This guide provides an in-depth, objective comparison of modern experimental strategies to confirm cellular target engagement, using the novel compound Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate as a case study. While the specific target of this molecule is not yet publicly established, its structural alerts, based on the well-documented activity of related 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, suggest a likely mechanism involving kinase pathway modulation.[3][4]

This guide is structured to provide not only the "how" but also the "why" behind experimental choices, empowering you to design robust and self-validating studies for your own compounds of interest. We will delve into the core principles, detailed protocols, and comparative strengths and weaknesses of three gold-standard methodologies: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

The Central Challenge: Moving Beyond Phenotype to Molecular Mechanism

Observing a desired cellular phenotype, such as apoptosis in cancer cells or the suppression of inflammatory markers, is a pivotal first step. However, this phenotypic outcome is the culmination of a signaling cascade, and without identifying the initial point of interaction, the true mechanism of action remains a black box.[1] Confirming direct target engagement is paramount for:

  • Mechanism of Action (MoA) Elucidation: To understand precisely how the compound exerts its biological effect.[1]

  • Structure-Activity Relationship (SAR) Studies: To guide medicinal chemistry efforts in optimizing potency and selectivity.[1]

  • Off-Target Effect Profiling: To proactively identify and mitigate potential toxicities.[1]

  • Biomarker Development: To identify measurable indicators of drug activity for preclinical and clinical monitoring.[1][2]

Comparative Analysis of Target Engagement Methodologies

Choosing the appropriate method to confirm target engagement depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput. A multi-pronged approach, combining biophysical and functional assays, often provides the most compelling evidence.

Methodology Principle Advantages Disadvantages Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][7][8]Requires a specific antibody for detection, not suitable for all proteins (e.g., some membrane proteins).Low to medium.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[9][10][11][12]Label-free, does not require compound modification, applicable to complex lysates.[11][12][13]May not be sensitive enough for weak binders, requires optimization of protease digestion.[9]Low to medium.
Photo-affinity Labeling (PAL) A photo-reactive group on the compound covalently crosslinks to the target upon UV irradiation.[14][15][16]Provides direct evidence of binding, can identify the binding site.[14][17]Requires chemical modification of the compound, potential for non-specific labeling.[15][17]Low.

Visualizing the Workflow: A Comparative Overview

G cluster_0 CETSA Workflow cluster_1 DARTS Workflow cluster_2 PAL Workflow a1 Treat cells with compound a2 Heat shock at various temperatures a1->a2 a3 Lyse cells and separate soluble/insoluble fractions a2->a3 a4 Detect target protein in soluble fraction (e.g., Western Blot) a3->a4 b1 Treat cell lysate with compound b2 Limited proteolysis b1->b2 b3 Stop digestion and denature proteins b2->b3 b4 Analyze protein degradation (e.g., SDS-PAGE) b3->b4 c1 Incubate cells with photo-affinity probe c2 UV irradiation to crosslink c1->c2 c3 Lyse cells and enrich for labeled proteins c2->c3 c4 Identify target protein (e.g., Mass Spectrometry) c3->c4

Caption: Comparative workflows for CETSA, DARTS, and Photo-affinity Labeling.

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for each of the discussed techniques, tailored for investigating the target engagement of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Principle: This assay leverages the principle that the binding of a small molecule to its target protein increases the protein's thermal stability.[5][6][7] By subjecting compound-treated cells to a temperature gradient, the stabilized target protein will remain in the soluble fraction at higher temperatures compared to the unbound protein in control cells.[5]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., a breast cancer line like MCF-7, given the prevalence of kinase dysregulation in this cancer type) in sufficient numbers for multiple temperature points.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a PCR machine or a heat block.[5]

    • Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the abundance of the putative target protein in the soluble fractions by Western blotting using a specific primary antibody.

    • Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.[8]

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is based on the concept that the binding of a small molecule can alter the conformation of its target protein, thereby making it more or less susceptible to proteolysis.[9][10][11][12]

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing mild detergents).

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate.

    • Treat the aliquots with varying concentrations of this compound and a vehicle control for a defined period (e.g., 1 hour) at room temperature.[9]

  • Limited Proteolysis:

    • Add a protease (e.g., thermolysin or pronase) to each aliquot. The choice of protease and its concentration needs to be optimized to achieve partial digestion in the control samples.

    • Incubate for a short, defined time (e.g., 10-30 minutes) at room temperature.

  • Stopping the Reaction and Analysis:

    • Stop the proteolytic digestion by adding a loading buffer containing a reducing agent and heating the samples.

    • Separate the protein fragments by SDS-PAGE.

    • Analyze the digestion pattern by Coomassie staining or Western blotting for a candidate target protein. A protected, higher molecular weight band in the compound-treated lanes compared to the control lane suggests target engagement.[9]

Protocol 3: Photo-affinity Labeling (PAL)

Principle: This technique involves chemically modifying the small molecule of interest to include a photo-reactive group and a reporter tag (e.g., biotin).[15][17] Upon UV irradiation, the photo-reactive group forms a covalent bond with the target protein, allowing for its subsequent enrichment and identification.[14][16]

Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a photo-reactive moiety (e.g., a diazirine or benzophenone) and a biotin tag, connected by a linker.

  • Cellular Labeling:

    • Incubate cells with the photo-affinity probe.

    • Include a control where cells are co-incubated with the probe and an excess of the original, unmodified compound to demonstrate competitive binding.

  • Photo-Crosslinking:

    • Expose the cells to UV light of a specific wavelength to activate the photo-reactive group and induce covalent crosslinking to the target protein.

  • Enrichment and Identification:

    • Lyse the cells and enrich the biotin-labeled proteins using streptavidin-coated beads.

    • Elute the enriched proteins and identify them using mass spectrometry.

A Potential Signaling Pathway for Pyrrolopyridine Kinase Inhibitors

Given that many 1H-pyrrolo[2,3-b]pyridine derivatives are known to inhibit kinases, a plausible, though hypothetical, mechanism of action for this compound could involve the inhibition of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

Confirming target engagement is a cornerstone of modern drug discovery. The methodologies outlined in this guide – CETSA, DARTS, and Photo-affinity Labeling – provide a powerful and complementary toolkit for researchers seeking to validate the molecular targets of their novel compounds. For a previously uncharacterized molecule like this compound, a logical progression would be to first use a broader, label-free method like DARTS or thermal proteome profiling (a high-throughput version of CETSA) to identify candidate targets. Subsequently, orthogonal methods like a standard CETSA with a specific antibody or the synthesis of a photo-affinity probe can be employed for more definitive validation. By applying these rigorous and multifaceted approaches, researchers can build a compelling case for the mechanism of action of their compounds, paving the way for successful preclinical and clinical development.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of highly selective kinase inhibitors is paramount. The ability of a small molecule to potently inhibit its intended target while sparing other kinases is a critical determinant of its therapeutic index, minimizing off-target toxicities and enhancing clinical utility. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, serving as the core of numerous kinase inhibitors. This guide provides an in-depth comparative analysis of the anticipated selectivity profile of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, contextualized by examining the well-documented selectivity of related fluorinated and non-fluorinated pyrrolopyridines and other heterocyclic bioisosteres. Through a synthesis of published experimental data, we will explore the structure-activity relationships (SAR) that govern kinase selectivity and provide detailed protocols for the key assays utilized in these evaluations.

The Significance of the Pyrrolo[2,3-b]pyridine Scaffold and Fluorine Substitution

The 7-azaindole core is a bioisostere of indole and purine, enabling it to effectively mimic the interactions of these endogenous ligands with the ATP-binding site of protein kinases.[1] Its hydrogen bonding capabilities, particularly the pyrrole N-H and the pyridine nitrogen, allow for crucial interactions with the hinge region of the kinase domain.[1] The introduction of a fluorine atom at the 5-position of the pyrrolopyridine ring is a strategic modification in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability.[2] These alterations can, in turn, modulate the compound's binding affinity and selectivity for specific kinase targets. While direct experimental data for this compound is not extensively available in the public domain, we can infer its likely selectivity profile by examining closely related analogs.

Comparative Selectivity of Pyrrolopyridine and Related Heterocycles

The selectivity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the inhibitory activities of several substituted pyrrolopyridine and related heterocyclic compounds against a panel of kinases, providing a basis for our comparative analysis.

Compound IDCore StructureKey SubstitutionsTarget Kinase(s)IC50 (nM)Selectivity NotesReference
Compound 1 1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)ethynyl)FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712Selective for FGFR1/2/3 over FGFR4.[3][3]
Compound 2 1H-pyrrolo[2,3-b]pyridine5-phenylCDK835.2Potent CDK8 inhibitor.[4]
Compound 3 (I-3) 1H-pyrrolo[2,3-b]pyridine5-Fluoro, 3-oxy-benzothiazole-cyclohexanolCSF-1R>50 (slight decrease vs non-fluoro)High selectivity for CSF-1R.[5]
Compound 4 (31g) 1H-pyrrolo[2,3-b]pyridineN-methyl-5-carboxamide, 4-amino-piperidineJAK1PotentSelective for JAK1 over JAK2, JAK3, and TYK2.[6][6]
Compound 5 (31) 1H-pyrrolo[2,3-b]pyridine5-carboxamide, 4-cycloalkylaminoJAK3PotentPotent and selective JAK3 inhibitor.[7][7]
ARQ 197 (Tivantinib) 1H-pyrrolo[2,3-b]pyridine derivativeComplexc-MetPotentSelective c-Met inhibitor.[3][3]
Irfin1 PyrazolopyridazineIR~500 (73% inhibition)Highly unispecific for Insulin Receptor.[8][8]

This table is a synthesis of data from multiple sources on related compounds to infer structure-activity relationships.

Based on the data from related compounds, the introduction of a 5-fluoro substituent, as seen in Compound 3, can be well-tolerated and contribute to a desirable selectivity profile, in this case for CSF-1R.[5] The nature of the substituents at other positions of the pyrrolopyridine ring plays a crucial role in directing the compound's activity towards specific kinase families. For instance, bulky and hydrophobic groups at the 3-position can confer selectivity for the FGFR family, while carboxamide moieties at the 5-position are a common feature in potent and selective JAK inhibitors.[3][6][7]

Experimental Protocols for Assessing Kinase Selectivity

The determination of a compound's selectivity profile is a cornerstone of preclinical drug development. The following are detailed protocols for key in vitro assays used to quantify the inhibitory activity of small molecules against a panel of protein kinases.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the designated wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Add the recombinant kinase and the specific substrate to each well containing the compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of a compound on cancer cell lines that are dependent on a specific kinase for their growth and survival.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known activating mutation in a target kinase)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Workflow and Structural Relationships

To better understand the experimental process and the chemical space being explored, the following diagrams are provided.

G cluster_0 Compound Preparation & Screening cluster_1 Selectivity Profiling cluster_2 Cellular & In Vivo Validation A Test Compound Synthesis (e.g., this compound) B Primary Kinase Assay (Single High Concentration) A->B C Hit Identification (>50% Inhibition) B->C D Broad Kinase Panel Screening (e.g., 250+ kinases) C->D Proceed with hits E IC50 Determination for Hits D->E F Selectivity Analysis (Comparison of IC50 values) E->F G Cellular Proliferation Assays (Target-dependent cell lines) F->G Selective compounds H In Vivo Efficacy Studies (Xenograft models) G->H I Lead Optimization H->I

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

G Indole Indole Azaindole 7-Azaindole (Pyrrolo[2,3-b]pyridine) Indole->Azaindole Bioisosteric replacement FluorinatedAzaindole 5-Fluoro-7-Azaindole Azaindole->FluorinatedAzaindole Fluorine substitution Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Azaindole->Pyrrolopyrimidine Isomeric scaffold Pyrazolopyridazine Pyrazolopyridazine Azaindole->Pyrazolopyridazine Related heterocycle TargetCompound This compound FluorinatedAzaindole->TargetCompound Esterification

Caption: Structural relationships between key heterocyclic scaffolds.

Concluding Remarks and Future Directions

While the precise selectivity profile of this compound awaits direct experimental elucidation, a comparative analysis of its structural relatives provides valuable insights for drug discovery researchers. The 5-fluoro-pyrrolo[2,3-b]pyridine scaffold is a versatile and promising starting point for the development of selective kinase inhibitors. The ultimate selectivity of any given compound will be dictated by the interplay of substituents around this core, which can be rationally designed to achieve desired interactions with the target kinase while minimizing off-target effects.

The experimental protocols detailed in this guide represent the industry-standard methodologies for characterizing the potency and selectivity of novel kinase inhibitors. Rigorous and comprehensive profiling using these techniques is essential for the successful progression of a compound from a promising hit to a viable clinical candidate. Future work should focus on the synthesis and broad panel screening of this compound and its close analogs to definitively map their kinase selectivity and unlock their full therapeutic potential.

References

Reproducibility in Focus: A Comparative Guide to the Synthesis and Kinase Inhibitor Activity of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and medicinal chemistry, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure. Its ability to act as a bioisostere of indole and form key hydrogen bond interactions has made it a cornerstone in the development of numerous targeted therapies, particularly kinase inhibitors. This guide provides an in-depth, comparative analysis of the synthesis and biological activity of a key exemplar, Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. We will explore a robust synthetic route, compare it with a viable alternative, and detail a reproducible protocol for assessing its inhibitory activity against a relevant oncology target, the Fibroblast Growth Factor Receptor 1 (FGFR1).

Part 1: Synthesis Reproducibility Studies

The introduction of a fluorine atom at the 5-position of the 7-azaindole core can significantly modulate the compound's physicochemical properties, including metabolic stability and binding affinity. The methyl ester at the 2-position serves as a versatile handle for further chemical elaboration. Here, we present a detailed, reproducible protocol for the synthesis of this compound, based on the well-established Hemetsberger-Knittel indole synthesis.

Primary Synthetic Protocol: The Hemetsberger-Knittel Approach

The Hemetsberger-Knittel reaction is a powerful method for the synthesis of indole-2-carboxylic esters from 3-aryl-2-azido-propenoic esters via thermal decomposition. Its application to the synthesis of azaindoles has been shown to be effective, often proceeding with better yields and shorter reaction times compared to traditional indole syntheses.[1]

Causality of Experimental Choices: This route is chosen for its reliability and the commercial availability of the necessary starting materials. The thermal cyclization of the azido-acrylate intermediate is a key step, driven by the expulsion of dinitrogen gas to form a reactive nitrene intermediate, which then undergoes cyclization and aromatization to yield the stable 7-azaindole ring system.

Hemetsberger_Knittel_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Dechlorination start_material 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde intermediate1 Methyl 2-azido-3-(2-chloro-5-fluoropyridin-3-yl)acrylate start_material->intermediate1 Condensation reagent1 Methyl azidoacetate, NaOMe, Methanol intermediate2 Methyl 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate1->intermediate2 Thermolysis in high-boiling solvent (e.g., Dowtherm A) final_product This compound intermediate2->final_product Catalytic Hydrogenation reagent2 H2, Pd/C, Triethylamine, Methanol

Caption: Workflow for the Hemetsberger-Knittel Synthesis.

Detailed Step-by-Step Protocol:

  • Step 1: Synthesis of Methyl 2-azido-3-(2-chloro-5-fluoropyridin-3-yl)acrylate.

    • To a solution of 2-chloro-5-fluoro-3-pyridinecarboxaldehyde (1.0 eq) in methanol, add methyl azidoacetate (1.1 eq) and sodium methoxide (1.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting aldehyde.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Step 2: Synthesis of Methyl 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

    • In a flask equipped with a reflux condenser, dissolve the azido-acrylate intermediate from Step 1 in a high-boiling solvent such as Dowtherm A.

    • Heat the solution to reflux (approximately 250 °C) for 1-2 hours. The evolution of nitrogen gas should be observed.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and purify the product by column chromatography.

  • Step 3: Synthesis of this compound.

    • Dissolve the chlorinated azaindole from Step 2 in methanol.

    • Add triethylamine (2.0 eq) and a catalytic amount of 10% palladium on carbon.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the final product.

Alternative Synthetic Protocol: The Leimgruber-Batcho Approach

The Leimgruber-Batcho indole synthesis is another versatile method that proceeds via a nitro-enamine intermediate followed by reductive cyclization.[2][3] This approach offers an alternative pathway that can be advantageous depending on the availability of starting materials and desired substitution patterns.

Causality of Experimental Choices: This method is particularly useful when starting from ortho-nitrotoluene analogs. The initial condensation to form the enamine is a key step, followed by a robust reduction and spontaneous cyclization. The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions.

Leimgruber_Batcho_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Carboxylation start_material 5-Fluoro-3-methyl-2-nitropyridine intermediate1 1-(2-(5-Fluoro-2-nitropyridin-3-yl)vinyl)pyrrolidine start_material->intermediate1 Condensation reagent1 DMFDMA, Pyrrolidine intermediate2 5-Fluoro-1H-pyrrolo[2,3-b]pyridine intermediate1->intermediate2 Reduction & Cyclization reagent2 H2, Raney Nickel or Pd/C final_product This compound intermediate2->final_product Directed Metalation & Esterification reagent3 1. n-BuLi 2. Methyl chloroformate

Caption: Workflow for the Leimgruber-Batcho Synthesis.

Comparison of Synthetic Routes
FeatureHemetsberger-Knittel SynthesisLeimgruber-Batcho Synthesis
Starting Materials Halogenated pyridine carboxaldehydesOrtho-nitrotoluene analogs of pyridine
Key Intermediates Azido-acrylatesNitro-enamines
Key Transformation Thermal nitrene cyclizationReductive cyclization
Advantages - Good yields for azaindoles[1]- Tolerant of various functional groups- High-yielding and mild conditions[3]- Avoids the use of potentially explosive azides
Disadvantages - Requires the synthesis and handling of azido compounds- High temperatures for cyclization- Requires a multi-step sequence to introduce the C2-carboxylate- Starting materials may be less readily available
Typical Overall Yield Moderate to GoodGood

Part 2: Biological Activity and Reproducibility

Derivatives of the 7-azaindole scaffold are well-documented as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy.[4] The target of interest for this guide is the Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase whose aberrant signaling is implicated in a variety of cancers.

Primary Biological Assay: LanthaScreen™ Eu Kinase Binding Assay

To quantitatively assess the inhibitory potential of this compound against FGFR1, the LanthaScreen™ Eu Kinase Binding Assay is a robust and highly reproducible method.[5][6] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

Causality of Experimental Choices: This assay format is chosen for its high sensitivity, low background, and homogeneous nature (no-wash steps), which makes it amenable to high-throughput screening and accurate IC50 determination. The use of a europium chelate as the donor fluorophore provides a long-lived signal, minimizing interference from autofluorescent compounds.

Kinase_Assay_Workflow start Prepare Reagents: - Test Compound Dilution Series - Kinase/Antibody Mixture - Fluorescent Tracer dispense Dispense Reagents into 384-well Plate: 1. 5 µL Test Compound 2. 5 µL Kinase/Antibody 3. 5 µL Tracer start->dispense incubate Incubate at Room Temperature (typically 1 hour) dispense->incubate read Read Plate on TR-FRET enabled reader (Excitation: 340 nm, Emission: 615 nm & 665 nm) incubate->read analyze Calculate Emission Ratio (665/615 nm) and Determine IC50 read->analyze

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Detailed Step-by-Step Protocol (Adapted for FGFR1):

  • Reagent Preparation:

    • Test Compound: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute this series in the assay buffer.

    • Kinase/Antibody Mixture: Prepare a 3X solution of FGFR1 kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Tracer Solution: Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound to the assay wells. Include positive controls (e.g., a known FGFR1 inhibitor like Pemigatinib) and negative controls (DMSO vehicle).

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biological Activity

The inhibitory potency of this compound can be compared to other known kinase inhibitors with the 7-azaindole scaffold. This comparison provides valuable context for its potential as a therapeutic agent.

CompoundTarget KinaseIC50 (nM)Reference
This compound FGFR1To be determined-
Pemigatinib FGFR10.4[7]
Erdafitinib FGFR11.2[7]
Infigratinib (BGJ398) FGFR10.9[7]
Vemurafenib FGFR1>1000 (low activity)[8]
Pexidartinib CSF1R17[9]

Note: The IC50 values for the comparator compounds were determined in various assays and are presented for comparative purposes. Direct comparison is most accurate when all compounds are tested in the same assay under identical conditions.

Conclusion

This guide provides a framework for the reproducible synthesis and biological evaluation of this compound. The detailed protocols for the Hemetsberger-Knittel synthesis and the LanthaScreen™ kinase binding assay are designed to be robust and reliable. By comparing this synthetic route with the Leimgruber-Batcho method, and by contextualizing the biological activity with known kinase inhibitors, researchers are better equipped to make informed decisions in their drug discovery programs. The 7-azaindole scaffold continues to be a rich source of novel therapeutics, and a thorough understanding of its synthesis and biological characterization is paramount for advancing the field.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious approach to its disposal is mandatory.[1]

Hazard Assessment and Characterization

This compound is a halogenated heterocyclic compound. While a comprehensive hazard profile is not available, the Safety Data Sheet (SDS) indicates that it may cause respiratory irritation.[1] Given the presence of a fluorine atom and a pyridine ring, it is prudent to treat this compound as hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates that all waste generators must determine if their waste is hazardous.[2] In the absence of complete data, this compound should be managed as such to ensure full compliance and safety.

Key Hazard Considerations:

  • Toxicity: The toxicological properties are not fully known.[1] Therefore, assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).

  • Environmental Fate: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Proper disposal is crucial to prevent environmental contamination.[1]

  • Reactivity: While specific reactivity data is unavailable, it is best practice to avoid mixing this compound with strong acids, bases, or oxidizing agents in the waste container.

Property Information Source
Molecular Formula C9H7FN2O2[1]
Molecular Weight 194.16 g/mol [1]
Known Hazards May cause respiratory irritation.[1]
Toxicological Data Not thoroughly investigated.[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate PPE must be worn.

  • Hand Protection: Wear protective gloves. Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices after handling the compound.[1]

  • Eye/Face Protection: Use safety goggles with side-shields.[3]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a particle respirator or a higher-level respirator with appropriate cartridges.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle to grave" principle of hazardous waste management, ensuring it is handled safely from its point of generation to its final disposal.[2]

Step 1: Waste Minimization

The first step in responsible waste management is to minimize the amount of waste generated. This can be achieved by:

  • Ordering only the necessary quantities of the chemical.[4]

  • Reducing the scale of experiments whenever possible.[4]

  • Avoiding the preparation of excess solutions.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves, weigh boats, and paper towels, in a designated, leak-proof container.[5] This container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Given its chemical structure, this waste should be classified as halogenated organic waste .[6] Do not mix with non-halogenated solvents.[7]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.[5]

Step 3: Containerization and Labeling

  • Container Selection: Use appropriate, leak-proof containers for waste collection. Plastic is often preferred for its durability.[4] The container must be compatible with the chemical; for this compound, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: All waste containers must be properly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[4][8] Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity.[5]

Step 4: Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.[9]

Step 5: Disposal Request

Once the waste container is full, or if it has been in storage for the maximum allowable time (which can vary by jurisdiction but is often up to 90 days for larger generators), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[10]

  • Clean-up: Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

start Waste Generated: This compound is_solid Is the waste solid or contaminated solid material? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Collect in a labeled 'Solid Hazardous Waste' container. (Halogenated Organics) is_solid->solid_waste Yes liquid_waste Collect in a labeled 'Liquid Hazardous Waste' container. (Halogenated Organic Solvents) is_liquid->liquid_waste Yes is_sharp Is the waste a contaminated sharp? is_liquid->is_sharp No store Store in designated Satellite Accumulation Area (SAA). solid_waste->store liquid_waste->store sharps_waste Dispose of in a designated 'Sharps Container'. is_sharp->sharps_waste Yes is_sharp->store No sharps_waste->store full Container full or storage time limit reached? store->full full->store No request_pickup Arrange for pickup by EHS or licensed waste contractor. full->request_pickup Yes end Proper Disposal Complete request_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Mastering the Handling of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, presents significant opportunities in medicinal chemistry and drug discovery. As with any new chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and emergency responses necessary for the safe utilization of this compound.

Hazard Assessment and Toxidicological Profile

While a complete toxicological profile for this compound is not yet fully established, the available Safety Data Sheet (SDS) and data from structurally similar fluoro-substituted pyrrolopyridine derivatives indicate several potential hazards that must be addressed.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.

Key Anticipated Hazards:

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][4]

  • Skin Irritation: Direct contact with the skin may lead to irritation.[3][4][5]

  • Serious Eye Irritation: The compound is expected to cause serious eye irritation upon contact.[3][4][5]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3][5]

Due to the presence of a fluorine atom, extra caution is warranted, as fluorinated organic compounds can have unique reactivity and toxicological properties.[6] It is crucial to handle this compound as potentially hazardous until a more comprehensive toxicological assessment is available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face.[2][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Nitrile gloves offer good resistance to a broad range of chemicals. For prolonged or high-exposure tasks, consider double-gloving or using neoprene gloves. Always inspect gloves for tears or punctures before use.[1][2]
Body Protection Chemical-resistant lab coat or a disposable coverall.A lab coat provides a basic barrier against incidental contact. For procedures with a higher risk of splashes or aerosol generation, a disposable coverall is recommended to protect personal clothing.[7][8]
Respiratory Protection A NIOSH-approved N95 respirator or higher.For handling the solid compound or when there is a potential for aerosol generation, a respirator is necessary to prevent inhalation of dust particles.[1][7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.[3][9]

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before introducing the compound into the work area. This minimizes movement and the potential for spills.

  • Inert Atmosphere: For certain reactions, storage under an inert atmosphere may be necessary to prevent degradation.[10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated Area Designated Area Fume Hood Verification Fume Hood Verification Designated Area->Fume Hood Verification Gather Materials Gather Materials Fume Hood Verification->Gather Materials Inert Atmosphere (if needed) Inert Atmosphere (if needed) Gather Materials->Inert Atmosphere (if needed) Weighing Weighing Inert Atmosphere (if needed)->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Final Inspection Final Inspection Waste Segregation->Final Inspection

Figure 1: Safe Handling Workflow for this compound.
Handling the Compound

  • Weighing: If weighing the solid, do so in the fume hood on a draft shield to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Monitor reactions closely. Be aware of any potential for exothermic reactions or gas evolution.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for disposal.[3][5]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire. Firefighters should wear self-contained breathing apparatus.[1][4]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Contaminated Materials: Any disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.[1]

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your institution's environmental health and safety (EHS) department for guidance.[1][3]

G cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Contaminated Material Contaminated Material Solid Waste Container Solid Waste Container Contaminated Material->Solid Waste Container Liquid Waste Container Liquid Waste Container Contaminated Material->Liquid Waste Container EHS Pickup EHS Pickup Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup

Figure 2: Waste Disposal Workflow.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.